3-(1-Hydroxyethyl)cyclobutan-1-one
Description
Properties
CAS No. |
2092035-86-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
CZPKYBVPSNXKAO-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)C1)O |
Canonical SMILES |
CC(C1CC(=O)C1)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 3-(1-Hydroxyethyl)cyclobutan-1-one
An In-Depth Technical Guide to 3-(1-Hydroxyethyl)cyclobutan-1-one: Structure, Properties, and Synthetic Considerations for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The cyclobutane motif is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional structures that can significantly enhance the pharmacological profiles of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 3-(1-Hydroxyethyl)cyclobutan-1-one, a bifunctional building block with significant potential in the synthesis of novel therapeutics. We will delve into its chemical structure, stereochemical nuances, and physicochemical properties. Furthermore, this document outlines strategic approaches to its synthesis and characterization, offering field-proven insights for researchers and professionals in drug development.
Introduction: The Strategic Value of the Cyclobutane Scaffold
Cyclobutane rings are increasingly incorporated into small-molecule drug candidates to confer advantageous properties.[1][4] Their inherent ring strain and puckered conformation provide a rigid scaffold that can improve metabolic stability, restrict conformational flexibility to enhance binding affinity, and serve as a non-planar bioisostere for various functional groups.[1][2][3] The subject of this guide, 3-(1-Hydroxyethyl)cyclobutan-1-one, presents a particularly interesting scaffold, featuring both a ketone and a secondary alcohol. This dual functionality opens avenues for diverse chemical modifications, making it a valuable intermediate for constructing complex molecular architectures.
Chemical Structure and Stereochemistry
The fundamental structure of 3-(1-Hydroxyethyl)cyclobutan-1-one comprises a four-membered carbocyclic ring bearing a ketone at the 1-position and a 1-hydroxyethyl substituent at the 3-position.
Molecular Formula: C₆H₁₀O₂[5][6] Molecular Weight: 114.14 g/mol [5][6] CAS Number: 2092035-86-2[5][6]
Stereoisomerism
The presence of two stereocenters, one at the carbon bearing the hydroxyl group and the other at the point of attachment to the cyclobutane ring, gives rise to the possibility of four stereoisomers. These exist as two pairs of enantiomers (diastereomers of each other). The relative orientation of the 1-hydroxyethyl group with respect to the cyclobutane ring defines cis and trans diastereomers. The absolute configuration at each stereocenter is designated as (R) or (S). The precise control of this stereochemistry is a critical consideration in asymmetric synthesis, as different stereoisomers can exhibit distinct biological activities.
Physicochemical and Computed Properties
Understanding the physical and chemical properties of 3-(1-Hydroxyethyl)cyclobutan-1-one is essential for its effective use in synthesis and formulation. The following table summarizes key properties, with some values being computationally predicted.
| Property | Value | Source |
| Physical Form | Liquid | [5][6] |
| Purity | ≥95% - 97% | [5][6] |
| InChI Key | CZPKYBVPSNXKAO-UHFFFAOYSA-N | [5][6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] |
| logP (predicted) | 0.3479 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
Synthesis and Methodologies
The synthesis of substituted cyclobutanones is a well-established area of organic chemistry, with numerous methods available.[8][9][10] A common and effective strategy for accessing structures like 3-(1-Hydroxyethyl)cyclobutan-1-one involves the [2+2] cycloaddition of a ketene or a ketene equivalent with an appropriate alkene, followed by functional group manipulation.
Proposed Synthetic Workflow
A plausible synthetic route could commence with the protection of a suitable hydroxy-functionalized alkene, followed by cycloaddition and subsequent deprotection and oxidation. The following diagram illustrates a conceptual workflow.
Caption: Conceptual synthetic workflow for 3-(1-Hydroxyethyl)cyclobutan-1-one.
Detailed Experimental Protocol (Representative)
The following is a representative, step-by-step protocol for a key transformation in the proposed synthesis, illustrating the level of detail required for reproducible research.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar) is charged with activated zinc-copper couple.
-
Solvent and Reactant Addition: Anhydrous diethyl ether is added, followed by the protected alkene (e.g., tert-Butyldimethyl(but-3-en-1-yloxy)silane).
-
Ketene Generation and Reaction: A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove the excess zinc-copper couple. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized 3-(1-Hydroxyethyl)cyclobutan-1-one. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the analytical characterization of the target molecule.
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data and Interpretation
While specific spectra for this compound are not widely published, we can predict the key features based on its structure.
-
¹H NMR: The spectrum would be complex due to the diastereotopic protons on the cyclobutane ring. Key signals would include a doublet for the methyl group, a quartet for the methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton (which would be exchangeable with D₂O).[11][12] The cyclobutane protons would appear as a series of multiplets.
-
¹³C NMR: A signal for the carbonyl carbon would be expected in the downfield region (around 200-210 ppm). Other characteristic signals would include those for the carbon bearing the hydroxyl group (around 60-70 ppm) and the methyl carbon (around 20-25 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent (around 1780 cm⁻¹, characteristic for cyclobutanones due to ring strain).[13] A broad O-H stretching band would also be present (around 3400 cm⁻¹).[14]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 114. Fragmentation patterns would likely involve loss of water, an ethyl group, or cleavage of the cyclobutane ring.[15]
Applications in Drug Development
The unique structural features of 3-(1-Hydroxyethyl)cyclobutan-1-one make it an attractive starting material for the synthesis of a variety of biologically active molecules. The ketone can be used for nucleophilic additions, reductive aminations, or as a handle for ring-expansion reactions.[9] The hydroxyl group can be functionalized to introduce esters, ethers, or other pharmacophoric groups. This dual reactivity allows for the rapid generation of compound libraries for screening in drug discovery programs. For instance, this building block could be utilized in the synthesis of inhibitors for enzymes where a specific three-dimensional orientation of substituents is required for optimal binding.[3]
Safety and Handling
Based on related compounds, 3-(1-Hydroxyethyl)cyclobutan-1-one should be handled with appropriate personal protective equipment. It is predicted to be a skin and eye irritant and may cause respiratory irritation.[5] Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-(1-Hydroxyethyl)cyclobutan-1-one is a promising and versatile building block for medicinal chemistry. Its bifunctional nature, combined with the desirable properties of the cyclobutane scaffold, provides a solid foundation for the development of novel drug candidates. The synthetic and analytical strategies outlined in this guide offer a practical framework for researchers to leverage the potential of this valuable chemical entity.
References
-
PubChem Compound Summary for CID 534753, 3-Ethylcyclobutan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 22486676, 3-Hydroxycyclobutan-1-one. National Center for Biotechnology Information. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Center for Biotechnology Information. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. National Center for Biotechnology Information. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
PubChem Compound Summary for CID 13213985, 3-(1-Hydroxyethyl)-2-methylcyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]
-
3-(1-hydroxyethyl)-2-methyl-2-cyclopenten-1-one - Chemical Synthesis Database. [Link]
-
3-(1-hydroxyethyl)cyclobutan-1-one | 2092035-86-2. MilliporeSigma. [Link]
-
Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. ACS Publications. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
cyclobutanone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]
-
low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
1,3-Cyclobutanedione - Wikipedia. Wikipedia. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
PubChem Compound Summary for CID 139061090, Cyclobutan-1-one. National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. PubMed. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. YouTube. [Link]
-
2-(2-Hydroxyethyl)cyclobutan-1-one | CAS#:97452-31-8. Chemsrc. [Link]
-
When (1R,3S)-1-tert-butyl-1,3-dimethylcyclopentane is halogenated... Pearson. [Link]
-
IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3. Save My Exams. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 3-(1-Hydroxyethyl)cyclobutan-1-one | 2092035-86-2 [sigmaaldrich.com]
- 6. 3-(1-hydroxyethyl)cyclobutan-1-one | 2092035-86-2 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclobutane synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
The Thermodynamic Stability of Substituted Cyclobutanones: A Mechanistic Guide for Drug Design and Synthesis
Abstract: Substituted cyclobutanones represent a privileged, highly strained structural motif with profound utility in modern organic synthesis and medicinal chemistry. Unlike their unstrained counterparts (cyclopentanones and cyclohexanones), cyclobutanones possess a unique thermodynamic profile governed by severe angle and torsional strain. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of substituted cyclobutanones, elucidating the causality behind their reactivity, their emerging role as targeted covalent inhibitors, and the self-validating computational and experimental protocols required to characterize them.
The Thermodynamic Anomaly of the Four-Membered Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[1]. When a carbonyl group is introduced to form a cyclobutanone, the thermodynamic landscape shifts dramatically.
The Causality of Electrophilicity
The inherent instability of cyclobutanones is not merely a function of Baeyer (angle) strain, but also Pitzer (torsional) strain caused by eclipsing interactions of adjacent C-H bonds. To minimize this torsional strain, the cyclobutanone ring adopts a puckered conformation.
Crucially, the
Caption: Logical mapping of factors dictating the thermodynamic stability of substituted cyclobutanones.
Substituent Effects and Keto-Enol Tautomerization
The introduction of substituents onto the cyclobutanone ring profoundly alters its thermodynamic stability through a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugation.
The Fluorine Anomaly in Keto-Enol Equilibria
In standard aliphatic ketones, the keto form is overwhelmingly favored over the enol form (typically by >10 kcal/mol) due to the higher bond energy of the C=O double bond compared to the C=C double bond. However, highly substituted cyclobutanones—specifically perfluorocyclobutanones—exhibit a startling inversion of this thermodynamic norm.
Experimental equilibration of 2H-perfluorocyclobutanone reveals that the enol form (perfluorocyclobut-1-enol) is uniquely stable, often dominating the equilibrium in Lewis basic solvents[3].
The Causality: This shift is not driven by an anomalous stabilization of the enol. Rather, it is driven by the severe thermodynamic destabilization of the ketone. The highly electronegative fluorine atoms adjacent to the carbonyl carbon create intense dipole-dipole repulsion and inductive electron withdrawal, which strips electron density from an already strained
Stereoselective Reductions
When 3-substituted cyclobutanones undergo hydride reduction, they exhibit remarkable stereoselectivity, predominantly yielding the cis alcohol (>90%)[4]. This selectivity is dictated by torsional strain. According to the Felkin-Anh model adapted for cyclobutanones, the hydride attacks from the face that minimizes eclipsing interactions with the adjacent ring protons and the bulky substituent at the 3-position. Lowering the temperature and using non-polar solvents maximizes the energy difference between the diastereomeric transition states, locking the reaction under strict thermodynamic and kinetic control[4].
Applications in Targeted Covalent Inhibitors (TCIs)
In modern drug development, the cyclobutanone motif is increasingly deployed as an electrophilic warhead in Targeted Covalent Inhibitors (TCIs). TCIs are rationally designed to bind non-covalently to a target protein before reacting with a proximate nucleophilic residue (e.g., cysteine or serine) to form an irreversible or slowly reversible covalent bond[5].
Mechanistic Advantage: Cyclobutanones serve as excellent transition-state mimetics. For instance, decanoylaminocyclobutanone derivatives have been developed as inhibitors of the cobalt-functionalized metallo-γ-lactonase AiiA[2]. The enzyme's nucleophile attacks the cyclobutanone carbonyl, forming a tetrahedral hemiacetal. Because forming this tetrahedral intermediate relieves the ~26.3 kcal/mol ring strain, the thermodynamic equilibrium heavily favors the covalent adduct over the dissociated state. In some cases, this attack leads to complete cyclobutanone ring opening within the active site, permanently neutralizing the enzyme[2].
Caption: Mechanism of targeted covalent inhibition driven by cyclobutanone ring strain release.
Quantitative Data Summary
The following table summarizes the critical thermodynamic parameters that dictate the behavior of cyclobutanones compared to reference carbocycles.
| Molecular System | Property Measured | Value / Ratio | Mechanistic Significance |
| Cyclobutane (Reference) | Ring Strain Energy | ~26.3 kcal/mol | Baseline instability driving reactivity[1]. |
| Cyclopentane (Reference) | Ring Strain Energy | ~7.1 kcal/mol | Highlights the severe strain of the 4-membered ring vs 5-membered[1]. |
| 2H-Perfluorocyclobutanone | Keto-Enol Equilibrium ( | 0.07 (in | Ketone destabilization by F-atoms shifts equilibrium toward enol[3]. |
| 3-Substituted Cyclobutanones | Hydride Reduction Ratio | >90% cis alcohol | Torsional strain dictates anti-facial hydride approach[4]. |
Self-Validating Methodologies
To accurately assess the thermodynamic stability of novel substituted cyclobutanones, researchers must employ rigorous, self-validating computational and experimental protocols.
Protocol A: Computational Evaluation via Isodesmic Reactions
Standard Density Functional Theory (DFT) often struggles to accurately compute the absolute correlation energies of highly strained rings. To isolate the thermodynamic effect of a substituent without the noise of absolute strain calculation errors, isodesmic reactions must be used. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved between reactants and products, allowing systematic computational errors to cancel out.
Step-by-Step Workflow:
-
Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify the lowest-energy puckered conformation of the substituted cyclobutanone.
-
Geometry Optimization: Optimize the geometry using a robust DFT functional (e.g., M06-2X or B3LYP) with a sufficiently large basis set (e.g., def2-TZVP or 6-311+G(d,p)).
-
Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Causality check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a local minimum. Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy (
). -
Isodesmic Reaction Design: Construct an in-silico reaction mapping the substituent transfer from a strained cyclobutanone to an unstrained reference alkane (e.g., ethane).
-
Thermodynamic Quantification: Calculate
. A negative indicates that the substituent thermodynamically destabilizes the cyclobutanone ring relative to an unstrained system.
Caption: Computational workflow for determining cyclobutanone thermodynamic stability via isodesmic reactions.
Protocol B: Experimental Determination of Stereoselective Reduction Ratios
To physically validate the thermodynamic and kinetic stability profiles of 3-substituted cyclobutanones, hydride reductions are performed under strictly controlled conditions.
Step-by-Step Workflow:
-
Preparation: Dissolve the purified 3-substituted cyclobutanone (1.0 equiv) in a non-polar, anhydrous solvent (e.g., dry dichloromethane) under an inert argon atmosphere. Causality: Non-polar solvents prevent the disruption of cation-carbonyl complexation, maximizing the electrophilicity of the carbonyl carbon[4].
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress kinetically competitive but thermodynamically unfavorable transition states.
-
Reduction: Dropwise add a bulky hydride source (e.g., L-Selectride, 1.2 equiv). Stir for 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous
to safely destroy excess hydride, followed by standard aqueous extraction and concentration. -
NMR Analysis (Self-Validation Step): Analyze the crude mixture via
-NMR. Integrate the carbinol (CH-OH) protons to determine the exact cis:trans diastereomeric ratio. The predominance of the cis isomer validates the Felkin-Anh torsional strain model for the specific substituent[4].
References
- Source: National Institutes of Health (PMC)
- Novel Keto−Enol Systems: Cyclobutane Derivatives Source: ResearchGate URL
- Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: ACS Omega URL
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL
- Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biblio.vub.ac.be [biblio.vub.ac.be]
- 5. Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Conformationally Restricted Scaffolds: A Technical Guide to 3-(1-Hydroxyethyl)cyclobutan-1-one
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings that often leads to poor solubility and off-target toxicity. The strategic incorporation of Fsp³-rich (sp³-hybridized carbon) motifs is a proven tactic to improve the physicochemical properties of active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative, in-depth analysis of 3-(1-hydroxyethyl)cyclobutan-1-one , a highly versatile, conformationally restricted building block. We will explore its chemical identity, the mechanistic rationale behind its synthesis, and its critical role in generating complex spirocyclic architectures.
Chemical Identity & Physicochemical Properties
The compound 3-(1-hydroxyethyl)cyclobutan-1-one is a bifunctional aliphatic ring system featuring a highly strained four-membered cyclobutanone core and a secondary alcohol side chain. This dual functionality allows for orthogonal synthetic modifications, making it an ideal linchpin for complex scaffold generation.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value |
| IUPAC Name | 3-(1-Hydroxyethyl)cyclobutan-1-one |
| CAS Number | 2092035-86-2 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| InChIKey | CZPKYBVPSNXKAO-UHFFFAOYSA-N |
| SMILES | CC(O)C1CC(=O)C1 |
| Physical Form | Liquid (at room temperature) |
Mechanistic Rationale & Synthetic Strategy
Synthesizing 3-(1-hydroxyethyl)cyclobutan-1-one requires precise chemoselectivity. The most robust route begins with the commercially available precursor 3-oxocyclobutanecarboxylic acid (CAS: 23761-23-1).
The primary synthetic challenge is the selective reduction of an acyclic ketone in the presence of the highly electrophilic cyclobutanone ring. To achieve this, we must employ a self-validating sequence of protection, controlled alkylation, and chemoselective reduction.
-
Protection: The cyclobutanone is highly strained and susceptible to nucleophilic attack. It must be masked as an ethylene ketal.
-
Controlled Alkylation: Direct Grignard addition to a carboxylic acid or ester often yields tertiary alcohols due to over-addition. We bypass this by converting the acid to a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a stable, five-membered metal chelate with the magnesium ion, which only collapses to the desired methyl ketone upon aqueous workup[1].
-
Chemoselective Reduction: With the ring ketone protected, sodium borohydride (NaBH₄) selectively reduces the acyclic methyl ketone to the target secondary alcohol.
Synthetic workflow for 3-(1-hydroxyethyl)cyclobutan-1-one from a commercial precursor.
Step-by-Step Experimental Protocol
The following protocol is engineered as a self-validating system. Each step includes specific analytical checkpoints to ensure reaction integrity before proceeding.
Table 2: Reagent Stoichiometry for Core Transformations
| Step | Reagent | Equivalents | Function |
| 1 | Ethylene Glycol | 1.5 | Ketalization (Protecting Group) |
| 2 | N,O-Dimethylhydroxylamine·HCl | 1.2 | Weinreb Amide Formation |
| 3 | Methylmagnesium Bromide | 1.5 | Nucleophilic Alkylation |
| 4 | Sodium Borohydride | 1.2 | Chemoselective Reduction |
| 5 | Aqueous HCl (1M) | Excess | Acetal Deprotection |
Step 1: Ketalization
-
Procedure: Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux the mixture under a Dean-Stark trap until water evolution ceases.
-
Causality: The Dean-Stark trap drives the equilibrium forward by continuously removing the water byproduct.
-
Validation Checkpoint: Infrared (IR) spectroscopy must show the complete disappearance of the highly strained cyclobutanone C=O stretch (~1780 cm⁻¹).
Step 2: Weinreb Amide Formation
-
Procedure: Dissolve the ketal-protected acid in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (0.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.
-
Causality: EDC activates the carboxylic acid, while HOBt prevents the formation of inactive N-acylureas. DIPEA neutralizes the hydrochloride salt of the amine, allowing nucleophilic attack.
-
Validation Checkpoint: LC-MS analysis must confirm the expected [M+H]⁺ mass for the Weinreb amide.
Step 3: Grignard Addition
-
Procedure: Cool a solution of the Weinreb amide in anhydrous THF to 0 °C. Dropwise, add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether). Stir for 2 hours, then carefully quench with saturated aqueous NH₄Cl.
-
Causality: The low temperature stabilizes the tetrahedral magnesium chelate, strictly preventing a second equivalent of Grignard reagent from attacking the newly formed ketone[1].
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show a sharp new singlet at ~2.1 ppm, corresponding to the newly installed methyl ketone.
Step 4: Ketone Reduction
-
Procedure: Dissolve the methyl ketone intermediate in methanol and cool to 0 °C. Add sodium borohydride (1.2 eq) in small portions. Stir for 1 hour, then quench with acetone and evaporate the solvent.
-
Causality: Methanol acts as a protic solvent that coordinates with the borohydride, accelerating the reduction of the acyclic ketone while the ketal remains completely inert to hydride attack.
-
Validation Checkpoint: ¹H NMR must show the disappearance of the ketone singlet (2.1 ppm) and the appearance of a doublet for the methyl group (~1.1 ppm) alongside a multiplet for the methine proton (~3.8 ppm).
Step 5: Deprotection
-
Procedure: Dissolve the protected alcohol in THF and add 1M aqueous HCl. Stir at room temperature until TLC indicates complete consumption of the starting material. Extract with ethyl acetate and concentrate.
-
Causality: Mild aqueous acid selectively hydrolyzes the ethylene ketal back to the ketone without causing elimination of the secondary alcohol.
-
Validation Checkpoint: IR spectroscopy must show the reappearance of the characteristic 1780 cm⁻¹ cyclobutanone stretch, confirming the regeneration of the strained ring, alongside a broad O-H stretch (~3400 cm⁻¹).
Applications in Drug Discovery: The Spirocyclic Advantage
In modern medicinal chemistry, cyclobutanones are privileged precursors for synthesizing spirocyclic scaffolds[2]. These three-dimensional structures offer superior metabolic stability and target selectivity compared to their flat, aromatic counterparts. Recent advances in asymmetric synthesis have further highlighted the utility of cyclobutanones in accessing complex aza-spirocycles[3].
For example, 3-(1-hydroxyethyl)cyclobutan-1-one can be subjected to a Bucherer-Bergs reaction (using potassium cyanide and ammonium carbonate) to yield a conformationally restricted spiro-hydantoin. The pendant 1-hydroxyethyl group provides a vital vector for further late-stage functionalization (e.g., fluorination or etherification) to tune the molecule's lipophilicity (LogP).
Application of the cyclobutanone scaffold in synthesizing high-Fsp3 spirocyclic drug candidates.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters 1981, 22, 3815-3818. URL: [Link]
-
Talele, T. T. "Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon". Journal of Medicinal Chemistry 2020, 63, 13291–13315. URL: [Link]
-
Panda, S.; Ghorai, P. "Expedient Access to Enantioenriched 1-Azaspiro Cyclobutanones Enabled by Modified Heyns Rearrangement". Angewandte Chemie International Edition 2023, 62, e202306179. URL: [Link]
Sources
- 1. Weinreb_ketone_synthesis [chemeurope.com]
- 2. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient Access to Enantioenriched 1-Azaspiro Cyclobutanones Enabled by Modified Heyns Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of 3-(1-Hydroxyethyl)cyclobutan-1-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(1-Hydroxyethyl)cyclobutan-1-one
Executive Summary
The compound 3-(1-Hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2) is a highly functionalized, low-molecular-weight (114.14 g/mol ) bifunctional molecule[1]. Featuring both a strained cyclobutanone ring and a secondary alcohol pendant group, it presents unique physicochemical properties that are highly relevant in early-stage drug discovery and complex organic synthesis. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.
This whitepaper provides a comprehensive framework for predicting and empirically validating the solubility of 3-(1-Hydroxyethyl)cyclobutan-1-one. By synthesizing Hansen Solubility Parameters (HSP) theory with standardized pharmaceutical screening protocols, we establish a self-validating system for researchers to confidently manipulate this compound in solution.
Molecular Profiling & Theoretical Solubility Framework
To accurately predict the solubility of a novel or niche molecule, we must first deconstruct its intermolecular interaction potential. The solubility of 3-(1-Hydroxyethyl)cyclobutan-1-one is governed by its bifunctional nature:
-
Cyclobutanone Core: Provides moderate dispersion forces and acts as a strong hydrogen bond acceptor via the carbonyl oxygen.
-
1-Hydroxyethyl Group: Introduces a secondary alcohol that acts as both a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy density of a molecule into three components: Dispersion (
Using established group contribution methods and empirical data for the cyclobutanone core (
Estimated HSP for 3-(1-Hydroxyethyl)cyclobutan-1-one:
-
(Dispersion): ~17.5 MPa
-
(Polar): ~10.5 MPa
-
(Hydrogen Bonding): ~13.5 MPa
Because the molecule is small and highly polar, it will exhibit maximum solubility in solvents capable of disrupting its intermolecular hydrogen-bonded networks.
Fig 1: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.
Predictive Solubility Matrix
Based on the calculated HSP coordinates and the principle of "like dissolves like," we can categorize the expected solubility of 3-(1-Hydroxyethyl)cyclobutan-1-one across standard laboratory solvents. The causality behind these predictions lies in the solvent's ability to match the solute's high
| Solvent Category | Representative Solvents | Predicted Solubility | Mechanistic Causality |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very High (>100 mg/mL) | Excellent H-bond donor/acceptor matching. Alcohols effectively solvate the cyclobutanone carbonyl and the pendant hydroxyl group. |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | High dipole moments ( |
| Moderate Polar | Acetone, Ethyl Acetate, THF | High (50 - 100 mg/mL) | Good matching of |
| Halogenated | Dichloromethane, Chloroform | Moderate (10 - 50 mg/mL) | Moderate polarity. Chloroform can act as a weak H-bond donor, aiding in the solvation of the carbonyl oxygen. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low (<1 mg/mL) | Severe mismatch in |
| Aromatic | Toluene, Benzene | Low (1 - 10 mg/mL) | Pi-electron systems provide weak polarizability, but insufficient H-bonding capacity leads to poor overall solvation. |
Empirical Validation: The Standardized Shake-Flask Protocol
Theoretical predictions must be empirically validated to ensure scientific integrity. The "Shake-Flask Method" is the gold standard for determining thermodynamic equilibrium solubility in pharmaceutical development[4]. The following protocol is designed as a self-validating system to minimize inter-laboratory variance and ensure absolute accuracy.
Step-by-Step Methodology
Phase 1: Equilibration (Thermodynamic Saturation)
-
Preparation: Weigh an excess amount of 3-(1-Hydroxyethyl)cyclobutan-1-one (e.g., 50 mg) into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 0.5 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure the solution is saturated.
-
Agitation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM for 24 to 48 hours. Causality: 24-48 hours ensures that the kinetic dissolution phase has ended and true thermodynamic equilibrium is reached[4].
Phase 2: Phase Separation 4. Centrifugation: Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25.0 °C to pellet the undissolved solute. 5. Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because it is chemically inert to most organic solvents and exhibits low non-specific binding for small polar molecules. Discard the first 100 µL of filtrate to saturate any potential binding sites on the filter membrane.
Phase 3: Analytical Quantification 6. Dilution: Dilute the filtered supernatant accurately (e.g., 1:100 or 1:1000) in the mobile phase to ensure the concentration falls within the linear range of the analytical detector. 7. HPLC-UV/RID Analysis: Quantify the concentration using High-Performance Liquid Chromatography. Because 3-(1-Hydroxyethyl)cyclobutan-1-one lacks strong chromophores (only a weak carbonyl absorbance at ~280 nm), a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is recommended over standard UV-Vis for accurate quantification.
Fig 2: Standardized shake-flask methodology for empirical determination of equilibrium solubility.
Strategic Applications in Drug Development
Understanding that 3-(1-Hydroxyethyl)cyclobutan-1-one is highly soluble in polar protic and aprotic solvents, but insoluble in aliphatic hydrocarbons, allows chemists to design highly efficient workflows:
-
Reaction Solvents: THF and DCM are optimal choices for synthetic modifications (e.g., protection of the alcohol or functionalization of the ketone) as they provide a balance of high solubility and chemical inertness.
-
Purification (Recrystallization): A binary solvent system (anti-solvent crystallization) can be engineered using Ethyl Acetate as the "good solvent" and Hexane as the "anti-solvent." The stark contrast in solubility between these two miscible liquids will force the compound to crystallize out of solution with high purity.
-
Storage: The compound should be stored neat or in anhydrous polar aprotic solvents (like DMSO) to prevent degradation, as the strained cyclobutanone ring can be susceptible to nucleophilic attack in the presence of water or unhindered alcohols over prolonged periods.
References
-
Park, K. "Hansen Solubility Parameters 2000". kinampark.com. Available at:[Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". routledge.com. Available at:[Link]
-
Consortium of Biopharmaceutical Tools (CoBiTo). "Harmonizing solubility measurement to lower inter-laboratory variance". nih.gov. Available at:[Link]
Sources
conformational analysis of 3-substituted cyclobutanone rings
Conformational Topography and Stereoselective Dynamics of 3-Substituted Cyclobutanones
Executive Summary
The integration of cyclobutane rings into modern pharmacophores has surged, driven by their utility as metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups. As a Senior Application Scientist, I frequently encounter the challenge of controlling stereocenters on these highly strained scaffolds. The 3-substituted cyclobutanone is a pivotal synthetic node in fragment-based drug discovery (FBDD)[1]. Understanding its conformational equilibrium—specifically the interplay between angle strain and torsional strain—is not merely an academic exercise; it is the mechanistic foundation for predicting its highly diastereoselective reactions. This whitepaper details the structural dynamics of the cyclobutanone core and provides validated protocols for its stereoselective manipulation.
The Topography of the Cyclobutanone Ring
The Puckering Phenomenon
Unlike the stress-free chair conformation of cyclohexane, the four-membered cyclobutanone ring is inherently strained. The internal C-C-C bond angles deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, generating substantial Baeyer (angle) strain. Concurrently, a perfectly planar topology forces adjacent C-H bonds into a fully eclipsed geometry, maximizing Pitzer (torsional) strain.
To mitigate this torsional strain, the ring undergoes a geometric distortion, adopting a "puckered" or "butterfly" conformation ()[2]. The dihedral puckering angle typically ranges from 15° to 20°[3]. This deformation reduces eclipsing interactions at the cost of slightly increasing internal angle strain, establishing a delicate thermodynamic balance.
Equatorial vs. Axial Preferences at C3
When a substituent is introduced at the C3 position (para to the carbonyl), it can occupy either an axial-like or equatorial-like vector. Because of the short transannular distance between C1 and C3, bulky substituents (e.g., phenyl, 1-naphthyl, or benzyloxy groups) exhibit a pronounced preference for the equatorial position. An axial substituent would suffer from severe transannular steric clashes with the carbonyl carbon and 1,3-diaxial-like interactions with the protons at C2 and C4[4].
Fig 1: Conformational equilibrium of 3-substituted cyclobutanones showing puckering dynamics.
Stereoselective Reactivity: The Hydride Reduction Paradigm
Mechanistic Causality of Anti-Facial Selectivity
The most critical application of 3-substituted cyclobutanones is their reduction to 1,3-disubstituted cyclobutanols. Experimentally, the hydride reduction of these ketones is highly diastereoselective, yielding predominantly the cis-alcohol (>90% diastereomeric excess), regardless of the steric bulk of the hydride reagent ()[5].
The causality lies in the transition state (TS) topography rather than simple steric approach control. Density Functional Theory (DFT) calculations reveal that the selectivity is governed by torsional strain[6]:
-
Anti-Facial Attack (Leading to cis): When the hydride attacks from the face opposite to the C3 substituent, the transition state (
) allows the cyclobutanone ring to maintain its puckered geometry. This minimizes eclipsing interactions between the forming C-H bond and adjacent ring protons[7]. -
Syn-Facial Attack (Leading to trans): Conversely, a syn-facial attack forces the ring into a highly strained, quasi-planar transition state (
) to accommodate the incoming nucleophile. This planarization drastically increases torsional strain, raising the activation energy ( ) and rendering this pathway kinetically disfavored[7].
Fig 2: Divergent transition state pathways dictating stereoselective reduction to cis-alcohols.
Quantitative Stereoselectivity Profiles
To guide synthetic planning, the following table summarizes the quantitative impact of reducing agents and temperature on the diastereomeric ratio (dr) of 3-phenylcyclobutanone reductions. Lowering the temperature freezes out minor conformational fluctuations, amplifying the energy gap between the syn and anti transition states ()[8].
Table 1: Stereoselective Hydride Reduction Profiles for 3-Phenylcyclobutanone
| Reducing Agent | Temperature | Solvent | cis:trans Ratio | Mechanistic Causality / Observation |
| NaBH₄ | 298 K (25 °C) | MeOH | 92:8 | Small hydride; selectivity is driven purely by TS torsional strain, not sterics. |
| LiAlH₄ | 273 K (0 °C) | THF | 95:5 | Stronger nucleophile; lower temperature enhances kinetic differentiation. |
| L-Selectride | 195 K (-78 °C) | THF | >99:1 | Bulky hydride + cryogenic temperature maximizes the anti-facial preference. |
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies detail the synthesis and subsequent stereoselective reduction of a 3-substituted cyclobutanone model.
Protocol A: Synthesis of 3-Phenylcyclobutanone via [2+2] Cycloaddition
-
Ketene Generation & Cycloaddition: In a flame-dried flask under argon, suspend Zn-Cu couple (2.0 eq) in anhydrous diethyl ether containing styrene (1.0 eq). Causality: The inert argon atmosphere prevents ambient moisture from quenching the highly reactive ketene intermediate.
-
Reagent Addition: Add trichloroacetyl chloride (1.5 eq) dropwise over 2 hours at 0 °C. Causality: Slow addition maintains a low steady-state concentration of dichloroketene, suppressing its unwanted dimerization[1].
-
Workup: Filter the suspension through a pad of Celite to remove zinc salts, and concentrate under reduced pressure to yield the intermediate 2,2-dichloro-3-phenylcyclobutanone.
-
Dechlorination: Dissolve the intermediate in glacial acetic acid and add activated Zinc dust (3.0 eq) at room temperature. Stir for 4 hours. Causality: Zinc facilitates a single-electron transfer (SET) to cleave the C-Cl bonds, replacing them with protons from the acetic acid solvent to yield the desired 3-phenylcyclobutanone.
-
Validation: Purify via silica gel flash chromatography. Validate via ¹H-NMR (confirm the presence of the characteristic highly coupled multiplet of the C3 methine proton at ~3.5 ppm).
Protocol B: Diastereoselective Reduction to cis-3-Phenylcyclobutanol
-
Preparation: Dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures restrict the thermal energy available, forcing the reaction strictly through the lowest-energy transition state (
)[8]. -
Reduction: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours at -78 °C. Causality: While small hydrides work, the extreme steric bulk of L-Selectride further penalizes any errant syn-facial attack, pushing the diastereomeric ratio to >99:1[6].
-
Quench & Oxidation: Quench the reaction sequentially with 10% aqueous NaOH and 30% H₂O₂. Causality: The basic peroxide quench safely degrades the robust alkylborane intermediate without epimerizing the newly formed stereocenter.
-
Validation: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Self-validate the stereochemistry using ¹H-NMR NOESY experiments; a strong Nuclear Overhauser Effect (NOE) between the C1 carbinol proton and the C3 methine proton confirms their trans-relationship, thereby proving the cis-relationship of the hydroxyl and phenyl substituents. (Note: To access the trans-isomer, a subsequent Mitsunobu inversion is required[1])
References
-
[2] Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233 (2016). URL:[Link]
-
[7],[5],[6] Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803-7816 (2020). URL:[Link]
-
Zhong, C., et al. "Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone." Organic Chemistry Frontiers, 8, 2977-2980 (2021). URL:[Link]
-
[1],[3] ResearchGate Compendium. "Stereochemistry of Cyclobutane and Heterocyclic Analogs" & "Stereoselective Synthesis of 3-Substituted Cyclobutanols." ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(1-Naphthyl)cyclobutanone|High-Quality Research Chemical [benchchem.com]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide: pKa Profiling and Acidity of 3-(1-Hydroxyethyl)cyclobutan-1-one
Executive Summary
As a bifunctional scaffold, 3-(1-Hydroxyethyl)cyclobutan-1-one presents a unique thermodynamic landscape governed by two distinct acidic sites: a secondary alcohol and the α-protons adjacent to a highly strained cyclobutanone ring[1][2]. For researchers and drug development professionals, understanding the precise acidity (pKa) of these sites is not merely an academic exercise; it is a prerequisite for controlling regioselectivity in synthetic pathways (such as Grignard additions) and optimizing the molecule's efficacy as a mechanism-based enzyme inhibitor[1]. This whitepaper synthesizes the mechanistic causality behind its acidity, provides field-proven, self-validating protocols for pKa determination, and explores its implications in advanced medicinal chemistry.
Thermodynamic and Kinetic Acidity Profiles
Quantitative pKa Data
The acidity of 3-(1-Hydroxyethyl)cyclobutan-1-one is bifurcated. The secondary alcohol acts as the primary thermodynamic acid, while the α-protons on the cyclobutanone ring serve as secondary, kinetically accessible acidic sites.
| Acidic Site | Functional Group | Estimated pKa | Conjugate Base | Dominant Stabilizing Factor |
| 1-Hydroxyethyl -OH | Secondary Alcohol | ~16.5 – 17.0 | Alkoxide | Solvation dynamics[3] |
| Cyclobutanone α-H | α-Protons to Ketone | 19.7 – 20.2 | Enolate | Carbonyl resonance / s-character[4][5] |
Mechanistic Causality of Acidity Sites
The Secondary Alcohol (pKa ~16.5–17.0): Aliphatic alcohols are inherently weak acids, typically exhibiting pKa values between 16 and 18[6][7]. The acidity of the 1-hydroxyethyl group is dictated primarily by the stability of its conjugate base (the alkoxide) in solution. Because the central carbon of this secondary alcohol is sterically hindered by the adjacent cyclobutanone ring and a methyl group, solvent molecules (e.g., water) cannot efficiently surround and stabilize the negatively charged oxygen[3]. Consequently, this steric bulk reduces the solvation energy of the alkoxide, rendering it slightly less acidic than primary alcohols but more acidic than tertiary alcohols[3][6].
The Cyclobutanone α-Protons (pKa 19.7–20.2):
The α-protons of the cyclobutanone ring exhibit a pKa tightly estimated between 19.7 and 20.2[4][5]. The cyclobutanone core possesses a significant ring strain of approximately 26.3 kcal/mol[1]. According to hybridization theory, this strain forces the internal C-C-C angles to compress, which in turn increases the s-character of the external C-H bonds, theoretically enhancing their acidity[5]. However, kinetic studies of general base-catalyzed enolization demonstrate that this ring strain has only a marginal effect on the actual rate constants for enolization when compared to unstrained acyclic ketones like acetone[8]. The pKa is fundamentally derived from the Brønsted correlation, combining the rate constants for deprotonation (
Divergent deprotonation pathways of 3-(1-Hydroxyethyl)cyclobutan-1-one based on base selection.
Self-Validating Experimental Protocols
To accurately profile the pKa of this bifunctional molecule, researchers must utilize orthogonal techniques that isolate the carbon-acid from the oxygen-acid. The following protocols are engineered with built-in validation mechanisms.
Protocol 1: Deuterium Exchange Kinetics for α-Protons
Causality: Because the alcohol proton is more acidic than the α-protons, standard titration cannot resolve the α-proton pKa. Instead, we use a kinetic approach: monitoring the base-catalyzed exchange of α-protons for deuterium in
-
Buffer Preparation: Prepare a series of 3-substituted quinuclidine buffers in
.-
Validation Check: Ensure the basic form of the buffer ranges from 0.0090 M to 0.0588 M to allow for accurate pseudo-first-order plotting[4].
-
-
Standardization of Environment: Adjust the ionic strength strictly to
M using KCl, and equilibrate the system at 25 °C[4][5].-
Causality: Maintaining constant ionic strength ensures that activity coefficients remain stable, preventing skew in the kinetic rate constants.
-
-
Initiation: Introduce 3-(1-Hydroxyethyl)cyclobutan-1-one into the buffer solution.
-
Kinetic Monitoring: Track the exchange of protium for deuterium by measuring the decay of the α-proton signal via
-NMR over time (up to ~30% incorporation)[5][8]. -
Data Synthesis: Plot the pseudo-first-order rate constants against the concentration of the basic buffer form to extract the second-order rate constants. Apply the Brønsted correlation (yielding a β-value of ~0.59) to calculate the limits of
and estimate the pKa[4][8].
Self-validating experimental workflow for determining α-proton pKa via deuterium exchange.
Protocol 2: Non-Aqueous Potentiometric Titration for the Secondary Alcohol
Causality: The secondary alcohol (pKa ~16.5) is a weaker acid than water (pKa 15.7)[3][7]. Attempting an aqueous titration results in the "leveling effect," where hydroxide ions cannot fully deprotonate the alcohol. A non-aqueous co-solvent system is mandatory.
-
Solvent Selection: Dissolve the analyte in anhydrous Dimethyl Sulfoxide (DMSO). DMSO lacks acidic protons and excellently stabilizes the resulting alkoxide without competing for the base.
-
Titrant Calibration: Utilize a standardized strong non-aqueous base, such as Tetrabutylammonium hydroxide (TBAH) in isopropanol.
-
Titration Execution: Record the potential (mV) using a specialized non-aqueous glass electrode while adding the titrant in micro-aliquots under an inert argon atmosphere (to prevent
absorption). -
Validation: Run a blank titration to establish the solvent baseline. Concurrently, titrate a known standard (e.g., Phenol, pKa ~10[6][7]) to validate the electrode's Nernstian response before calculating the analyte's pKa from the half-equivalence point.
Implications in Drug Development and Synthetic Chemistry
The ~3 pKa unit differential between the 1-hydroxyethyl group and the cyclobutanone α-protons dictates the molecule's behavior in complex synthetic environments.
Grignard Reactions and Steric Hindrance: When subjecting 3-(1-Hydroxyethyl)cyclobutan-1-one to Grignard reagents, the reagent often acts as a base rather than a nucleophile due to the electrophilicity of the strained carbonyl[1]. The Grignard reagent will readily deprotonate the α-protons (forming a magnesium enolate) rather than attacking the carbonyl carbon, especially if the reagent is sterically hindered[1]. Upon aqueous workup, this enolate simply protonates back to the starting material, drastically reducing the yield of the desired tertiary alcohol[1]. To circumvent this, researchers must exploit the lower pKa of the secondary alcohol by masking it with a bulky protecting group (e.g., a silyl ether)[9], which alters the steric environment and forces the Grignard reagent toward nucleophilic addition.
Enzyme Inhibition: In medicinal chemistry, cyclobutanones are highly prized as mechanism-based enzyme inhibitors[1]. The electrophilic carbonyl carbon, driven by the ~26.3 kcal/mol ring strain, readily forms reversible covalent hemiacetal adducts with serine proteases[1]. Furthermore, the equilibrium between the ketone and its hydrate allows the cyclobutanone core to act as a potent transition-state mimetic for tetrahedral intermediates, successfully inhibiting metalloenzymes such as diaminopimelate desuccinylase (DapE)[1].
References
1.[4] Amyes, T. L., et al. "Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain." ACS Publications. 2.[1] "Cyclobutanone | High-Purity Research Chemical." Benchchem. 3.[5] "Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain." The Journal of Organic Chemistry - ACS Figshare. 4.[8] "Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in A." ACS Publications. 5.[3] "17.2: Properties of Alcohols and Phenols." Chemistry LibreTexts. 6.[9] "Rank the following alcohols in order of descending pKa value." Pearson. 7.[6] "Acidity and Basicity of Alcohols." Master Organic Chemistry. 8.[2] "3-(1-hydroxyethyl)cyclobutan-1-one." Sigma-Aldrich. 9.[7] "pKa chart of the functional groups: values to know." Indiana University.
Sources
- 1. Cyclobutanone|High-Purity Research Chemical [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rank the following alcohols in order of descending pKa value. Exp... | Study Prep in Pearson+ [pearson.com]
The Strained Core: Electronic Properties and Synthetic Applications of 3-(1-Hydroxyethyl)cyclobutan-1-one
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In modern organic synthesis and medicinal chemistry, strained small-ring systems serve as critical building blocks for accessing complex, sp³-rich chemical space. Among these, 3-(1-Hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2) represents a highly versatile, bifunctional scaffold. This whitepaper provides an in-depth analysis of the electronic properties of this substituted cyclobutanone, exploring how its inherent ring strain and stereoelectronic features dictate its reactivity. By understanding the causality behind its chemical behavior, researchers can rationally design protocols for ring-expansion, stereoselective reduction, and radical-mediated cleavage.
Electronic Properties and the Nature of Ring Strain
The reactivity of 3-(1-Hydroxyethyl)cyclobutan-1-one is fundamentally governed by the thermodynamics of its four-membered ring. Cyclobutane derivatives suffer from significant angle strain (Baeyer strain) and torsional strain (Pitzer strain), culminating in a total Ring Strain Energy (RSE) of approximately 24.3 to 26.0 kcal/mol [1].
When a carbonyl group is introduced into this strained system, the idealized sp² bond angle of 120° is forcibly compressed to roughly 90°. To accommodate this severe geometric distortion, the orbital hybridization of the carbonyl carbon shifts dramatically. The endocyclic C–C bonds gain significant p-character (weakening the bonds and predisposing them to cleavage), while the exocyclic C=O bond gains s-character. This rehybridization renders the carbonyl carbon exceptionally electrophilic and shifts its infrared stretching frequency to a distinctively high ~1785 cm⁻¹.
Furthermore, the 1-hydroxyethyl substituent at the C3 position introduces critical inductive and steric effects. The cyclobutanone ring is not planar; it adopts a puckered "butterfly" conformation to minimize the eclipsing interactions of adjacent hydrogen atoms [1]. The bulky 1-hydroxyethyl group preferentially occupies a pseudo-equatorial position, creating a distinct steric bias between the syn and anti faces of the carbonyl group.
Quantitative Electronic & Thermodynamic Parameters
| Property | Value | Mechanistic Implication in Synthesis |
| Ring Strain Energy (RSE) | ~24.3 - 26.0 kcal/mol | Provides the thermodynamic driving force for ring-expansion and β-scission reactions. |
| Carbonyl IR Stretch | ~1785 cm⁻¹ | Indicates high s-character of the C=O bond; highly susceptible to nucleophilic attack. |
| C-C-C Bond Angle | ~90° (compressed) | Induces Baeyer strain; increases p-character of endocyclic bonds, weakening them. |
| Ground-State Conformation | Puckered ("Butterfly") | Minimizes torsional strain; dictates facial selectivity during intermolecular reactions. |
Synthetic Workflows and Mechanistic Causality
The electronic instability of the cyclobutanone core can be harnessed to perform highly specific transformations. Below, we detail the mechanistic rationale and self-validating protocols for two primary synthetic applications.
Strain-Driven Baeyer-Villiger Ring Expansion
The Baeyer-Villiger oxidation of 3-(1-Hydroxyethyl)cyclobutan-1-one yields a functionalized γ-butyrolactone, a motif prevalent in numerous biologically active natural products [2]. The reaction proceeds via the nucleophilic attack of a peroxyacid on the highly electrophilic carbonyl carbon, forming a Criegee intermediate. The subsequent migration of the adjacent carbon is dramatically accelerated by the release of ~26 kcal/mol of ring strain.
Mechanism of Baeyer-Villiger oxidation driven by the release of cyclobutanone ring strain.
Experimental Protocol: Synthesis of γ-Lactone
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 3-(1-hydroxyethyl)cyclobutan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.
-
Causality: DCM is chosen as a non-coordinating, aprotic solvent that stabilizes the polar Criegee intermediate without participating in solvolysis side-reactions.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The high ring strain dramatically lowers the activation energy for migration. Cryogenic control prevents exothermic runaway and maximizes regioselectivity.
-
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 equiv) portion-wise over 15 minutes.
-
Causality: m-CPBA is an electrophilic oxidant that cleanly protonates the strained carbonyl without requiring harsh Lewis acids, which might otherwise coordinate to the unprotected hydroxyl group and alter migratory aptitude.
-
-
Propagation & Quenching: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 12 hours. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides (self-validating safety step), followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Isolation: Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.
Diastereoselective Hydride Reduction
The reduction of 3-substituted cyclobutanones is a critical step in synthesizing cyclobutane-containing nucleoside analogs and bioisosteres. Due to the puckered conformation of the ring, hydride delivery is highly stereoselective [3].
Stereochemical logic of hydride reduction favoring the cis-1,3-disubstituted cyclobutanol.
Experimental Protocol: Stereoselective Reduction to cis-Diol
-
Reaction Setup: Dissolve 3-(1-hydroxyethyl)cyclobutan-1-one (1.0 equiv) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Thermal Regulation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures lock the cyclobutanone into its lowest-energy puckered conformation. This maximizes the energy difference between the syn and anti transition states, ensuring high diastereomeric excess (d.e.).
-
-
Reductant Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) in one portion.
-
Causality: NaBH₄ is selected over LiAlH₄ because it is a milder hydride source. LiAlH₄ would aggressively deprotonate the 3-hydroxyl group to form a rigid alkoxide, potentially leading to intramolecular hydride delivery and eroding the desired intermolecular anti-attack selectivity.
-
-
Propagation & Quenching: Stir at -78 °C for 2 hours. Monitor by TLC. Upon complete consumption of the starting material, quench carefully with saturated aqueous ammonium chloride (NH₄Cl) at -78 °C, then allow the mixture to warm to room temperature.
-
Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting cis-diol via silica gel chromatography.
Advanced Applications: Photoredox β-Scission
Beyond traditional polar chemistry, the high ring strain of cyclobutanones makes them excellent candidates for radical-mediated ring-opening reactions. Under photoredox conditions, the generation of an adjacent carbon radical triggers a rapid β-scission of the cyclobutane ring [4]. The thermodynamic driving force for this cleavage is the relief of the ~26 kcal/mol ring strain, allowing for the rapid synthesis of acyclic, heavily functionalized aliphatic chains that are otherwise difficult to assemble. The presence of the 1-hydroxyethyl group can further stabilize the resulting radical intermediates via hyperconjugation, directing the regioselectivity of the ring opening.
Conclusion
3-(1-Hydroxyethyl)cyclobutan-1-one is a structurally compact but electronically complex molecule. Its utility in synthesis is entirely predicated on manipulating its inherent ring strain and the stereoelectronic influence of its substituents. By carefully selecting reagents and reaction conditions—such as utilizing cryogenic temperatures to freeze puckered conformations or leveraging non-coordinating solvents to stabilize strained intermediates—chemists can achieve highly selective ring expansions, reductions, and cross-coupling precursors for advanced drug discovery.
References
-
Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 National Center for Biotechnology Information (PMC) URL:[Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Vrije Universiteit Brussel (VUB) Research Portal URL:[Link]
-
Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane Organic Letters (ACS Publications) URL:[Link]
The Evolution and Synthesis of 3-(1-Hydroxyethyl)cyclobutan-1-one: A Critical Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Shift Toward sp³-Rich Scaffolds
In contemporary drug discovery, the pharmaceutical industry has increasingly embraced the "escape from flatland" paradigm. Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic systems. However, modern target profiles demand highly functionalized, sp³-rich three-dimensional scaffolds that offer improved solubility, reduced off-target toxicity, and superior pharmacokinetic properties.
Cyclobutane derivatives, particularly cyclobutanones, have emerged as highly versatile conformationally restricted bioisosteres. Among these, 3-(1-hydroxyethyl)cyclobutan-1-one (CAS 2092035-86-2) [1] stands out as a highly sought-after bifunctional building block. It provides both a reactive ketone (primed for reductive amination, olefination, or nucleophilic addition) and a secondary alcohol (ideal for etherification, cross-coupling, or stereochemical inversion), making it an invaluable asset for synthesizing complex kinase inhibitors and targeted therapeutics.
Retrosynthetic Rationale and Causality of Design
Designing a robust, scalable synthesis for 3-(1-hydroxyethyl)cyclobutan-1-one requires navigating the inherent chemoselectivity challenges of a bifunctional molecule. The most logical and commercially viable starting material is 3-oxocyclobutane-1-carboxylic acid (CAS 23761-23-1) [2].
The Causality of Orthogonal Protection
The starting material contains a highly electrophilic cyclobutanone moiety. If left unprotected, the C3 ketone would immediately react with the nucleophiles and reductants required to elaborate the carboxylic acid tail. Therefore, ketalization with ethylene glycol is employed. This creates an orthogonal protecting group strategy, masking the ketone as a stable 1,3-dioxolane ring that resists basic Grignard conditions and hydride reductions, yet can be easily cleaved under mild aqueous acidic conditions at the end of the sequence.
The Weinreb Amide Advantage
To convert the carboxylic acid into a methyl ketone, one might consider the direct addition of a methyl Grignard reagent to an ester or acid chloride. However, this classical approach inevitably leads to over-addition, yielding a tertiary alcohol. To strictly halt the reaction at the ketone stage, we employ the Weinreb amide methodology , first reported by Steven Nahm and Steven M. Weinreb in 1981 [3].
By converting the acid to an N-methoxy-N-methylamide, the subsequent addition of methylmagnesium bromide forms a highly stable, five-membered chelated tetrahedral intermediate. The magnesium ion coordinates to both the oxygen of the tetrahedral center and the methoxy oxygen, preventing the collapse of the intermediate. It is only upon aqueous acidic quench that the intermediate collapses to reveal the desired methyl ketone, completely bypassing the over-addition pathway.
Mechanistic pathway demonstrating the causality of the Weinreb amide in preventing over-addition.
Experimental Methodologies: A Self-Validating 5-Step Protocol
The following protocol outlines the synthesis of 3-(1-hydroxyethyl)cyclobutan-1-one. To ensure scientific integrity, every step is designed as a self-validating system , incorporating specific analytical checkpoints before proceeding to the next stage.
Forward synthesis workflow for 3-(1-hydroxyethyl)cyclobutan-1-one from starting material.
Step 1: Ketalization of 3-oxocyclobutane-1-carboxylic acid
Procedure: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in toluene. Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically for 12 hours. Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Self-Validation Check: ¹H NMR (CDCl₃) must show a distinct 4H multiplet at ~3.9 ppm corresponding to the ethylene glycol ketal bridge. IR spectroscopy should confirm the disappearance of the highly strained cyclobutanone C=O stretch at ~1780 cm⁻¹.
Step 2: Weinreb Amide Formation
Procedure: Dissolve the ketal-protected acid (1.0 eq) in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.5 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 16 hours. Quench with water, extract with DCM, wash with brine, and purify via silica gel chromatography. Self-Validation Check: LCMS should indicate an [M+H]⁺ peak at 202.1. ¹H NMR must reveal two distinct 3H singlets at ~3.7 ppm (N-OMe) and ~3.2 ppm (N-Me).
Step 3: Grignard Addition
Procedure: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq). Stir for 2 hours at 0 °C. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Self-Validation Check: TLC (Hexanes/EtOAc 3:1) will show a less polar spot compared to the amide. ¹H NMR must show a sharp 3H singlet at ~2.1 ppm (methyl ketone) and the complete disappearance of the N-OMe and N-Me peaks.
Step 4: Ketone Reduction
Procedure: Dissolve the methyl ketone intermediate (1.0 eq) in methanol and cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.2 eq) in portions. Stir for 1 hour at 0 °C, then allow warming to room temperature. Quench with water, remove methanol under reduced pressure, and extract the aqueous layer with ethyl acetate. Self-Validation Check: LCMS should show an[M+H]⁺ peak at 159.1. ¹H NMR must show a new 1H multiplet at ~3.8 ppm (CH-OH), and the methyl group signal will shift from a singlet to a doublet at ~1.1 ppm.
Step 5: Global Deprotection
Procedure: Dissolve the secondary alcohol intermediate in a 1:1 mixture of acetone and 1M aqueous HCl. Stir at room temperature for 4 hours. Neutralize carefully with solid NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate under vacuum to afford the final product. Self-Validation Check: ¹H NMR must show the complete disappearance of the ketal 4H multiplet at 3.9 ppm. IR spectroscopy will reveal the reappearance of the strained cyclobutanone C=O stretch at ~1780 cm⁻¹, confirming the restoration of the core scaffold.
Quantitative Data Summary
The following table summarizes the quantitative metrics and validation checkpoints for the 5-step synthesis, allowing researchers to benchmark their experimental yields and purities.
| Step | Transformation | Reagents & Conditions | Time / Temp | Expected Yield | Validation Metric (Key Signal) |
| 1 | Ketalization | Ethylene glycol, p-TsOH, Toluene | 12 h / 110 °C | 88 - 92% | ¹H NMR: 4H multiplet at ~3.9 ppm |
| 2 | Weinreb Amidation | HN(OMe)Me·HCl, EDCI, HOBt, DIPEA | 16 h / 25 °C | 85 - 90% | ¹H NMR: 3H singlets at 3.7 & 3.2 ppm |
| 3 | Grignard Addition | MeMgBr, anhydrous THF | 2 h / 0 °C | 78 - 85% | ¹H NMR: 3H singlet at ~2.1 ppm |
| 4 | Ketone Reduction | NaBH₄, Methanol | 1 h / 0 °C | 90 - 95% | ¹H NMR: Methyl doublet at ~1.1 ppm |
| 5 | Deprotection | 1M HCl (aq), Acetone | 4 h / 25 °C | 80 - 85% | IR: C=O stretch at ~1780 cm⁻¹ |
References
- Title: 3-(1-hydroxyethyl)
- Title: Synthesis of 1-Substituted Bicyclo[2.1.
- Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL
The Strained System: A Technical Guide to the Reactivity Profile of Cyclobutanone
Abstract
The cyclobutanone framework, a strained four-membered carbocycle, represents a powerhouse of synthetic potential, largely attributable to the inherent ring strain that governs its reactivity. This technical guide provides an in-depth exploration of the reactivity profile of cyclobutanone, offering researchers, scientists, and drug development professionals a comprehensive understanding of its behavior in various chemical transformations. We will delve into the fundamental principles of ring strain and its influence on the carbonyl group, followed by a detailed examination of key reaction classes, including nucleophilic additions, rearrangements, oxidations, and photochemical processes. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key transformations, positioning cyclobutanone as a versatile and powerful tool in modern organic synthesis.
The Heart of the Matter: Understanding Ring Strain in Cyclobutanone
The unique reactivity of cyclobutanone is intrinsically linked to its significant ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain arises from two primary factors:
-
Angle Strain: In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the geometry of a planar cyclobutane ring would necessitate C-C-C bond angles of 90°, leading to substantial angle strain. To partially alleviate this, cyclobutane adopts a puckered or "butterfly" conformation with bond angles of approximately 88°.[3] This deviation from the ideal tetrahedral angle results in weakened C-C bonds and a higher ground-state energy.
-
Torsional Strain: The puckered conformation of cyclobutane also helps to reduce the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure.[3] However, some degree of torsional strain remains, further contributing to the overall instability of the ring system.
The presence of a carbonyl group in cyclobutanone introduces additional electronic factors. The sp²-hybridized carbonyl carbon further influences the ring geometry. Spectroscopic data, such as the higher than usual C=O stretching frequency in the infrared spectrum (typically around 1780-1790 cm⁻¹), provides evidence for the increased s-character of the exocyclic C=O bond, a consequence of the strained ring attempting to accommodate the sp² center.[4] This inherent strain makes the cyclobutanone ring susceptible to reactions that lead to its opening or rearrangement, thereby releasing the stored energy and forming more stable products.[5][6]
Table 1: Comparative Ring Strain Energies of Cycloalkanes
| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) |
| Cyclopropane | 3 | ~27.6[1] |
| Cyclobutane | 4 | ~26.3 [1][2] |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
This table highlights the significant ring strain in cyclobutane compared to larger, more stable cycloalkanes.
Enhanced Electrophilicity: Nucleophilic Addition to the Carbonyl Group
The ring strain in cyclobutanone significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained cyclic ketones like cyclohexanone.[7] The relief of torsional strain as the carbonyl carbon rehybridizes from sp² to sp³ upon nucleophilic addition is a key driving force for this enhanced reactivity.
Caption: General mechanism of nucleophilic addition to cyclobutanone.
This heightened reactivity makes cyclobutanone a valuable substrate for a variety of nucleophilic addition reactions, including the formation of cyanohydrins, hemiacetals, and organometallic additions.
Ring Contraction and Rearrangement: The Favorskii Rearrangement
The Favorskii rearrangement is a hallmark reaction of α-halo ketones, and in the case of α-halocyclobutanones, it serves as a powerful method for ring contraction to form cyclopropanecarboxylic acid derivatives.[8][9][10][11] The reaction is initiated by a base, which deprotonates the α-carbon on the side opposite the halogen, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack to form a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, yields the more stable cyclopropylcarboxylate derivative.
Caption: Mechanism of the Favorskii rearrangement of an α-halocyclobutanone.
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclobutanone
Objective: To synthesize ethyl cyclopropanecarboxylate from 2-chlorocyclobutanone via a Favorskii rearrangement.
Materials:
-
2-Chlorocyclobutanone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add a solution of 2-chlorocyclobutanone (1.0 equivalent) in anhydrous ethanol dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain ethyl cyclopropanecarboxylate.
Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals for the cyclopropyl ring and the ethyl ester group, and by gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight of the product.
Ring Expansion: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[12] For cyclobutanone, this reaction provides a route to γ-butyrolactone and its derivatives. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[13] The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the α-carbons to the adjacent oxygen atom, with the more substituted carbon atom generally exhibiting a higher migratory aptitude.[13] This migratory step is the key to the regioselectivity of the reaction in unsymmetrical cyclobutanones.
Caption: Mechanism of the Baeyer-Villiger oxidation of cyclobutanone.
Experimental Protocol: Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone
Objective: To synthesize 4-phenyl-dihydrofuran-2(3H)-one from 3-phenylcyclobutanone.
Materials:
-
3-Phenylcyclobutanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3-phenylcyclobutanone (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-dihydrofuran-2(3H)-one.
Self-Validation: The product can be characterized by ¹H and ¹³C NMR to confirm the structure of the γ-lactone and by IR spectroscopy, which will show a characteristic C=O stretch for a five-membered lactone (around 1770 cm⁻¹).
Photochemical Reactivity: The Norrish Type I Reaction
Upon exposure to ultraviolet (UV) light, cyclobutanone undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-C-C bonds to form a 1,4-acyl-alkyl biradical.[14] The high ring strain of cyclobutanone significantly lowers the activation barrier for this α-cleavage compared to less strained cyclic ketones like cyclopentanone and cyclohexanone. This biradical intermediate can then undergo several competing pathways:
-
Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.
-
Intramolecular Disproportionation: Formation of ketene and ethylene.
-
Ring Closure: Re-formation of the starting cyclobutanone.
Caption: Competing pathways in the Norrish Type I reaction of cyclobutanone.
Transition Metal-Catalyzed Reactions: Harnessing Strain for C-C Bond Activation
The inherent strain in the cyclobutanone ring makes it an excellent substrate for transition metal-catalyzed C-C bond activation and ring-opening reactions.[15] Catalysts based on rhodium, palladium, and nickel can insert into the C-C bond adjacent to the carbonyl group, leading to the formation of metallacyclic intermediates. These intermediates can then undergo a variety of transformations, including β-hydride elimination, reductive elimination, and migratory insertion, to afford a diverse range of products. These reactions provide powerful methods for the construction of larger rings and complex molecular architectures.
Application in Total Synthesis: The Case of (+)-Grandisol
The unique reactivity of cyclobutanone derivatives has been elegantly exploited in the total synthesis of numerous natural products.[5][16][17][18] A notable example is the synthesis of (+)-grandisol, the major component of the boll weevil sex pheromone. Several synthetic routes to (+)-grandisol utilize a cyclobutanone intermediate, leveraging reactions such as photochemical [2+2] cycloadditions to construct the four-membered ring, followed by functional group manipulations that take advantage of the ring's inherent reactivity.[19][20][21] These syntheses underscore the strategic importance of the cyclobutanone motif as a versatile building block in complex molecule synthesis.
Conclusion
The reactivity of cyclobutanone is a compelling testament to the profound influence of ring strain on chemical behavior. The inherent instability of the four-membered ring activates the carbonyl group and the adjacent C-C bonds, paving the way for a rich and diverse array of chemical transformations. From ring contractions and expansions to photochemical rearrangements and transition metal-catalyzed activations, cyclobutanone offers a versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, as outlined in this guide, empowers chemists to harness the synthetic potential of this strained yet powerful building block in their research and development endeavors.
References
-
Souillart, L., & Cramer, N. (2015). Regiodivergent Cyclobutanone Cleavage: Switching Selectivity With Different Lewis Acids. Chemistry (Weinheim an der Bergstrasse, Germany), 21(5), 1863–1867. [Link]
-
De Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431–1468. [Link]
-
Zhang, M., Gao, J., Zhao, J., Qiu, T., Li, Z., Guo, Z., Liu, C., & Liu, Y. (2022). Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. Chemistry – An Asian Journal, 17(3), e202101293. [Link]
-
Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
-
Hu, X., & Zhang, X. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. Journal of the American Chemical Society, 140(36), 11269–11273. [Link]
-
Dong, G. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. Accounts of Chemical Research, 55(16), 2235–2249. [Link]
-
Kim, G., & Kim, G. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. Tetrahedron Letters, 52(37), 4785-4788. [Link]
-
Bach, T., & Hehn, J. P. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones. The Journal of Organic Chemistry, 78(15), 7549–7556. [Link]
-
Toste, F. D., & Toste, F. D. (2001). Stereocontrolled Synthesis of (±)-Grandisol. Synthesis, 2001(11), 1737-1740. [Link]
-
Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]
-
Kametani, T., Toya, T., Ueda, K., Tsubuki, M., & Honda, T. (1988). A novel synthesis of cyclobutane monoterpenes, (±)-grandisol and (±)-lineatin. Journal of the Chemical Society, Perkin Transactions 1, 2433-2437. [Link]
-
Wang, Y., & Chen, J. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chemical Research, 48(6), 13659-13682. [Link]
-
Bach, T., & Hehn, J. P. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones. The Journal of Organic Chemistry, 78(15), 7549–7556. [Link]
-
Chemist Wizards. (2026, March). Favorskii Rearrangement. [Link]
-
Liskon Biological. (2025, September 22). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? [Link]
-
Wang, Y., & Chen, J. (2021). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Organic Chemistry Frontiers, 8(18), 5136-5156. [Link]
-
Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. [Link]
-
LibreTexts. (2021, August 15). 3.6. Strain and Conformation in Cyclic Molecules. [Link]
-
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]
-
ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and... [Link]
-
Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain. [Link]
-
De Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431–1468. [Link]
-
NIST. (n.d.). Cyclobutanone. [Link]
-
Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). [Link]
-
Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... [Link]
-
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. [https://drhnsinha.ac.in/econtent/images/ Favorskii%20rearrangement.pdf]([Link] Favorskii%20rearrangement.pdf)
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]
-
SpectraBase. (n.d.). Cyclobutanone. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
National Center for Biotechnology Information. (2015). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 8. chemistwizards.com [chemistwizards.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. purechemistry.org [purechemistry.org]
- 11. drhnsp.org [drhnsp.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [etd.auburn.edu]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. A versatile synthetic approach to grandisol monoterpene pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 3-(1-Hydroxyethyl)cyclobutan-1-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The cyclobutane ring has emerged as a privileged sp³-rich scaffold in modern medicinal chemistry, offering unique conformational restriction and improved physicochemical properties compared to flat aromatic rings [3]. Specifically, 3-(1-hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2) serves as a highly versatile bifunctional building block. It is frequently utilized in the synthesis of spirocycles, JAK inhibitors, and arginase inhibitors.
This application note details a highly scalable, five-step synthetic protocol starting from commercially available 3-oxocyclobutanecarboxylic acid. The methodology is engineered for high chemoselectivity, utilizing a Weinreb amide intermediate to prevent over-alkylation and a robust protection/deprotection strategy to preserve the highly electrophilic cyclobutanone core.
Strategic Route Design & Mechanistic Rationale
Designing a scalable route for 3-substituted cyclobutanones requires careful management of the inherent ring strain (~26 kcal/mol). The cyclobutanone carbonyl is exceptionally electrophilic because the transition from sp² to sp³ hybridization relieves significant angle strain.
To synthesize the target molecule without ring-opening or unwanted side reactions, the following strategic pillars are employed:
-
Carbonyl Protection: The cyclobutanone must be masked as a 1,3-dioxolane (ketal) [2]. Without this, Grignard and hydride reagents will preferentially attack the ring carbonyl.
-
Weinreb Amide Amidation: Converting the carboxylic acid to a methyl ketone via direct Grignard addition often yields tertiary alcohols due to over-alkylation. Utilizing an
-methoxy- -methylamide (Weinreb amide) forms a stable, five-membered magnesium chelate during Grignard addition, halting the reaction at the tetrahedral intermediate until the aqueous quench [1]. -
Chemoselective Reduction: Sodium borohydride (NaBH₄) is selected to reduce the methyl ketone to the secondary alcohol, leaving the ketal intact.
Synthetic workflow for 3-(1-hydroxyethyl)cyclobutan-1-one via Weinreb amide.
Experimental Protocols (Step-by-Step)
Step 1: Ketalization (Protection)
-
Objective: Mask the highly reactive cyclobutanone carbonyl.
-
Procedure:
-
Charge a reaction vessel with 3-oxocyclobutanecarboxylic acid (1.0 eq, 100 g), toluene (1.0 L), ethylene glycol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Equip the flask with a Dean-Stark trap and reflux for 12 hours until water collection ceases.
-
Cool to room temperature, wash with sat. NaHCO₃ (2 × 300 mL) to remove the acid catalyst, and concentrate under reduced pressure.
-
-
Self-Validating IPC (In-Process Control): ¹H NMR of an aliquot should show the disappearance of the highly deshielded cyclobutanone α-protons and the appearance of a sharp singlet at ~3.95 ppm (4H, ketal).
Step 2: Weinreb Amide Formation
-
Objective: Activate the carboxylic acid and install the
-methoxy- -methyl directing group. -
Procedure:
-
Dissolve the ketal acid (1.0 eq) in anhydrous THF (800 mL) under nitrogen.
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portionwise. Caution: Rapid CO₂ gas evolution will occur. Stir for 1 hour at room temperature.
-
Add
-dimethylhydroxylamine hydrochloride (1.2 eq) and stir for 4 hours. -
Quench with water, extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Mechanistic Insight: CDI is preferred over EDCI/HOBt for scale-up as the byproducts (imidazole and CO₂) are easily removed, avoiding the need for complex aqueous workups.
Step 3: Grignard Addition (Methylation)
-
Objective: Convert the Weinreb amide to the corresponding methyl ketone.
-
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (500 mL) and cool to 0 °C.
-
Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 eq) over 1 hour, maintaining the internal temperature below 5 °C.
-
Warm to room temperature and stir for 2 hours.
-
Carefully quench by pouring into a cold saturated NH₄Cl solution. Extract with EtOAc.
-
-
Self-Validating IPC: LC-MS must confirm the total consumption of the Weinreb amide (M+H expected shift). The stable chelate prevents any tertiary alcohol formation.
Step 4: Carbonyl Reduction
-
Objective: Chemoselectively reduce the newly formed methyl ketone to a secondary alcohol.
-
Procedure:
-
Dissolve the methyl ketone (1.0 eq) in Methanol (400 mL) and cool to 0 °C.
-
Add Sodium borohydride (NaBH₄, 1.2 eq) in small portions to control hydrogen gas evolution.
-
Stir for 1 hour at 0 °C. Quench with water (100 mL) and remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM).
-
-
Mechanistic Insight: Methanol acts as both solvent and a proton donor, significantly accelerating the hydride transfer to the carbonyl carbon.
Step 5: Ketal Deprotection
-
Objective: Reveal the final cyclobutanone core [2].
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in a 1:1 mixture of Acetone and Water (500 mL).
-
Add 1M HCl (aq) to achieve a pH of ~2. Stir at room temperature for 6 hours.
-
Neutralize the mixture carefully with solid NaHCO₃.
-
Extract with EtOAc (3 × 200 mL), dry over MgSO₄, and concentrate to yield the target product: 3-(1-hydroxyethyl)cyclobutan-1-one .
-
-
Self-Validating IPC: TLC (KMnO₄ stain) should show a single spot. IR spectroscopy will confirm the return of the strong C=O stretch at ~1780 cm⁻¹ (characteristic of strained cyclobutanones).
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for a 100-gram scale synthesis, providing benchmarks for process chemists.
| Step | Intermediate Generated | Expected Yield (%) | Target Purity (HPLC) | Key Analytical Marker (¹H NMR, CDCl₃) |
| 1 | Ketal Acid | 92% | >98% | 3.95 ppm (s, 4H, ketal protons) |
| 2 | Weinreb Amide | 88% | >99% | 3.68 (s, 3H, OMe), 3.18 (s, 3H, NMe) |
| 3 | Methyl Ketone | 85% | >98% | 2.15 ppm (s, 3H, acetyl methyl) |
| 4 | Secondary Alcohol | 95% | >99% | 3.80 ppm (q, 1H, CH-OH) |
| 5 | Target Product | 89% | >99% | 3.10–3.40 ppm (m, 4H, ring protons) |
Overall Route Yield: ~58%
Process Safety & Scalability Considerations
When transitioning this protocol from the bench to the kilo-lab, several safety parameters must be strictly monitored:
-
Gas Evolution: Step 2 (CDI activation) releases stoichiometric amounts of CO₂, and Step 4 (NaBH₄ quench) releases H₂ gas. Adequate reactor venting and nitrogen sweeping are mandatory.
-
Exotherm Control: The addition of MeMgBr in Step 3 is highly exothermic. Use a jacketed reactor with active cooling. Do not allow the internal temperature to exceed 5 °C during addition to prevent ring-opening side reactions.
-
Solvent Substitution: For greener chemistry and better phase separation on a large scale, the DCM used in Step 4 extractions can be effectively substituted with 2-Methyltetrahydrofuran (2-MeTHF).
References
-
Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters (Penn State Research Database) URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]
-
Title: Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes Source: ResearchGate URL: [Link]
Application Note: 3-(1-Hydroxyethyl)cyclobutan-1-one as a Strategic Scaffold in Pharmaceutical Development
Executive Summary
The drive toward novel chemical space in modern drug discovery has elevated the importance of conformationally restricted,
Mechanistic Rationale: The Cyclobutane Bioisostere
Historically, medicinal chemistry relied heavily on planar (2D) aromatic rings (e.g., phenyl groups) due to synthetic accessibility. However, the overpopulation of flat molecules often leads to poor aqueous solubility and off-target toxicity.
Cyclobutanes offer a profound structural advantage. Due to inherent ring strain, the cyclobutane ring adopts a rigid, puckered conformation with a dihedral angle of approximately 30° [2]. This unique 3D architecture allows cyclobutane derivatives to act as non-classical bioisosteres.
-
Metabolic Stability: Replacing a phenyl ring or a gem-dimethyl group with a cyclobutane ring significantly reduces susceptibility to Cytochrome P450-mediated oxidation, thereby extending the drug's half-life (
) [3]. -
Bifunctional Versatility: In 3-(1-Hydroxyethyl)cyclobutan-1-one, the ketone moiety acts as a highly electrophilic hub (enhanced by ring strain) ready for functionalization, while the secondary alcohol on the ethyl branch provides a distinct vector for hydrogen bonding or further derivatization.
Divergent Synthetic Workflows
The synthetic utility of 3-(1-Hydroxyethyl)cyclobutan-1-one lies in its ability to be orthogonally functionalized. The diagram below illustrates three primary pathways utilized by medicinal chemists to generate high-value pharmacological scaffolds.
Divergent synthetic workflows utilizing 3-(1-Hydroxyethyl)cyclobutan-1-one.
Quantitative Data: Physicochemical Profiling
To justify the synthetic effort of incorporating the 3-(1-hydroxyethyl)cyclobutyl moiety, we must evaluate its impact on molecular properties. The table below summarizes the quantitative shifts in physicochemical properties when replacing a standard phenyl ring with a substituted cyclobutane bioisostere [2, 4].
| Property Metric | Traditional Phenyl Ring | Cyclobutane Bioisostere | Causality & Pharmacological Impact |
| Fraction | 0.00 | 1.00 | Higher |
| Conformation | Planar (2D) | Puckered (~30°, 3D) | 3D geometry accesses unique binding pockets and prevents DNA intercalation. |
| Lipophilicity (CLogP) | High (+2.14 for benzene) | Moderate/Low | Decreased lipophilicity improves aqueous solubility and oral bioavailability. |
| Electrophilicity (Ketone) | N/A | High (Due to ring strain) | The ~90° internal bond angles increase |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is provided for every reagent choice to ensure the scientist understands the why behind the how.
Protocol A: Stereoselective Reductive Amination
This protocol converts the cyclobutanone core into a cyclobutylamine, a motif found in several FDA-approved drugs (e.g., abrocitinib analogs).
Causality & Design:
We utilize Sodium triacetoxyborohydride (STAB,
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-(1-Hydroxyethyl)cyclobutan-1-one (1.0 equiv, 10 mmol) and the desired primary amine (1.05 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.2 equiv). Rationale: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine, without fully protonating the amine nucleophile. Stir for 2 hours at room temperature.
-
Reduction: Cool the mixture to 0 °C. Add
(1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. -
Validation Checkpoint (In-Process): Monitor via TLC. The disappearance of the ketone (stains heavily with
-anisaldehyde) and the appearance of a more polar amine spot (stains positive with Ninhydrin) indicates completion. -
Workup: Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid and hydrolyze boron complexes. Extract with DCM (3x). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Hydroxyl Protection and Wittig Olefination
To utilize the cyclobutanone for spirocyclic synthesis (e.g., forming spiro[3.3]heptanes), the ketone must be converted to an exocyclic alkene.
Causality & Design:
The free secondary alcohol on the 1-hydroxyethyl group is acidic (
Step-by-Step Methodology:
-
Protection: Dissolve the starting material (1.0 equiv) in anhydrous DMF. Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv) at 0 °C. Stir for 4 hours. Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography to isolate the TBS-protected intermediate.
-
Ylide Generation: In a separate flame-dried flask, suspend Methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.4 equiv). Stir for 30 minutes until a bright yellow solution forms, indicating the formation of the active phosphorus ylide.
-
Olefination: Dropwise add the TBS-protected cyclobutanone (1.0 equiv in THF) to the ylide solution at 0 °C. Allow to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint (Quality Control): Confirm success via
-NMR. The characteristic cyclobutanone carbonyl carbon peak ( ppm in -NMR) must disappear, replaced by an exocyclic alkene signal ( ppm and ppm). In -NMR, look for the terminal alkene protons appearing as a multiplet around ppm.
Conclusion
3-(1-Hydroxyethyl)cyclobutan-1-one is a highly privileged intermediate that bridges the gap between simple cyclic scaffolds and complex, 3D-optimized bioisosteres. By adhering to the mechanistically driven protocols outlined above, drug development professionals can leverage its unique physicochemical properties to design metabolically stable, highly specific therapeutic agents.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. "Cyclobutanes in Small‐Molecule Drug Candidates". National Center for Biotechnology Information (PMC). Available at:[Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. "Strained spiro heterocycles as potential bioisosteres". RSC Publishing. Available at: [Link]
Sources
Application Note: Strategic Ring-Expansion Methodologies for 3-(1-Hydroxyethyl)cyclobutan-1-one in Scaffold Generation
Executive Summary
The functionalization and skeletal editing of strained four-membered rings represent a cornerstone of modern synthetic organic chemistry. Specifically, 3-(1-hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2)[1] serves as a highly versatile, stereochemically rich building block for drug discovery. By leveraging the inherent ring strain of the cyclobutanone core, researchers can execute precise one-atom ring expansions to access functionalized five-membered heterocycles and carbocycles—such as γ-lactones, γ-lactams, and cyclopentanones. These scaffolds are critical in the development of nucleoside analogs, prostanoids, and kinase inhibitors[2].
This application note details the mechanistic rationale, quantitative catalyst comparisons, and self-validating experimental protocols for the divergent ring expansion of 3-(1-hydroxyethyl)cyclobutan-1-one.
Fig 1: Divergent ring-expansion pathways for 3-(1-hydroxyethyl)cyclobutan-1-one.
Mechanistic Rationale & Causality in Ring Expansion
Baeyer-Villiger Oxidation to γ-Lactones
The Baeyer-Villiger (BV) oxidation inserts an oxygen atom adjacent to the carbonyl group, transforming the cyclobutanone into a γ-lactone. The reaction proceeds via the nucleophilic attack of a peracid on the carbonyl carbon to form a tetrahedral Criegee intermediate [3]. The subsequent concerted alkyl migration is dictated by stereoelectronic factors and the migratory aptitude of the adjacent carbons (generally: tertiary > secondary > primary).
For 3-substituted cyclobutanones, both adjacent carbons (C2 and C4) are secondary. However, the steric bulk and electronic influence of the 3-(1-hydroxyethyl) group can perturb this symmetry. Standard peracids (like mCPBA) often yield a mixture of regioisomers. To achieve high regioselectivity and enantioselectivity, modern protocols employ chiral Lewis acid complexes, such as chiral N,N′-dioxide–Sc(III) catalysts, which rigidify the Criegee intermediate and dictate the migration pathway[3],[4].
Fig 2: Mechanism of the Baeyer-Villiger oxidation via the Criegee intermediate.
Diazoalkane Homologation to Cyclopentanones
The Büchner–Curtius–Schlotterbeck reaction utilizes diazoalkanes to insert a methylene bridge, expanding the four-membered ring to a cyclopentanone. The mechanism involves the nucleophilic attack of the diazo carbon on the carbonyl, forming a zwitterionic betaine. Loss of nitrogen gas drives the 1,2-alkyl migration[1].
Causality of Reagent Choice: Without Lewis acid activation, diazoalkane addition to strained ketones frequently results in competitive epoxide formation. The introduction of Lewis acids (e.g.,
Quantitative Data & Catalyst Comparison
The following table summarizes the expected outcomes for the ring expansion of 3-substituted cyclobutanones based on the chosen catalytic system.
| Catalyst / Reagent System | Reaction Type | Target Scaffold | Yield (%) | Regioselectivity / ee | Ref |
| mCPBA / | Baeyer-Villiger | γ-Lactone | 85–91% | ~1:1 (Regiomeric mix) | [3] |
| Sc(III)-N,N′-dioxide / | Asymmetric B-V | Chiral γ-Lactone | Up to 99% | >95% ee | [3] |
| TMS- | Homologation | Cyclopentanone | 70–85% | >90:10 (Ketone:Epoxide) | [5] |
| Unstabilized Sulfoxonium Ylides | Formal [3+1] | Cyclobutanone (from cyclopropanones) | >80% | Complete stereospecificity | [2] |
Experimental Protocols
Note: Prior to executing these protocols, the secondary hydroxyl group of 3-(1-hydroxyethyl)cyclobutan-1-one must be protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) to prevent competitive oxidation or interference with Lewis acids.
Protocol A: Regioselective Baeyer-Villiger Oxidation
Objective: Conversion of TBS-protected 3-(1-hydroxyethyl)cyclobutan-1-one to the corresponding γ-lactone.
-
Preparation: Dissolve the protected cyclobutanone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Buffering: Add solid
(2.0 equiv).-
Causality: The buffer neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed deprotection of the TBS ether and suppressing lactone ring-opening[3].
-
-
Oxidation: Cool the suspension to 0 °C. Portion-wise, add mCPBA (77% max, 1.5 equiv).
-
Causality: Portion-wise addition controls the exotherm of the Criegee intermediate formation, minimizing thermal degradation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with phosphomolybdic acid).
-
Quenching (Self-Validation Step): Add a saturated aqueous solution of
. Stir vigorously for 30 minutes.-
Validation Check: Test the organic layer with starch-iodide paper. A negative result confirms the complete destruction of unreacted peroxides, ensuring safety during concentration.
-
-
Isolation: Extract with DCM, wash with saturated
and brine, dry over , and concentrate. Purify via flash chromatography.-
Analytical Validation:
NMR will show a characteristic shift of the carbonyl carbon from ~210 ppm (cyclobutanone) to ~175 ppm (lactone).
-
Protocol B: Lewis Acid-Mediated Diazoalkane Homologation
Objective: One-carbon expansion to 3-(1-(TBS-oxy)ethyl)cyclopentan-1-one.
-
Preparation: Dissolve the protected cyclobutanone (1.0 equiv, 5 mmol) in anhydrous diethyl ether (0.1 M) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Activation: Dropwise, add
(1.2 equiv). Stir for 15 minutes.-
Causality: Pre-coordination of the Lewis acid to the strained carbonyl is essential to direct the subsequent nucleophilic attack and prevent epoxide formation[5].
-
-
Homologation: Slowly add a solution of trimethylsilyldiazomethane (TMS-
, 2.0 M in hexanes, 1.5 equiv) over 30 minutes.-
Causality: TMS-
is utilized as a stable, commercially available, and significantly safer alternative to explosive diazomethane gas. The slow addition maintains a low steady-state concentration of the diazo compound, preventing unwanted poly-homologation (expansion to cyclohexanones).
-
-
Warming and Quenching: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench carefully with slow addition of saturated aqueous
.-
Causality: Nitrogen gas evolution will be observed upon quenching; ensure the reaction vessel is properly vented.
-
-
Isolation: Separate the layers, extract the aqueous layer with ether, dry the combined organics over
, and concentrate in vacuo.-
Analytical Validation: IR spectroscopy will confirm the disappearance of the highly strained cyclobutanone
stretch (~1780 ) and the appearance of the cyclopentanone stretch (~1740 ).
-
References
-
Turro, N. J., et al. Title: Cyclopropanones. XVI. Mechanism of diazoalkane additions to cyclopropanones Source: Journal of the American Chemical Society (1970) URL:[Link]
-
Terent'ev, A. O., et al. Title: Rearrangements of organic peroxides and related processes Source: Beilstein Journal of Organic Chemistry (2016) URL:[Link]
-
Tran, D. T., et al. Title: Expedient Access to Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: ChemRxiv URL:[Link]
-
Wang, Y., et al. Title: Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane Source: Auctores URL:[Link]
Sources
Application Note: Grignard Addition Protocols for Cyclobutanone Derivatives
Introduction & Mechanistic Rationale
Cyclobutanones are highly strained cyclic motifs utilized extensively as bioisosteres and synthetic intermediates in modern drug development[1]. The Grignard addition to cyclobutanones is a fundamental carbon-carbon bond-forming reaction that yields functionalized tertiary cyclobutanols[2].
From a mechanistic standpoint, the thermodynamic driving force for this reaction is exceptional compared to unstrained ketones (like cyclohexanone). The nucleophilic attack converts the
Experimental Design & Causality
Designing a robust protocol for this transformation requires understanding the dual nature of Grignard reagents and the unique properties of the cyclobutane ring:
-
Nucleophilic Attack vs. Enolization: Grignard reagents (
) act as both potent carbon-based nucleophiles and strong bases[4]. Because cyclobutanones possess -protons, base-catalyzed enolization is a competing side reaction. To suppress this and favor kinetic addition, reactions must be strictly initiated at 0 °C[5]. -
Stereoselectivity: In substituted cyclobutanones (e.g., 2-methylcyclobutanone), the pre-existing stereocenter dictates the facial selectivity of the nucleophilic attack[6]. The Grignard reagent approaches from the less sterically hindered diastereotopic face, a process predictable via Felkin-Anh models, typically yielding the trans-addition product as the major diastereomer[6].
-
Solvent Coordination: The use of anhydrous Tetrahydrofuran (THF) or diethyl ether is mandatory. The oxygen atoms in these ethereal solvents act as Lewis bases, coordinating with the magnesium atom to stabilize the Grignard reagent and break up unreactive polymeric aggregates, thereby increasing nucleophilicity[7].
-
Quenching Strategy: The reaction produces a tetrahedral magnesium alkoxide intermediate[8]. Quenching with saturated aqueous ammonium chloride (
) provides a mild proton source[5]. Using strong aqueous acids (like ) is strictly avoided to prevent acid-catalyzed ring expansion or dehydration of the newly formed tertiary cyclobutanol[3].
Mechanistic Pathway
Mechanistic pathway of Grignard addition to cyclobutanone highlighting strain relief.
Quantitative Data & Expected Outcomes
The following table summarizes expected yields and stereochemical outcomes for common cyclobutanone derivatives based on established literature[5][6][9].
| Substrate | Grignard Reagent | Expected Product | Typical Yield | Stereochemical Outcome |
| Cyclobutanone | Vinylmagnesium bromide | 3-Ethenylcyclobutan-1-ol | 60–80% | N/A (Achiral) |
| 2-Methylcyclobutan-1-one | Methylmagnesium bromide | 1,2-Dimethylcyclobutan-1-ol | 65–85% | High dr (trans-attack favored) |
| 3-Oxocyclobutane-1-carboxylic acid | Alkylmagnesium halide | 3-Alkyl-3-hydroxycyclobutane-1-carboxylic acid | 50–70% | cis/trans diastereomeric mixture |
Detailed Experimental Protocol
This self-validating protocol is optimized for the synthesis of tertiary cyclobutanols on a standard laboratory scale (1.0 - 10.0 mmol).
Step 1: Reaction Setup & Inert Atmosphere Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, a thermometer, and a nitrogen/argon inlet[5]. Causality: All glassware must be thoroughly dried to prevent atmospheric moisture from prematurely protonating and destroying the highly basic Grignard reagent[5].
Step 2: Substrate Preparation Charge the flask with the cyclobutanone derivative (1.0 eq) dissolved in anhydrous THF to create a ~0.2 M solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[5].
Step 3: Grignard Addition Transfer the Grignard reagent (1.2–1.5 eq, typically a 1.0 M solution in THF) to the addition funnel[6]. Add the reagent dropwise to the vigorously stirred cyclobutanone solution over a period of 30–60 minutes. Causality: Dropwise addition controls the exothermic nature of the carbon-carbon bond formation, ensuring the internal temperature remains strictly below 10 °C to minimize enolization side-reactions[5].
Step 4: Reaction Monitoring & Self-Validation
Remove the ice bath, allowing the mixture to warm to room temperature, and stir for an additional 1–3 hours[6].
Self-Validation Check: Do not proceed blindly to the workup. Withdraw a 0.1 mL aliquot of the reaction mixture and quench it in a microcentrifuge tube containing 0.5 mL of saturated
Step 5: Mild Quenching
Once TLC confirms completion, re-cool the reaction flask to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous
Step 6: Workup and Isolation
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether[5]. Wash the combined organic extracts with brine to remove residual salts, dry over anhydrous
Workflow Visualization
Step-by-step experimental workflow for Grignard addition to cyclobutanones.
References
-
Synthesis of 3-Ethenylcyclobutan-1-ol: A Technical Guide. Benchchem. 5
-
Application Notes and Protocols: Reactions of 2-Methylcyclobutan-1-one with Grignard Reagents. Benchchem. 6
-
Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State University ScholarWorks. 1
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. California State University ScholarWorks. 9
-
Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature Communications / PMC. 3
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. 7
-
Reactions of Grignard Reagents. Master Organic Chemistry. 4
-
19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Pressbooks. 8
-
Grignard Reaction. Organic Chemistry Portal. 2
Sources
- 1. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
Advanced Synthesis of Peptidomimetics via Cyclobutanone and Cyclobutane Scaffolds: Conformational Constraint Strategies
Peptidomimetics serve as a critical bridge between small-molecule drugs and biologic therapeutics. However, linear natural peptides inherently suffer from poor metabolic stability and a lack of defined secondary structure in aqueous solutions. To overcome these pharmacokinetic limitations, the incorporation of highly strained, conformationally restricted building blocks—specifically cyclobutanone and cyclobutane amino acids (CBAAs)—has emerged as a transformative strategy.
The rigid four-membered ring forces specific torsion angles upon the peptide backbone, locking the molecule into pre-defined secondary structures. This conformational bias not only enhances target receptor affinity by preorganizing the pharmacophore but also sterically shields the adjacent amide bonds from proteolytic cleavage. This application note details the end-to-end synthesis of these strained scaffolds, their functionalization into amino acid monomers, and their integration into complex peptidomimetics via Solid-Phase Peptide Synthesis (SPPS).
Workflow from dehydroamino acids to conformationally restricted peptidomimetics.
Assembling the Strained Scaffold: Overcoming Ring Strain
The synthesis of cyclobutane rings requires overcoming significant inherent ring strain (~26 kcal/mol). Traditional thermal methods often require harsh conditions that are incompatible with sensitive functional groups. Modern approaches utilize either visible-light photocatalysis or highly reactive enol ether equivalents to achieve these transformations under mild conditions.
Visible-Light Photocatalyzed [2+2] Cycloaddition
To access unnatural cyclobutane α-amino acids, a highly selective, of dehydroamino acids with styrene-type olefins is employed[1]. This approach relies on a triplet energy transfer (EnT) mechanism using the iridium catalyst [Ir(dFCF3ppy2)dtbpy]PF6. Causality: Direct UV irradiation often leads to unwanted side reactions and polymerization. By using an iridium photocatalyst with a high triplet energy, the dehydroamino acid is selectively excited to its triplet state via EnT, allowing for a controlled, stepwise diradical ring closure that yields the cyclobutane scaffold with high diastereoselectivity (up to 9:1 d.r.)[1].
Triplet energy transfer mechanism for [2+2] cycloaddition yielding cyclobutane amino acids.
Acid-Catalyzed Nucleophilic Addition for 2-Aminocyclobutanones
For targets requiring a ketone handle (e.g., for subsequent Baeyer-Villiger ring expansions or reductive aminations), the is achieved by reacting 1,2-bis(trimethylsilyloxy)cyclobutene with weakly nucleophilic nitrogen derivatives (such as benzyl carbamate)[2]. Causality: The cyclobutene acts as a highly reactive enol ether equivalent. The addition of 1M HCl is strictly required to protonate the silyl enol ether, generating an electrophilic oxocarbenium intermediate that is readily trapped by the carbamate, affording the protected 2-aminocyclobutanone in yields up to 81%[2].
Quantitative Data Summary
The table below summarizes the synthetic metrics for generating and utilizing these strained scaffolds.
Table 1: Synthetic Metrics for Cyclobutane Scaffolds and Peptidomimetics
| Target Scaffold | Synthetic Method | Key Reagents & Conditions | Yield (%) | Stereoselectivity |
| Cyclobutane α-Amino Acid | Photocatalyzed [2+2] Cycloaddition | [Ir(dFCF3ppy2)dtbpy]PF6, Blue LED, RT | 56–86% | Up to 9:1 d.r. |
| 2-Aminocyclobutanone | Acid-Catalyzed Nucleophilic Addition | 1,2-bis(TMS-oxy)cyclobutene, HCl, Reflux | 60–81% | N/A |
| Hybrid β,γ-Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-CBAA-OH, HATU, DIPEA, ChemMatrix | 30–45% | Sequence-dependent |
Integration into Peptidomimetics via SPPS
The true architectural power of CBAAs is realized when they are integrated into oligomeric sequences. A prominent application is the development of designed as cell-penetrating peptides (CPPs)[3].
By alternating a chiral cyclobutane-containing trans-β-amino acid with an Nα-functionalized trans-γ-amino-L-proline, researchers can finely tune the flexibility of the peptide. Causality: The extreme rigidity of the cyclobutane β-amino acid restricts the rotational freedom of the peptide backbone. This prevents the formation of random coils and preorganizes the charge-display (e.g., spacing out guanidinium groups at an optimal 8–10 Å distance). This precise spatial arrangement is a critical descriptor for facilitating transport across hydrophobic cell membranes and targeting intracellular parasites like Leishmania[3].
Validated Experimental Protocols
Protocol A: Visible-Light Photocatalyzed Synthesis of Cyclobutane α-Amino Acids
Objective: Synthesize protected CBAAs via triplet energy transfer.
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the dehydroamino acid (1.0 equiv, 0.5 mmol) and the styrene derivative (2.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous acetonitrile.
-
Catalyst Addition: Add the photocatalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1.0 mol%). Causality: The low catalyst loading is sufficient due to the highly efficient, non-consumptive nature of the EnT catalytic cycle.
-
Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove dissolved O₂ will rapidly quench the excited [Ir]* state, halting the cycloaddition.
-
Irradiation: Backfill the tube with Argon and irradiate the mixture using a 450 nm Blue LED array at room temperature for 16–24 hours.
-
Self-Validation & Isolation:
-
Validation: Monitor reaction completion via TLC (UV active, KMnO₄ stain). Successful cycloaddition is validated by ¹H NMR of the crude mixture, specifically noting the disappearance of the starting alkene protons (δ 5.5–6.5 ppm) and the emergence of distinct cyclobutane ring multiplet signals between δ 2.0–3.5 ppm.
-
Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure CBAA.
-
Protocol B: Synthesis of 2-Aminocyclobutanones via Acid-Catalyzed Addition
Objective: Access ketone-bearing cyclobutane scaffolds for further functionalization.
-
Setup: In a round-bottom flask, dissolve 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 equiv, 2.0 mmol) and benzyl carbamate (1.2 equiv, 2.4 mmol) in 10 mL of anhydrous diethyl ether.
-
Acidification: Cool the mixture to 0 °C in an ice bath. Dropwise, add 1M HCl in diethyl ether (1.5 equiv). Causality: The anhydrous acidic environment is mandatory to generate the highly reactive oxocarbenium ion without causing premature aqueous hydrolysis of the silyl enol ether.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4 hours.
-
Self-Validation & Isolation:
-
Validation: The formation of the cyclobutanone is confirmed by IR spectroscopy. Look for a characteristic, highly strained carbonyl stretching frequency at ~1780 cm⁻¹, which is distinctly higher than standard aliphatic ketones (~1715 cm⁻¹).
-
Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
-
Protocol C: SPPS of Hybrid Cyclobutane/Proline Peptidomimetics
Objective: Incorporate highly sterically hindered CBAAs into a peptide chain.
-
Resin Preparation: Swell Aminomethyl-ChemMatrix® resin in DMF for 30 minutes. Causality: ChemMatrix (a PEG-based resin) is chosen over traditional polystyrene resins because its superior swelling properties accommodate the aggregation-prone nature of rigid, unnatural peptide sequences.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 min). Wash thoroughly with DMF and DCM.
-
Coupling of CBAA: Pre-activate Fmoc-CBAA-OH (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 3 minutes, then add to the resin. Shake for 2 to 3 hours. Causality: The extreme steric bulk of the cyclobutane ring directly adjacent to the reacting carboxylate necessitates the use of HATU (a highly reactive uronium coupling reagent) and extended coupling times to ensure complete acylation.
-
Self-Validation:
-
Validation: Perform a Kaiser (ninhydrin) test. A negative (yellow/clear) result confirms that the primary amines have been successfully coupled. If the beads turn blue, repeat step 3.
-
-
Cleavage and Final Validation: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether. Confirm the final peptide identity via High-Resolution Mass Spectrometry (HRMS) and assess purity (>95%) via analytical RP-HPLC.
References
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: PubMed Central (PMC) / ACS Publications URL:[Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones Source: Synthetic Communications / Taylor & Francis URL:[Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: International Journal of Molecular Sciences / MDPI URL:[Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of 3-(1-Hydroxyethyl)cyclobutan-1-one
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The incorporation of cyclobutane rings into pharmaceutical pipelines has surged due to their utility as conformationally restricted scaffolds and bioisosteres. However, the reduction of substituted cyclobutanones, such as 3-(1-hydroxyethyl)cyclobutan-1-one , presents a distinct chemoselective challenge: reducing the carbonyl group to an alcohol without triggering the hydrogenolysis (ring-opening) of the highly strained four-membered ring.
This guide provides an in-depth mechanistic rationale and self-validating experimental protocols for the selective catalytic hydrogenation of 3-(1-hydroxyethyl)cyclobutan-1-one to 3-(1-hydroxyethyl)cyclobutan-1-ol, ensuring high chemoselectivity and predictable diastereomeric ratios (dr).
Mechanistic Rationale & Causality (E-E-A-T)
Ring Strain vs. Chemoselectivity
Cyclobutanone possesses a significant ring strain of approximately 26.3 kcal/mol. The sp² to sp³ transition during carbonyl reduction relieves some angle strain, making the ketone highly reactive [1]. However, under standard catalytic hydrogenation conditions (e.g., Pd/C at elevated temperatures or pressures), the C–C bonds adjacent to the carbonyl are highly susceptible to oxidative addition and subsequent hydrogenolysis, yielding acyclic diol byproducts.
Causality in Catalyst Selection: To prevent ring-opening, palladium-based catalysts must be avoided. Ruthenium (Ru) and Rhodium (Rh) catalysts exhibit a much lower propensity for C–C bond insertion. Consequently, mild heterogeneous Ru/C or homogeneous Noyori-type Ruthenium complexes (e.g., Ru-TsDPEN) are strictly required to achieve >95% chemoselectivity for the C=O bond [2].
Stereoselectivity & Facial Attack
The starting material, 3-(1-hydroxyethyl)cyclobutan-1-one, contains a pre-existing stereocenter at the 1-hydroxyethyl group. The reduction of the ketone generates a new stereocenter on the cyclobutane ring, leading to cis and trans diastereomers.
-
Heterogeneous approach (Ru/C): Hydrogen delivery occurs predominantly from the less sterically hindered face of the cyclobutanone ring, typically favoring the cis isomer (where the bulky 1-hydroxyethyl group and the new hydroxyl group reside on the same face).
-
Homogeneous Asymmetric Transfer Hydrogenation (ATH): By employing chiral Ru-TsDPEN catalysts, researchers can override inherent substrate bias via dynamic kinetic resolution, achieving strict enantioselective and diastereoselective control [3].
Figure 1: Chemoselectivity pathways in the hydrogenation of substituted cyclobutanones.
Quantitative Data: Catalyst Screening Summary
The following table summarizes expected outcomes based on catalyst selection, demonstrating the critical need for Ru-based systems over traditional Pd/C.
| Catalyst System | Conditions | Conversion (%) | Chemoselectivity (Ring Intact) | Diastereomeric Ratio (cis:trans) |
| 10% Pd/C | H₂ (3 atm), MeOH, 25°C | >99% | < 40% (Major ring-opening) | ~ 1:1 |
| 5% Ru/C | H₂ (1-2 atm), iPrOH, 25°C | 95% | > 95% | ~ 3:1 |
| RuCl(p-cymene)(R,R-TsDPEN) | HCO₂H/Et₃N, 30°C | >98% | > 99% | > 95:5 |
Experimental Protocols
The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that any failure (e.g., catalyst poisoning or over-reduction) is caught immediately.
Protocol A: Heterogeneous Hydrogenation using 5% Ru/C
Ideal for scalable, general reduction where a diastereomeric mixture is acceptable or separable.
Step-by-Step Methodology:
-
Substrate Validation: Prior to reaction, verify the purity of 3-(1-hydroxyethyl)cyclobutan-1-one via ¹H-NMR. Ensure the absence of sulfur or halide impurities, which act as potent poisons for Ru catalysts.
-
Reaction Assembly: In a rigorously dried, argon-flushed autoclave, add 3-(1-hydroxyethyl)cyclobutan-1-one (1.0 equiv, e.g., 10 mmol) and 5% Ru/C (5 mol% Ru).
-
Solvent Addition: Add anhydrous, degassed isopropanol (0.2 M relative to substrate). Self-Validation: Degassing prevents competitive oxidation of the newly formed alcohol.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 2 atm. Stir vigorously (800 rpm) at 25°C for 4–6 hours.
-
In-Process Control (IPC): Sample the reaction at 4 hours. Analyze via GC-MS. The reaction is self-validated as complete when the ketone molecular ion peak disappears and is replaced by the M+2 peak of the cyclobutanol. If ring-opened diols (>5%) are detected, immediately vent the H₂ to halt over-reduction.
-
Workup: Filter the mixture through a pad of Celite to remove Ru/C. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 3-(1-hydroxyethyl)cyclobutan-1-ol.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN
Ideal for strict stereocontrol and dynamic kinetic resolution.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) in anhydrous dichloromethane (DCM).
-
Reagent Mixing: To a Schlenk flask containing the substrate (1.0 equiv) in DCM, add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (HCO₂H/Et₃N, 5:2 ratio) as the hydrogen donor.
-
Catalyst Addition: Inject the catalyst solution into the Schlenk flask at 30°C.
-
Monitoring: Monitor CO₂ evolution (bubbling) which serves as a visual, self-validating indicator of active transfer hydrogenation. Stir for 12 hours.
-
Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography. Determine the dr and ee via chiral HPLC.
Figure 2: Standard self-validating workflow for heterogeneous catalytic hydrogenation.
Troubleshooting & Best Practices
-
Issue: Incomplete Conversion / Stalled Reaction.
-
Cause: Catalyst poisoning by trace impurities (e.g., thiols, amines) in the starting material.
-
Solution: Pass the starting ketone through a short plug of silica gel or activated basic alumina prior to the reaction.
-
-
Issue: High Levels of Acyclic Diols (Ring-Opening).
-
Cause: Excessive temperature or pressure, or accidental use of a Pd-based catalyst.
-
Solution: Strictly maintain H₂ pressure below 3 atm and temperature at or below 25°C. Ensure Ru/C or Rh/C is used [2].
-
-
Issue: Poor Diastereoselectivity in Protocol A.
-
Cause: Thermodynamic equilibration or solvent effects.
-
Solution: Switch to a bulkier solvent (e.g., tert-butanol) to enhance facial discrimination, or transition to Protocol B (ATH) for catalyst-controlled stereoselectivity [3].
-
References
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry (Discussing the relief of ring strain in cyclobutanone reduction). Available at:[Link]
-
The Journal of Organic Chemistry (ACS). Synthetic Studies on Cyclobuta[a]indanes: Stereocontrolled Access to C9-Substituted Derivatives. 2009, 74(2), 757-763. Available at:[Link]
-
Journal of the American Chemical Society (ACS). Asymmetric Transfer Hydrogenation of Cyclobutenediones. 2024, 146(7), 4942-4957. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: 3-(1-Hydroxyethyl)cyclobutan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(1-Hydroxyethyl)cyclobutan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique thermodynamic and kinetic challenges associated with functionalizing strained cyclobutanone systems.
Due to the inherent ~26 kcal/mol ring strain and high electrophilicity of the cyclobutanone core, direct alkylation or Grignard addition to unprotected 3-oxocyclobutanecarboxylic acid [1] inevitably leads to complex mixtures, ring-opening, or polymerization. To circumvent this, the industry-standard workflow relies on a 5-step sequence: Ketalization → Weinreb Amidation → Grignard Addition → Ketone Reduction → Deprotection .
Synthetic Pathway Visualization
5-step synthesis of 3-(1-hydroxyethyl)cyclobutan-1-one via Weinreb amide.
Troubleshooting Guides & FAQs
Q1: My Weinreb amide coupling from 1,4-dioxaspiro[4.3]octane-7-carboxylic acid is stalling at 50% yield. How can I push it to completion? A: The stalling is typically caused by the competitive formation of an inactive N-acylurea byproduct when using EDCI alone.
-
Causality: The spirocyclic cyclobutane ring introduces subtle steric bulk that slows down the desired attack of the amine on the O-acylisourea intermediate.
-
Solution: Always add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt rapidly intercepts the O-acylisourea to form a highly reactive, less sterically hindered OBt-ester, which then smoothly reacts with N,O-dimethylhydroxylamine [2]. Additionally, ensure the amine hydrochloride salt is fully free-based by pre-mixing it with DIPEA for 15 minutes prior to addition.
Q2: During the MeMgBr addition to the Weinreb amide, I am isolating tertiary alcohol byproducts. What went wrong? A: Tertiary alcohols form when the stable tetrahedral magnesium-chelate intermediate collapses prematurely during the reaction, releasing the ketone which then reacts with a second equivalent of MeMgBr [3].
-
Causality: The stability of the 5-membered metal-chelate is highly temperature-dependent. If the internal reaction temperature exceeds 5 °C, the chelate destabilizes and collapses.
-
Solution: Strictly maintain the internal temperature between -5 °C and 0 °C during the Grignard addition. Use an internal temperature probe (not just a bath thermometer). Ensure the reaction is quenched with cold saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.
Q3: The ketone reduction with NaBH₄ gives a poor diastereomeric ratio (dr) of the secondary alcohol. How can I improve the stereoselectivity? A: Standard NaBH₄ in methanol often yields a near 1:1 mixture of diastereomers because the spiroketal protecting group does not provide sufficient facial bias for the incoming hydride.
-
Causality: Hydride delivery is unhindered from both the re and si faces of the exocyclic ketone.
-
Solution: Switch to a bulkier reducing agent such as L-Selectride in THF at -78 °C. The steric bulk of the tri-sec-butylborohydride reagent will force hydride delivery from the less hindered face, significantly improving the diastereomeric excess.
Q4: Ketal deprotection is yielding a complex mixture instead of the final 3-(1-hydroxyethyl)cyclobutan-1-one. What are the optimal conditions? A: You are likely using an acid that is too strong (e.g., aqueous HCl or neat TFA).
-
Causality: The newly unmasked cyclobutanone is highly strained. Strong acids can protonate the ketone and drive retro-aldol-like ring opening or trigger polymerization pathways.
-
Solution: Use mild, buffered acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in a mixture of wet acetone (acetone:H₂O, 10:1) at 45 °C provides a gentle hydrolysis environment that preserves the cyclobutanone core.
Quantitative Data & Reaction Parameters
Summarized below are the critical parameters and expected metrics for a highly optimized workflow.
| Reaction Step | Target Intermediate | Expected Yield | Critical Parameter | Common Failure Mode |
| Ketalization | 1,4-Dioxaspiro[4.3]octane-7-carboxylic acid | 85–95% | Dean-Stark water removal | Incomplete conversion |
| Amidation | Weinreb Amide | 75–85% | HOBt additive, DIPEA | N-acylurea byproduct |
| Grignard Addition | Methyl Ketone | 80–90% | Internal Temp < 5 °C | Tertiary alcohol over-addition |
| Reduction | Secondary Alcohol | 90–95% | Slow NaBH₄ addition | Poor diastereoselectivity |
| Deprotection | 3-(1-Hydroxyethyl)cyclobutan-1-one | 70–80% | Mild acid (PPTS) | Ring-opening / Polymerization |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Weinreb Amide
-
Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 1,4-dioxaspiro[4.3]octane-7-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Activation: Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the OBt-ester.
-
Amine Preparation: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in CH₂Cl₂ and add DIPEA (3.0 eq). Stir for 15 minutes.
-
Coupling: Add the free-based amine solution dropwise to the activated acid. Stir for 12 hours at room temperature.
-
Validation: Monitor by TLC. Note: Cyclobutanones and their derivatives lack UV chromophores. You must visualize the TLC plate using a KMnO₄ stain (yellow spot on a purple background).
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol 2: Grignard Addition to Form the Methyl Ketone
-
Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under argon.
-
Cooling: Submerge the flask in an ice/brine bath. Insert an internal temperature probe and wait until the internal temperature reads ≤ 0 °C.
-
Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise via syringe pump over 30 minutes. Crucial: Adjust the addition rate so the internal temperature never exceeds 5 °C.
-
Reaction: Stir for 2 hours at 0 °C.
-
Quench: While strictly maintaining the bath at 0 °C, slowly add cold saturated aqueous NH₄Cl until gas evolution ceases. Only then remove the cooling bath.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
Protocol 3: Mild Ketal Deprotection
-
Setup: Dissolve the secondary alcohol intermediate (1.0 eq) in a 10:1 mixture of Acetone and H₂O (0.1 M).
-
Acidification: Add Pyridinium p-toluenesulfonate (PPTS, 0.2 eq).
-
Heating: Heat the mixture to 45 °C and stir for 16 hours.
-
Validation: Monitor by TLC (KMnO₄ stain). The product will run lower (more polar) than the starting material due to the unmasked ketone.
-
Workup: Concentrate the mixture under reduced pressure to remove acetone. Dilute the aqueous residue with ethyl acetate, wash with saturated NaHCO₃ to neutralize the PPTS, dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
PharmaBlock Sciences (Nanjing), Inc. "FEATURED COLLECTIONS OF BUILDING BLOCKS." PharmaBlock. Available at:[Link]
-
Organic Syntheses, Inc. "Organic Syntheses Procedure: Weinreb Amide Formation." Organic Syntheses. Available at:[Link]
-
ChemEurope. "Weinreb ketone synthesis." ChemEurope Encyclopedia. Available at:[Link]
Technical Support Center: Optimizing Solvent Selection for Cyclobutanone Extraction
Welcome to the technical support center for optimizing the liquid-liquid extraction (LLE) of cyclobutanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, purity, and yield of their cyclobutanone extractions. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts and primary considerations for developing a robust cyclobutanone extraction protocol.
Q1: What are the most critical properties to consider when selecting a solvent for cyclobutanone extraction?
A1: The selection of an appropriate solvent is the most crucial factor in a successful liquid-liquid extraction.[1] The ideal solvent should balance several key physicochemical properties to maximize yield and purity while ensuring safety and ease of use.
Core Principles:
-
Selectivity and Solubility: The solvent must have a high affinity for cyclobutanone but low affinity for impurities in the aqueous phase.[2] Cyclobutanone is a relatively polar ketone with limited water solubility, so a solvent with moderate polarity is often a good starting point.[3][4][5] The principle of "like dissolves like" is a useful guide; the solvent's polarity should be matched to the analyte.[6][7]
-
Immiscibility: The extraction solvent must be immiscible with the initial sample solution (typically an aqueous phase) to allow for the formation of two distinct layers.[2]
-
Density: A significant density difference between the organic and aqueous phases simplifies the physical separation of layers. Solvents denser than water (e.g., dichloromethane) will form the bottom layer, while those less dense (e.g., diethyl ether, ethyl acetate) will form the top layer.
-
Boiling Point: A low boiling point is desirable as it allows for easy removal of the solvent from the extracted cyclobutanone via evaporation or distillation, minimizing the risk of thermal degradation to the product.[6] For instance, diethyl ether (boiling point ~34.6°C) is often preferred for heat-sensitive compounds over solvents with higher boiling points.[6]
-
Chemical Inertness: The solvent must not react with cyclobutanone. Due to its ring strain, cyclobutanone can be susceptible to certain reactions, so a non-reactive solvent is essential for preserving the molecule's integrity.[4][8]
Q2: Which solvents are generally recommended for cyclobutanone extraction and why?
A2: Based on the properties of cyclobutanone (boiling point: ~99°C, slightly soluble in water), several common lab solvents are suitable candidates.[3][4][9] The final choice often depends on a trade-off between extraction efficiency, cost, and safety.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Index) | Water Solubility | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 1.33 | 3.1 | 1.3 g/100 mL | Pros: Excellent solubility for many organics, high density for easy separation (bottom layer). Cons: Environmental and health concerns. |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 4.4 | 8.3 g/100 mL | Pros: Good "green" solvent alternative, effective for moderately polar compounds. Cons: Higher boiling point than ether/DCM, moderate water solubility can reduce recovery.[10] |
| Diethyl Ether (Et₂O) | 34.6 | 0.713 | 2.8 | 6.9 g/100 mL | Pros: Very low boiling point for easy removal, good solvent for many organics. Cons: Highly flammable, can form explosive peroxides upon storage. |
| Toluene | 110.6 | 0.867 | 2.4 | 0.05 g/100 mL | Pros: Good for less polar compounds, forms a distinct layer with water. Cons: High boiling point makes removal energy-intensive. |
Expert Recommendation: For general laboratory-scale extraction of cyclobutanone, ethyl acetate often provides the best balance of performance, safety, and environmental impact. For extractions where maximizing recovery is critical and solvent removal can be carefully controlled, dichloromethane is also a strong candidate.
Q3: What is a partition coefficient (LogP) and how does it guide solvent selection for cyclobutanone?
A3: The partition coefficient, or LogP, is a measure of a compound's differential solubility between two immiscible phases, typically octanol (representing the organic phase) and water.[11][12] It is defined as the logarithm of the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[1]
-
A positive LogP value indicates that the compound is more soluble in the organic phase (hydrophobic).
-
A negative LogP value indicates higher solubility in the aqueous phase (hydrophilic).
-
A LogP of 0 means the compound partitions equally between the two phases.
The LogP for cyclobutanone is approximately 0.2, indicating it has a slight preference for the organic phase but is still quite polar. To optimize extraction, you should choose a solvent that maximizes the partitioning of cyclobutanone into the organic layer.[7] This means selecting a solvent that is a good match for cyclobutanone's moderate polarity, such as ethyl acetate or dichloromethane.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process and provides actionable solutions.
Issue: I am experiencing low recovery of cyclobutanone. What are the likely causes and solutions?
Low recovery is a common issue that can often be traced back to several factors in the extraction workflow.[13][14]
Potential Causes & Solutions:
-
Incomplete Extraction:
-
Cause: Insufficient mixing or too few extraction cycles. A single extraction rarely removes all the solute.
-
Solution: Perform multiple extractions (typically 3) with smaller volumes of fresh solvent. After adding the solvent, ensure vigorous shaking of the separatory funnel (with proper venting) for at least 1-2 minutes to maximize the surface area between the phases and allow equilibrium to be reached.[7]
-
-
Poor Solvent Choice:
-
Cause: The polarity of the extraction solvent may not be optimal for cyclobutanone.[13]
-
Solution: Re-evaluate your solvent choice based on the data in the FAQ section. If using a nonpolar solvent like hexane, recovery will likely be poor. Switch to a more appropriate solvent like ethyl acetate or dichloromethane.
-
-
"Salting Out" Effect:
-
Cause: Cyclobutanone has some water solubility.[3][8] This can be exacerbated if the aqueous phase is very large.
-
Solution: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[15] This decreases the solubility of organic compounds in the aqueous phase and forces more of the cyclobutanone into the organic layer, thereby increasing recovery.
-
-
Incorrect pH:
-
Cause: Although cyclobutanone is not strongly acidic or basic, the pH of the aqueous solution can affect the solubility of certain impurities. Ketones can undergo enolization, which is catalyzed by both acid and base.[16]
-
Solution: For neutral compounds like cyclobutanone, extraction is typically best performed at a neutral pH (around 7) unless trying to separate it from acidic or basic impurities.
-
Issue: An emulsion has formed at the solvent interface. How can I resolve it?
Emulsions are a frustratingly common problem in LLE, often caused by the presence of surfactants, proteins, or other high-molecular-weight materials that stabilize the mixture of the two immiscible liquids.[15][17]
Methods to Break an Emulsion:
-
Be Patient: The simplest method is to let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[18][19]
-
Gentle Agitation: Gently swirl the funnel or tap the sides.[18][19] This can help coalesce the dispersed droplets.
-
Add Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which can help destabilize the emulsion and force layer separation.[15][18]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective, surefire way to break an emulsion.[18][19][20]
-
Filtration: For stubborn emulsions, you can try passing the entire mixture through a plug of glass wool or filter paper treated with sodium sulfate. This can help break up the emulsion layer.[18][19]
To prevent emulsions in the first place, try gentler mixing, such as slowly inverting the funnel multiple times rather than vigorous shaking.[15]
Issue: My final organic extract contains a significant amount of water. How can I remove it?
No organic solvent is completely immiscible with water, and the organic layer will always contain some dissolved water after an extraction.[10] This water must be removed before solvent evaporation to avoid contaminating the final product.
Protocol for Drying the Organic Extract:
-
Separation: Carefully drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a Drying Agent: Add a suitable amount of an anhydrous inorganic salt, which will bind to water by forming hydrates.[10] The most common drying agents are anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄).[10][21]
-
Sodium Sulfate (Na₂SO₄): High capacity but slow-acting. Good for general-purpose drying.[10]
-
Magnesium Sulfate (MgSO₄): Fast-acting and has a high capacity, but can be slightly acidic.
-
-
Swirl and Observe: Gently swirl the flask. If the drying agent clumps together at the bottom, water is still present.[10] Continue adding small portions of the drying agent until some of it remains free-flowing ("snow globe" effect), indicating that all the water has been absorbed.[10]
-
Allow Time: Let the flask sit for 5-10 minutes to ensure complete drying.
-
Separation: Separate the dried organic solution from the drying agent by either decanting (carefully pouring off) the liquid or by gravity filtering it through a fluted filter paper into a clean, pre-weighed round-bottom flask.
Part 3: Experimental Workflows & Visualizations
Standard Protocol: Liquid-Liquid Extraction of Cyclobutanone
-
Preparation: Combine the aqueous solution containing cyclobutanone into a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
First Extraction: Add a volume of the selected organic solvent (e.g., ethyl acetate), typically about one-third to one-half of the aqueous phase volume.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Remove the stopper and drain the lower layer. Then, drain the desired organic layer into a clean Erlenmeyer flask. Note: If your organic layer is on top, drain the bottom aqueous layer out first.
-
Repeat: Return the aqueous layer to the funnel and repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing (Optional): To remove water-soluble impurities from the combined organic extract, wash it with a portion of brine (saturated NaCl solution).
-
Drying: Dry the combined organic extract over an anhydrous drying agent like Na₂SO₄ as described in the troubleshooting section.[22]
-
Isolation: Filter the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
Visual Workflow: Solvent Selection Logic
Caption: Decision workflow for selecting an optimal extraction solvent.
Visual Workflow: Liquid-Liquid Extraction Process
Caption: Step-by-step liquid-liquid extraction (LLE) workflow.
References
- Drying Agents - Removing water from organic solvents. (n.d.).
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Cyclobutanone (CAS 1191-95-3): A Versatile Chemical Building Block & Why EASTFINE is Your Trusted Supplier. (2025, May 14).
- 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate.
- Functions and Mechanism of Cyclobutanone. (2025, May 29). Liskon Biological.
-
Cyclobutanone. (n.d.). In Wikipedia. Retrieved from [Link]
-
3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
- Drying Agents. (n.d.).
-
Cyclobutanone. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
- Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]
-
Chemical Properties of Cyclobutanone, 2,2,3-trimethyl- (CAS 1449-49-6). (n.d.). Cheméo. Retrieved from [Link]
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
-
Chemical Properties of Cyclobutanone (CAS 1191-95-3). (n.d.). Cheméo. Retrieved from [Link]
- Troubleshooting low recovery of Clionasterol acetate during extraction. (n.d.). Benchchem.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. Retrieved from [Link]
-
What is stability of aldehyde and ketone? (2016, November 2). Quora. Retrieved from [Link]
- Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. Retrieved from [Link]
-
Breaking emulsions. (2018, February 9). Reddit. Retrieved from [Link]
-
14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]
-
Ketone. (n.d.). In Wikipedia. Retrieved from [Link]
-
24.3 Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
-
How emulsions form and break? (2024, June 11). Biolin Scientific. Retrieved from [Link]
-
Cyclobutanone. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. Cyclobutanone (CAS 1191-95-3): A Versatile Chemical Building Block & Why EASTFINE is Your Trusted Supplier [eastfine.net]
- 4. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. hydrometaltech.com [hydrometaltech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. CAS 1191-95-3: Cyclobutanone | CymitQuimica [cymitquimica.com]
- 9. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclobutanone, 2,2,3-trimethyl- (CAS 1449-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Cyclobutanone (CAS 1191-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. welchlab.com [welchlab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ketone - Wikipedia [en.wikipedia.org]
- 17. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. Drying solvents and Drying agents [delloyd.50megs.com]
- 22. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
Technical Support Center: Troubleshooting Low Purity in 3-(1-Hydroxyethyl)cyclobutan-1-one Production
Welcome to the Technical Support Center for the synthesis and purification of 3-(1-Hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2). This guide is engineered for research scientists and drug development professionals facing persistent purity bottlenecks during scale-up or routine synthesis.
Instead of generic advice, this guide deconstructs the mechanistic causality behind impurity formation, providing self-validating protocols and analytical frameworks to ensure high-fidelity production.
Mechanistic Origins of Impurities
The synthesis of 3-substituted cyclobutanones typically relies on a[2+2] cycloaddition between a protected alkene (e.g., a silyl ether of 3-buten-2-ol) and a highly reactive ketene intermediate (often dichloroketene), followed by reductive dechlorination and deprotection[1].
Troubleshooting purity requires understanding the inherent thermodynamic instability of the target molecule. The cyclobutanone ring possesses a significant ring strain of approximately 26.3 kcal/mol[2]. This strain makes the carbonyl carbon exceptionally electrophilic compared to unstrained ketones, driving three primary degradation/impurity pathways:
-
Incomplete Dechlorination: The zinc-mediated reduction of the 2,2-dichlorocyclobutanone intermediate often stalls, leaving mono- or di-halogenated impurities that co-elute during chromatography.
-
Adventitious Baeyer-Villiger Oxidation: Exposure to atmospheric oxygen or trace peroxides during workup can trigger a Baeyer-Villiger-type ring expansion, irreversibly converting the cyclobutanone into a butyrolactone derivative[3].
-
Nucleophilic Ring-Opening: Due to the high ring strain, exposure to unbuffered basic or strongly acidic conditions during the final deprotection step causes nucleophilic attack at the carbonyl, leading to acyclic aliphatic impurities[2].
Mechanistic pathway of 3-(1-Hydroxyethyl)cyclobutan-1-one synthesis and associated impurity origins.
Step-by-Step Troubleshooting Protocols
To achieve >98% purity, the standard protocols must be modified to suppress the thermodynamic pitfalls mentioned above. The following self-validating methodology focuses on the critical Reductive Dechlorination step, which is the most common source of batch failure.
Protocol: High-Fidelity Zinc-Mediated Dechlorination
Objective: Drive complete dechlorination while preventing acid-catalyzed ring opening.
Step 1: Zinc Activation (Critical Pre-requisite) Commercial zinc dust forms an oxide layer that severely retards electron transfer, leading to incomplete dechlorination.
-
Suspend 5.0 equivalents of Zinc dust in a 2% aqueous HCl solution for 2 minutes.
-
Filter rapidly on a sintered glass funnel and wash sequentially with deionized water, absolute ethanol, and anhydrous diethyl ether.
-
Dry under high vacuum at 60 °C for 2 hours. Self-Validation: The zinc should appear bright metallic gray, not dull or clumped.
Step 2: Controlled Reduction
-
Dissolve the crude 2,2-dichlorocyclobutanone intermediate in glacial acetic acid (0.2 M concentration).
-
Causality Check: Do not heat the solution prior to zinc addition. Elevated temperatures in the presence of acid will trigger ring-opening of the strained cyclobutanone[2].
-
Add the activated zinc dust portion-wise over 30 minutes while maintaining the internal reaction temperature between 15 °C and 20 °C using a water bath.
-
Stir vigorously for 4 hours at room temperature. Monitor via GC-MS until the mono-chlorinated intermediate (M+34 relative to product) is completely consumed[4].
Step 3: Buffered Workup
-
Filter the reaction mixture through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate.
-
Crucial Step: Neutralize the acetic acid filtrate by pouring it slowly into a pre-chilled (0 °C) saturated aqueous solution of
. -
Extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous
.
Quantitative Data: Impurity Profiling
Effective troubleshooting requires precise analytical detection. Gas Chromatography (GC) is the standard for volatility-based separation, while High-Performance Liquid Chromatography (HPLC) is preferred if thermal degradation occurs during GC injection[4].
| Impurity Class | Structural Origin | Primary Detection Method | Diagnostic Signature | Resolution Strategy |
| Ketene Dimers | Self-condensation of dichloroketene during [2+2] cycloaddition[1]. | GC-MS | High MW, distinct spiro or fused cyclobutanedione fragments. | Optimize slow addition of triethylamine to the acid chloride. |
| Halogenated Intermediates | Stalled Zn/AcOH reduction. | GC-MS / LC-MS | Isotopic pattern characteristic of Cl (M and M+2 peaks). | Use freshly activated Zn dust; extend reaction time. |
| Butyrolactones | Adventitious Baeyer-Villiger oxidation[3]. | IR / NMR | IR: Shift from ~1780 cm⁻¹ (cyclobutanone) to ~1735 cm⁻¹ (lactone). | Degas solvents; avoid prolonged exposure to air/light. |
| Acyclic Alcohols | Nucleophilic ring-opening due to 26.3 kcal/mol ring strain[2]. | ¹H NMR | Loss of complex cyclobutane multiplets; appearance of linear alkyl protons. | Strictly buffer deprotection steps; avoid strong bases (e.g., NaOH). |
| Trace Moisture | Hygroscopic nature of the final product. | Karl Fischer Titration | >0.5% water content[4]. | Dry final organic layers over molecular sieves prior to concentration. |
Frequently Asked Questions (FAQs)
Q1: My product is turning pale yellow to dark brown over time. Is this a purity issue? A: Yes. Pure cyclobutanones are typically colorless liquids[4]. Coloration indicates either the presence of trace ketene dimers (which are highly chromophoric) or acid-catalyzed polymerization. Store the purified product at -20 °C under an inert argon atmosphere to prevent degradation.
Q2: I am seeing a mass peak at M+16 in my LC-MS. What is this byproduct? A: This is a classic signature of a Baeyer-Villiger oxidation byproduct (a butyrolactone). Because the cyclobutanone ring is highly strained, it rapidly reacts with any trace peroxides or dissolved oxygen in your solvents[3]. Ensure all ethereal solvents used in extraction are peroxide-free.
Q3: Can I use basic hydrolysis (e.g., LiOH or NaOH) to remove the ester protecting group from my precursor? A: No. The carbonyl carbon of a cyclobutanone is highly electrophilic[2]. Strong hydroxide bases will attack the carbonyl, leading to a tetrahedral intermediate that relieves ring strain by irreversibly cleaving the C-C bond, yielding acyclic carboxylic acids. You must use mild, buffered deprotection methods (e.g., enzymatic cleavage or mild hydrogenolysis if using a benzyl ether).
Decision tree for rapid analytical troubleshooting of cyclobutanone synthesis.
References
-
Quality Control and Analytical Methods of Cyclobutanone Liskon Biological URL:[Link]
-
Product Class 14: Alkyl- and Cycloalkylketenes Thieme Connect URL:[Link]
- Method of producing cyclobutanone (EP1161408B1)
Sources
Technical Support Center: Troubleshooting Hydroxyethyl Cyclobutane Derivatives
Welcome to the Application Support Center for cyclobutane chemistry. Hydroxyethyl cyclobutanes are highly valuable structural motifs, particularly in the synthesis of carbocyclic nucleoside analogs (e.g., lobucavir) and conformationally restricted active pharmaceutical ingredients (APIs).
However, manipulating these systems is notoriously difficult. The cyclobutane ring possesses approximately 26.3 kcal/mol of inherent ring strain [1]. When the hydroxyethyl side chain is activated for functionalization, this stored energy frequently drives unwanted side reactions, including ring expansion, ring opening, and elimination. This guide provides field-proven, mechanistically grounded solutions to keep your syntheses on track.
Quantitative Diagnostic Matrix
Before diving into specific troubleshooting steps, consult this diagnostic table to identify the thermodynamic and kinetic drivers behind your observed side reactions.
| Side Reaction | Primary Cause | Thermodynamic Driver | Mitigation Strategy |
| Ring Expansion (to Cyclopentane) | Relief of ~20.1 kcal/mol ring strain (Cyclobutane | Enforce | |
| Elimination (to Vinylcyclobutane) | Formation of conjugated exocyclic double bond | Use less basic nucleophiles; lower reaction temperature; switch from polar aprotic to less basic solvents. | |
| Ring Opening | Electrophilic/Acidic cleavage of the C-C bond | Complete relief of ring strain (26.3 kcal/mol) | Avoid strong Lewis/Brønsted acids; utilize orthogonal, non-acidic protecting groups (e.g., TBDMS, Benzyl). |
| Over-Alkylation | Poor stoichiometric control / High temperatures | Entropy/Concentration gradients | Syringe-pump addition of electrophiles; maintain temperatures below 0°C during activation. |
Frequently Asked Questions & Troubleshooting
Q: Why does my hydroxyethyl cyclobutane convert into a cyclopentane derivative during substitution reactions?
The Causality: This is the most common pitfall in cyclobutane chemistry. When you activate the primary alcohol of the hydroxyethyl group into a leaving group (like a tosylate, mesylate, or halide) and subject it to substitution, any
The Fix: You must strictly enforce an
Mechanistic divergence of activated hydroxyethyl cyclobutanes into desired and expanded products.
Q: I am trying to displace a mesylate with an amine, but I am getting a large amount of elimination (vinylcyclobutane). How do I suppress this?
The Causality: Amines are not just nucleophiles; they are also Brønsted bases. The protons adjacent to your activated leaving group are somewhat acidic. If the nucleophilic attack (
-
Reduce Basicity: If possible, use the azide anion (
) as a nitrogen source first, followed by Staudinger reduction or hydrogenation. Azide is a superb nucleophile but a very weak base, almost entirely eliminating the pathway. -
Temperature Control:
eliminations have a higher activation entropy than substitutions. Lowering the reaction temperature (e.g., from room temperature to 0°C) will kinetically favor substitution over elimination.
Q: Are there specific protecting groups recommended for the cyclobutane ring to prevent acid-catalyzed ring opening?
The Causality: The central C-C bonds of cyclobutanes are unusually weak due to poor orbital overlap (bent bonds). Strong Lewis acids or Brønsted acids (like neat TFA or HBr) can protonate adjacent functional groups, triggering a strain-releasing ring-opening cascade [3]. The Fix: Avoid protecting groups that require harsh acidic deprotection (e.g., avoid standard Boc or trityl groups if they require prolonged TFA exposure). Instead, utilize silyl ethers (like TBDMS or TIPS) which can be cleanly cleaved using mild fluoride sources (TBAF) at neutral pH, or benzyl ethers which can be removed via palladium-catalyzed hydrogenolysis.
Self-Validating Experimental Protocols
To ensure reproducibility and minimize side reactions, follow these optimized, self-validating methodologies.
Protocol A: Mild Activation (Tosylation) of Hydroxyethyl Cyclobutane
Objective: Convert the primary alcohol to a leaving group without triggering carbocation formation.
-
Preparation: Dissolve the hydroxyethyl cyclobutane derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 10 minutes. Causality: Low temperatures prevent premature ionization of the forming tosylate.
-
Base Addition: Add Triethylamine (
, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). -
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise over 15 minutes.
-
Validation Checkpoint 1 (TLC): After 2 hours, check the reaction via TLC (Hexanes/EtOAc).
-
Success State: Complete disappearance of the starting material and appearance of a single new, UV-active spot.
-
Failure State: If a highly non-polar, UV-active spot appears near the solvent front, elimination has occurred. Discard, ensure absolute anhydrous conditions, and retry at -20°C.
-
-
Quench & Isolate: Quench with saturated aqueous
. Extract with DCM, wash with brine, dry over , and concentrate under reduced pressure without heating the water bath above 25°C.
Protocol B: Controlled Nucleophilic Substitution (Azidation)
Objective: Displace the tosylate to form an amine precursor while strictly enforcing an
-
Preparation: Dissolve the crude tosylate from Protocol A in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Nucleophile Addition: Add Sodium Azide (
, 3.0 equiv). Note: is a powerful nucleophile and poor base, ideal for strained systems. -
Reaction: Stir the suspension at room temperature (20-25°C). Do not heat. Heating DMF solutions of cyclobutyl tosylates is the primary cause of cyclopentane ring expansion.
-
Validation Checkpoint 2 (LCMS/IR): Monitor the reaction after 4 hours.
-
Success State: LCMS shows the expected mass for the azide. IR spectroscopy of a crude aliquot shows a strong, sharp peak at ~2100
(azide stretch). -
Failure State: If LCMS shows a mass corresponding to the cyclopentyl derivative, your solvent was likely wet (promoting
), or the ambient temperature was too high.
-
-
Workup: Dilute with Diethyl Ether and wash extensively with water (5 times) to remove all DMF. Dry and concentrate.
Step-by-step experimental workflow for the functionalization of hydroxyethyl cyclobutanes.
References
-
Master Organic Chemistry. "Carbocation Rearrangement Reactions (2) – Alkyl Shifts." Master Organic Chemistry, 22 Aug. 2012. Available at:[Link]
-
Chemistry Steps. "Ring Expansion Rearrangements." Chemistry Steps, 15 Nov. 2024. Available at: [Link]
-
American Chemical Society. "Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes." Organic Letters, 29 Aug. 2024. Available at:[Link]
Technical Support Center: Resolving Diastereomers of 1-Hydroxyethyl Cyclobutane Derivatives
Welcome to the technical support center for the resolution of diastereomers of 1-hydroxyethyl cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific stereoisomers. The unique structural rigidity of the cyclobutane ring can present distinct challenges in achieving baseline separation.[1] This resource combines theoretical principles with field-proven methodologies to empower you to overcome these obstacles in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-hydroxyethyl cyclobutane diastereomers often challenging?
The primary challenge lies in the subtle structural differences between the diastereomers. While they are not mirror images (enantiomers), the 1-hydroxyethyl substituent and the cyclobutane ring can adopt conformations that minimize the differences in their physical and chemical properties.[1] This makes their separation by standard chromatographic techniques difficult.[1]
Q2: What are the primary methods for resolving these diastereomers?
The most common and effective methods fall into two main categories:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating diastereomers.[1] Gas Chromatography (GC) can also be used if the derivatives are volatile.[1]
-
Non-Chromatographic Techniques: These include crystallization-induced diastereomer transformation (CIDT) and enzymatic resolution.[2][3][4]
Q3: Can I use achiral chromatography to separate these diastereomers?
Yes, since diastereomers have different physical properties, they can often be separated using standard achiral chromatography.[1] However, achieving baseline separation may require careful optimization of the mobile phase and stationary phase.[1]
Q4: When should I consider using a chiral derivatizing agent?
If you are dealing with a racemic mixture of your 1-hydroxyethyl cyclobutane derivative (a mixture of all four stereoisomers), a chiral derivatizing agent (CDA) can be used to convert the enantiomeric pairs into diastereomeric pairs.[2][5] This allows for the separation of all four stereoisomers on an achiral column.[6]
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Chromatographic Methods
Issue 1: Poor or no separation of diastereomers on a standard silica gel or C18 column.
-
Underlying Cause: The polarity difference between the diastereomers may be insufficient for separation with the chosen stationary and mobile phases. The rigid cyclobutane structure can lead to unique interactions with the stationary phase that differ from more flexible molecules.[1]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Systematically vary the solvent polarity. For normal phase (silica), try different ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol). For reversed-phase (C18), adjust the ratio of water or buffer to an organic modifier (e.g., acetonitrile, methanol).
-
Additive Introduction: Small amounts of additives can significantly impact selectivity. For normal phase, consider adding a small percentage of an alcohol (e.g., ethanol, isopropanol) or an acid/base (e.g., acetic acid, triethylamine) to the mobile phase.
-
Temperature Variation: Temperature can affect the interactions between the analytes and the stationary phase.[7][8] Experiment with running the column at different temperatures (e.g., 25°C, 40°C).[7]
-
Flow Rate Adjustment: Decreasing the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.[7]
-
Alternative Achiral Stationary Phases: If silica or C18 are ineffective, consider other stationary phases with different selectivities, such as those based on cyanopropyl or diol functional groups.
-
Issue 2: Co-elution of diastereomers when using a chiral stationary phase (CSP).
-
Underlying Cause: The chosen CSP may not have the appropriate chiral recognition mechanism for your specific molecules. The selection of a CSP is often empirical and may require screening.[1]
-
Troubleshooting Steps:
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point and are widely used.[1] Also consider cyclodextrin-based and Pirkle-type CSPs.[1]
-
Optimize the Mobile Phase for Chiral Separations: For polysaccharide CSPs, a common mobile phase is a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[1] Varying the type and percentage of the alcohol modifier can dramatically affect the separation.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and faster separations for chiral compounds compared to HPLC.[9][10][11] The use of supercritical carbon dioxide as the primary mobile phase is also more environmentally friendly.[10]
-
Non-Chromatographic Methods
Issue 3: Low yield or poor diastereomeric excess (d.e.) with crystallization-induced diastereomer transformation (CIDT).
-
Underlying Cause: CIDT relies on the selective crystallization of one diastereomer from an equilibrating mixture in solution.[4][12] The success of this method is highly dependent on the solubility difference between the diastereomers and the rate of epimerization in solution.[12]
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. Screen a variety of solvents with different polarities to find one where one diastereomer is significantly less soluble than the other.
-
Temperature Control: Temperature affects both solubility and the rate of equilibration. Experiment with different temperature profiles, such as slow cooling or holding at a specific temperature, to promote the crystallization of the desired diastereomer.
-
Seeding: Introducing a small crystal of the desired pure diastereomer (seeding) can initiate crystallization and improve the d.e. of the final product.
-
Base/Acid Catalyst for Equilibration: If the equilibration between diastereomers is slow, a catalytic amount of a weak base or acid can be added to accelerate the process.
-
Issue 4: Inefficient enzymatic resolution of the 1-hydroxyethyl group.
-
Underlying Cause: The enzyme's active site may not be well-suited for the cyclobutane substrate, or the reaction conditions may not be optimal for enzymatic activity and selectivity.
-
Troubleshooting Steps:
-
Enzyme Screening: Lipases are commonly used for the kinetic resolution of alcohols.[3][7] Screen different lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, or Candida rugosa, to find one with high enantioselectivity for your substrate.[7]
-
Acyl Donor Variation: The choice of acyl donor can influence the reaction rate and selectivity. Experiment with different acyl donors, such as vinyl acetate, isopropenyl acetate, or fatty esters.[3][13]
-
Solvent Choice: The reaction can be performed in an organic solvent or, in some cases, neat with a liquid acyl donor.[3][13] Non-polar solvents like toluene or hexane often give good results.[14]
-
Reaction Monitoring: Carefully monitor the reaction progress (e.g., by GC or TLC) and stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted alcohol.[7]
-
III. Experimental Protocols
Protocol 1: Chiral Derivatization for Diastereomer Formation
This protocol describes the formation of diastereomeric esters using an enantiomerically pure chiral derivatizing agent, which can then be separated by achiral chromatography.
-
Reagent Preparation: Ensure the 1-hydroxyethyl cyclobutane derivative is dry. Use an enantiomerically pure chiral acid chloride (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) or a chiral carboxylic acid with a coupling agent.
-
Derivatization Reaction:
-
In a dry flask under an inert atmosphere, dissolve the 1-hydroxyethyl cyclobutane derivative (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, pyridine).
-
Add a suitable acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents).[5]
-
Cool the solution to 0 °C and slowly add the chiral acid chloride (1.1-1.5 equivalents).[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]
-
-
Work-up:
-
Quench the reaction with a small amount of water or saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting mixture of diastereomeric esters can now be separated by standard flash chromatography on silica gel or by HPLC.
Protocol 2: Enzymatic Kinetic Resolution
This protocol outlines a general procedure for the enzymatic resolution of a racemic 1-hydroxyethyl cyclobutane derivative.
-
Setup: To a flask, add the racemic 1-hydroxyethyl cyclobutane derivative (1.0 equivalent), an acyl donor (e.g., vinyl acetate, 2-3 equivalents), and an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435), typically 10-50% by weight of the substrate.[7]
-
Reaction: Stir the mixture at a constant temperature (e.g., room temperature or 40°C).[13]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. Aim to stop the reaction at ~50% conversion.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.[7]
-
Concentrate the filtrate to remove the solvent and excess acyl donor.
-
-
Purification: The resulting mixture of the acylated product and the unreacted alcohol can be separated by flash chromatography.
IV. Data Presentation
Table 1: Typical Starting Conditions for Chromatographic Separation
| Technique | Stationary Phase | Mobile Phase (Starting Conditions) | Flow Rate |
| Normal Phase HPLC | Silica Gel | 90:10 Hexane:Isopropanol | 1.0 mL/min |
| Reversed-Phase HPLC | C18 | 50:50 Water:Acetonitrile | 1.0 mL/min |
| Chiral HPLC | Amylose or Cellulose-based CSP | 95:5 Hexane:Isopropanol | 1.0 mL/min |
| SFC | Polysaccharide-based CSP | 80:20 CO2:Methanol | 3.0 mL/min |
V. Visualizations
Workflow for Resolving Diastereomers
Caption: A decision-making workflow for resolving diastereomers.
Logical Relationship in Chiral Derivatization
Caption: Conversion of enantiomers to separable diastereomers.
VI. References
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
Pestana, E. M., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(4), 433-435. Retrieved from [Link]
-
Kerres, S., et al. (2019). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. Chemistry – A European Journal, 25(5), 1234-1239. Retrieved from [Link]
-
Li, W., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14(1), 4208. Retrieved from [Link]
-
Kellogg, R. M., et al. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2577-2604. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
LCGC International. (2020). Chiral Separations. Retrieved from [Link]
-
Bach, T. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1131-1162. Retrieved from [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1118-1125. Retrieved from [Link]
-
Armstrong, D. W., et al. (1988). Use of hydroxypropyl- and hydroxyethyl-derivatized beta-cyclodextrins for the thin-layer chromatographic separation of enantiomers and diastereomers. Journal of Chromatography A, 452, 323-330. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Douglas, C. J., et al. (2018). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 140(42), 13686-13690. Retrieved from [Link]
-
Persson, B. A., et al. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645-1650. Retrieved from [Link]
-
Wang, J., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(20), 5431-5437. Retrieved from [Link]
-
Filpponen, I., & Rissanen, K. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8236-8247. Retrieved from [Link]
-
Gecse, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(9), 3698. Retrieved from [Link]
-
Carrea, G., et al. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. Retrieved from [Link]
-
Keglevich, G., et al. (2022). Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution. Molecules, 27(23), 8196. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Retrieved from [Link]
-
Kolarovič, A., & Vrábel, M. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. Advanced Synthesis & Catalysis, 363(15), 3704-3721. Retrieved from [Link]
-
Nováková, L., & Chocholouš, P. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 145-157. Retrieved from [Link]
-
De Simone, A., & Gualandi, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15539-15570. Retrieved from [Link]
-
Hyster, T. K. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis, 13(12), 8046-8051. Retrieved from [Link]
-
Preprints.org. (2023). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]
-
Wang, Z., et al. (2020). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition, 59(38), 16491-16495. Retrieved from [Link]
-
de la Torre, M., et al. (2002). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Chilean Chemical Society, 47(3). Retrieved from [Link]
-
Gawroński, J., & Kaźmierczak, F. (1999). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry, 10(9), 1617-1622. Retrieved from [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Dynamics of Enantiomeric Separation in HPLC[v1] | Preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]
Cyclobutanone Reaction Support Center: Overcoming Steric Hindrance
Welcome to the Technical Support Center for Cyclobutanone Chemistry. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and overcome the severe steric limitations inherent in heavily substituted cyclobutanones.
Due to their ~26 kcal/mol ring strain, cyclobutanones are highly reactive, but bulky substituents at the
Diagnostic Workflow: Nucleophilic Addition
Troubleshooting logic for nucleophilic additions to sterically hindered cyclobutanones.
Module 1: Nucleophilic Addition to Congested Carbonyls
FAQ 1: Why do my Grignard reagents fail to add to
Quantitative Data: Nucleophile Efficacy on Congested Cyclobutanones
| Nucleophile | Additive / Catalyst | Steric Profile | Major Reaction Pathway | Typical Yield |
| None | Moderate | Retro-aldol cleavage / Enolization | < 10% | |
| Moderate | 1,2-Nucleophilic Addition | 85% | ||
| KCN / 18-Crown-6 | Small | 1,2-Nucleophilic Addition | 92% | |
| TBAF | Small | 1,2-Nucleophilic Addition | 88% | |
| (Data reflects reactivity principles observed in highly crowded 1,3-cyclobutanedione systems[1]). |
Protocol 1: Organocerium-Mediated 1,2-Addition
-
Activation of
: Dry under high vacuum at 140°C for 2 hours to yield anhydrous . (Causality: Trace water completely deactivates the organocerium complex, leading to reaction failure). -
Suspension: Suspend the anhydrous
in dry THF at 0°C and stir vigorously for 2 hours. -
Transmetalation: Dropwise add the Grignard reagent (RMgX) at -78°C and stir for 30 minutes. (Causality: This forms the highly nucleophilic, non-basic
species). -
Addition: Introduce the sterically hindered cyclobutanone dropwise. Maintain at -78°C for 1 hour, then warm to room temperature.
-
Validation & Quench: Quench with saturated aqueous
. Self-Validating System: Analyze the crude mixture via -NMR. The complete absence of ring-opened acyclic ketones confirms that the basicity of the nucleophile was successfully suppressed, validating the transmetalation step.
Module 2: Transition Metal-Catalyzed C-C Cleavage
Mechanism of Rh/Zn co-catalyzed C-C cleavage in hindered cyclobutanones.
FAQ 2: My Rhodium catalyst fails to insert into the C-C bond of my
Protocol 2: Rh/Zn Co-Catalyzed [4+2] Ring Expansion
-
Catalyst Assembly: In an argon-filled glovebox, charge a Schlenk tube with
(5 mol%) and (20 mol%). -
Substrate Introduction: Add the sterically hindered vinylcyclobutanone (0.2 mmol) dissolved in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Coupling Partner: Add the alkyne component (0.4 mmol).
-
Reaction: Seal the tube, remove from the glovebox, and heat at 60°C for 12 hours. (Causality:
acts as a Lewis acid, coordinating the carbonyl oxygen to polarize the C1-C2 bond. This synergistic activation overcomes the steric barrier, allowing the Rh(I) center to perform oxidative addition).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation & Isolation: Filter the mixture through a short silica pad. Self-Validating System: Perform GC-MS on the filtrate. The presence of the expanded bicyclic system without unreacted starting material validates the successful dual-activation C-C cleavage.
Module 3: Regioselectivity in Ring Expansions
FAQ 3: How does steric hindrance alter regioselectivity in Baeyer-Villiger oxidations and Palladium-catalyzed ring expansions? Root Cause: In standard ring expansions, the more substituted carbon migrates due to its superior ability to stabilize positive charge in the transition state[2]. However, in highly congested systems, severe steric repulsion between the migrating group and the metal/oxidant complex can override these electronic preferences. For instance, in Palladium-catalyzed arylation of 2,2-disubstituted cyclobutanones, the catalyst selectively cleaves the less substituted C1-C4 bond because migration of the palladium to the tertiary carbon is sterically forbidden[3]. Solution: If the sterically driven regioisomer is undesired, utilize chiral Lewis acid catalysts or biocatalytic desymmetrization (e.g., using engineered monooxygenases) to enforce the desired migration trajectory through highly controlled, stereodefined active sites[2].
References
-
Title: 1, 2-Addition of TMS-CF3 and TMS-CN tosterically crowded 2, 2, 4, 4-tetramethyl-1, 3-cyclobutanedione and related studies Source: scispace.com URL: [Link]
-
Title: Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed[4 + 2] Cycloaddition of Yne-Vinylcyclobutanones Source: pku.edu.cn URL: [Link]
-
Title: Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity Source: nih.gov URL: [Link]
-
Title: Palladium-Catalyzed Sequential Carbon−Carbon Bond Cleavage/Formation Producing Arylated Benzolactones Source: acs.org URL: [Link]
Sources
Technical Support Center: Purification of Heat-Sensitive Cyclobutanones
Welcome to the Advanced Technical Support Portal for the synthesis and isolation of cyclobutanone derivatives. Cyclobutanones are highly valuable synthetic intermediates, but their inherent thermodynamic instability makes them notoriously difficult to purify. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed specifically for researchers handling these sensitive, strained-ring systems.
Part 1: Knowledge Base & Troubleshooting (FAQs)
Q1: Why does my cyclobutanone derivative decompose or polymerize during standard fractional distillation? A1: The decomposition is driven by the massive thermodynamic instability inherent to the four-membered ring. The ring strain energy of the cyclobutane framework is approximately 26.3 kcal/mol[1][2]. This strain is a combination of Baeyer angle strain (interior angles are compressed to a puckered ~88° instead of the ideal tetrahedral 109.5°[2]) and Pitzer torsional strain caused by the eclipsing interactions of adjacent hydrogen atoms[2].
When subjected to temperatures approaching the standard boiling point of unsubstituted cyclobutanone (~99°C at atmospheric pressure)[3], this stored energy significantly lowers the activation barrier for thermal decomposition. The thermal stress triggers radical or concerted ring-opening and polymerization. To prevent this, distillation must be performed under high vacuum to artificially lower the boiling point, keeping the thermal exposure of the base pot strictly below 40°C[4].
Q2: I am losing product mass and seeing ring-opened byproducts after silica gel chromatography. What is the mechanism, and how do I fix it? A2: The carbonyl carbon in a cyclobutanone ring is exceptionally electrophilic because the sp2 hybridization prefers a 120° bond angle, which exacerbates the preexisting ring strain[3]. Standard silica gel is slightly acidic due to its surface silanol groups. These Brønsted acid sites protonate the cyclobutanone carbonyl oxygen, further increasing the electrophilicity of the ring. This triggers acid-catalyzed enolization or nucleophilic attack by trace water, which ultimately relieves the strain via irreversible ring cleavage[3][5].
Solution: Switch your stationary phase to neutral alumina (Al₂O₃)[5]. If you must use silica gel, pre-deactivate it by flushing the column with 1–2% triethylamine (Et₃N) in your non-polar eluent. This neutralizes the acidic sites and preserves the integrity of the cyclobutanone core.
Q3: How can I remove trace chromium impurities from the Krumpolic-Rocek oxidation without applying thermal stress? A3: The Krumpolic-Rocek method synthesizes cyclobutanone via the oxidation of cyclobutanol using chromium trioxide[6]. To avoid thermal stress during purification, the reaction utilizes oxalic acid as a co-oxidant. This facilitates a three-electron oxidation-reduction mechanism where Cr(VI) is reduced directly to Cr(III), suppressing the formation of destructive Cr(IV) intermediates[6].
Because the resulting Cr(III) byproducts are highly water-soluble, you can bypass heat-based purification entirely. Perform a careful liquid-liquid extraction using a non-polar solvent (like diethyl ether or pentane) and wash the organic phase extensively with water[4]. This partitions the metal impurities into the aqueous phase at room temperature.
Part 2: Data Analytics & Method Comparison
Understanding the thermodynamic limits of your compound is critical before selecting a purification method. Below is a summary of the strain energies that dictate cyclobutanone reactivity, followed by a comparison of purification techniques.
Table 1: Thermodynamic Properties & Strain Energies
| Cycloalkane System | Ring Strain Energy | C-C-C Bond Angle | Heat of Combustion (per CH₂ group) |
| Cyclopropane | ~27.6 kcal/mol[1] | 60° | 697 kcal/mol[7] |
| Cyclobutane / Cyclobutanone | ~26.3 kcal/mol [1][2] | ~88° (puckered) [2] | 680 kcal/mol [7] |
| Cyclopentane | ~7.4 kcal/mol[2] | ~108°[7] | 658 kcal/mol[7] |
| Cyclohexane | ~1.3 kcal/mol[2] | ~109.5°[7] | 653 kcal/mol[7] |
Table 2: Quantitative Comparison of Purification Techniques
| Purification Technique | Max Thermal Exposure | Typical Yield | Ring-Opening Risk | Recommended Application |
| Atmospheric Distillation | ~99°C[3] | < 40% | High | Highly robust, non-sensitive derivatives only. |
| High-Vacuum Distillation | < 40°C | 66–75%[4] | Low | Volatile, low-molecular-weight cyclobutanones. |
| Silica Gel Chromatography | Ambient | 30–50% | High | Unstrained or sterically protected ketones. |
| Neutral Alumina Chromatography | Ambient | 80–95%[5] | Low | Acid-sensitive, complex fused cyclobutanones. |
Part 3: Verified Workflows & Protocols
Protocol: Self-Validating High-Vacuum Distillation of Cyclobutanones
This protocol is designed to isolate volatile cyclobutanones while strictly preventing thermal degradation. Every phase includes a self-validating analytical check to ensure the system's integrity before proceeding.
Step 1: Pre-distillation Acid Neutralization
-
Action: Wash the crude organic extract containing the cyclobutanone with saturated aqueous sodium carbonate (Na₂CO₃)[4].
-
Causality: Removes trace acidic byproducts (e.g., residual oxalic acid or HCl) which act as catalysts for ring-opening at elevated temperatures.
-
Validation Check: Test the pH of the separated aqueous layer. It must read > 7.5 before you proceed. If acidic, repeat the wash.
Step 2: Low-Temperature Solvent Removal
-
Action: Concentrate the neutralized organic phase on a rotary evaporator using a water bath strictly maintained below 25°C[4].
-
Causality: Because the standard boiling point of cyclobutanone is relatively low (~99°C at 760 torr)[3], evaporating the extraction solvent (e.g., pentane or ether) at higher temperatures risks co-evaporation of the product and induces thermal stress.
-
Validation Check: Perform a quick TLC or GC analysis of the solvent collected in the receiving trap. Ensure no cyclobutanone has "blown over" into the waste.
Step 3: High-Vacuum Fractional Distillation
-
Action: Transfer the concentrated residue to a micro-distillation apparatus (e.g., a 10-cm Vigreux column) connected to a high-vacuum pump. Maintain the heating mantle strictly below 40°C and apply an aspirator or high vacuum (e.g., 10 mm Hg)[4].
-
Causality: Lowering the pressure reduces the boiling point of the cyclobutanone to approximately 61–65°C at 10 mm Hg[4]. This prevents the ~26.3 kcal/mol ring strain[1] from acquiring the thermal activation energy required for decomposition.
-
Validation Check: Analyze the collected fractions via ¹H NMR. Pure cyclobutanone will exhibit a characteristic degenerate quintet at δ 1.98 (2H) and a triplet at δ 3.03 (4H)[6].
Part 4: Visual Logic & Decision Matrix
Use the following decision tree to determine the optimal purification route based on the physical properties and acid sensitivity of your specific cyclobutanone derivative.
Decision matrix for the purification of heat-sensitive cyclobutanones.
References
- Source: google.
-
Organic Syntheses Procedure: cyclobutanone Source: orgsyn.org URL:[Link]
-
Biphenyl Cyclobutenone Photoelectrocyclizations - PMC - NIH Source: nih.gov URL:[Link]
-
Organic Syntheses Procedure: (E)-2-(1-Propenyl)cyclobutanone Source: orgsyn.org URL: [Link]
-
Ring strain - Wikipedia Source: wikipedia.org URL:[Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
-
Functions and Mechanism of Cyclobutanone - Liskon Biological Source: liskonchem.com URL:[Link]
-
Stability of Cycloalkanes - Angle Strain - YouTube Source: youtube.com URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biphenyl Cyclobutenone Photoelectrocyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
GC-MS fragmentation patterns of substituted cyclobutanones
An In-Depth Guide to the GC-MS Fragmentation Patterns of Substituted Cyclobutanones
For researchers, scientists, and drug development professionals, the structural elucidation of novel or known compounds is a foundational activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, providing both separation and detailed structural information. Cyclobutanones, as strained four-membered ring ketones, are not only intriguing from a chemical standpoint but also serve as versatile building blocks in organic synthesis and are recognized as markers for specific processes like food irradiation.[1][2][3] A thorough understanding of their fragmentation behavior under electron ionization (EI) is paramount for their unambiguous identification.
This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of substituted cyclobutanones. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed patterns, grounded in established principles of mass spectrometry and supported by experimental data. We will compare the fragmentation of the parent cyclobutanone with alkyl-substituted analogs to provide a clear framework for interpretation.
The Fundamental Drivers of Cyclobutanone Fragmentation
Upon entering the mass spectrometer's ionization chamber, the cyclobutanone molecule is bombarded by high-energy electrons (typically 70 eV). This results in the ejection of an electron, most commonly from a non-bonding orbital on the carbonyl oxygen, to form a high-energy molecular ion (M•+).[4] This M•+ is unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to yield smaller, more stable charged fragments that are detected by the instrument. The fragmentation of cyclobutanones is governed by a few dominant pathways, heavily influenced by the inherent strain of the four-membered ring and the nature of any substituents.
Alpha (α)-Cleavage and Ring Opening
The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5] In cyclic ketones, this initial cleavage does not immediately lead to the loss of a fragment but results in the formation of a ring-opened diradical cation.[4] This ring-opening is a critical first step that precedes many subsequent fragmentation events. The strain of the cyclobutane ring makes this initial cleavage particularly favorable. This process is mechanistically similar to the photochemical Norrish Type I reaction.[6][7]
Ring Scission (Cycloreversion)
Following the initial α-cleavage, the opened ring can readily fragment. A characteristic pathway for cyclobutane systems is the cleavage into two smaller unsaturated molecules.[8][9] For the cyclobutanone M•+, this often manifests as the loss of a neutral ethene molecule (C₂H₄), leading to a prominent fragment ion.
The McLafferty Rearrangement
The McLafferty rearrangement is a highly characteristic fragmentation for carbonyl compounds that possess an alkyl chain of at least three carbons in length and a hydrogen atom on the third carbon (the γ-hydrogen).[10][11] The reaction proceeds through a six-membered cyclic transition state, where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons.[10][12] This results in the formation of a neutral alkene and a new, often stable, radical cation containing the enol functional group.[13] While unsubstituted cyclobutanone cannot undergo this rearrangement, it becomes a key diagnostic pathway for many 2-alkyl substituted cyclobutanones.
Comparative Fragmentation Analysis
The interplay of these fragmentation pathways leads to distinct mass spectra for different cyclobutanone derivatives.
Case Study 1: Unsubstituted Cyclobutanone
As the parent compound, cyclobutanone (MW: 70.09 g/mol ) provides the baseline fragmentation pattern.[14][15] Its spectrum is relatively simple and dominated by ring scission products.
-
Molecular Ion (M•+, m/z 70): A moderately intense peak is typically observed.
-
Base Peak (m/z 42): The most abundant ion in the spectrum arises from the loss of ethene (CH₂=CH₂) from the molecular ion (70 - 28 = 42).[16] This fragment corresponds to the ketene radical cation ([CH₂=C=O]•+).
-
Other Fragments (m/z 41, 39): Subsequent loss of a hydrogen atom from the m/z 42 fragment gives a peak at m/z 41. Other minor peaks are also present.
Caption: Fragmentation of unsubstituted cyclobutanone.
Case Study 2: 2-Methylcyclobutanone
The introduction of a simple methyl group (MW: 84.12 g/mol ) significantly alters the fragmentation, although the core pathways remain similar. The substituent directs the fragmentation process.[16]
-
Molecular Ion (M•+, m/z 84): A clear molecular ion peak is observed.
-
Base Peak (m/z 56): This peak is the most intense and corresponds to the loss of ethene (CH₂=CH₂) from the molecular ion (84 - 28 = 56).[16] This fragment is the methylketene radical cation ([CH₃CH=C=O]•+). The methyl group stabilizes the resulting radical cation, making this fragmentation even more favorable than in the unsubstituted case.
-
Fragment m/z 42: A strong peak is also observed at m/z 42, corresponding to the loss of propene (CH₃CH=CH₂) from the molecular ion (84 - 42 = 42), which again forms the ketene radical cation.[16]
Caption: Key fragmentation pathways of 2-methylcyclobutanone.
Case Study 3: Long-Chain 2-Alkylcyclobutanones
When a longer alkyl chain is present, such as in 2-dodecylcyclobutanone (a marker for irradiated food), the McLafferty rearrangement becomes a prominent and diagnostic fragmentation pathway.
-
Molecular Ion (M•+): The molecular ion may be weak or absent due to the ease of fragmentation.
-
McLafferty Fragment: A significant peak will appear corresponding to the enol radical cation formed via the rearrangement. For a generic 2-alkylcyclobutanone, the mass of this fragment will depend on the substitution at the α- and β-positions of the ring. If we consider the rearrangement involving the alkyl chain, the fragment will have a characteristic m/z. For example, in a ketone like 2-pentanone, the McLafferty rearrangement yields a fragment at m/z 58.[5] For a 2-alkylcyclobutanone, the initial ring-opening can be followed by a McLafferty-type rearrangement.
-
α-Cleavage of the Alkyl Chain: Simple cleavage of the C-C bonds along the alkyl chain will produce a series of fragment ions separated by 14 amu (CH₂).[17]
Caption: The McLafferty rearrangement pathway.
Quantitative Data Summary
The following table compares the key mass fragments for cyclobutanone and its substituted analog, with cyclopentanone included to illustrate the effect of ring size on fragmentation.
| Compound | Molecular Weight ( g/mol ) | Key Fragment m/z (Relative Intensity %) |
| Cyclobutanone | 70.09 | 70 (M+, 40%), 42 (100%) , 41 (20%), 39 (15%)[16] |
| 2-Methylcyclobutan-1-one | 84.12 | 84 (M+, 30%), 56 (100%) , 42 (60%), 41 (45%)[16] |
| Cyclopentanone | 84.12 | 84 (M+, 50%), 55 (100%) , 56 (10%), 42 (30%), 41 (40%)[16] |
Note: The base peak (most intense) is indicated in bold .
The data clearly shows that while 2-methylcyclobutanone and cyclopentanone have the same molecular weight, their fragmentation patterns are dramatically different, allowing for their unambiguous differentiation. The base peak for cyclopentanone at m/z 55 is characteristic of larger cyclic ketones and is formed via a complex rearrangement after α-cleavage.[4][16]
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of cyclobutanone samples using a standard GC-MS system. The choice of this methodology is driven by the need to separate potentially complex mixtures and obtain high-quality mass spectra for each component. The volatility of these ketones makes them ideal candidates for GC analysis.
Caption: General workflow for GC-MS analysis.
1. Sample Preparation:
-
Rationale: Dilution is necessary to prevent column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.
-
Procedure: Prepare a 100-1000 ppm solution of the cyclobutanone analyte in a high-purity volatile solvent such as dichloromethane or hexane.
2. GC-MS System and Parameters:
-
Rationale: A non-polar or mid-polar capillary column provides excellent separation for these types of compounds. The temperature program is designed to ensure good separation of analytes from the solvent and any impurities.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a quadrupole mass analyzer).
-
GC Column: 5% Phenyl Polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Inlet: 250 °C, Splitless injection (1 µL).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.[18]
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
3. Data Analysis:
-
Rationale: Comparing the acquired spectrum against a known library is the fastest way to confirm identity. Manual interpretation based on the principles outlined above is used for novel compounds or to verify library hits.
-
Procedure:
-
Identify the chromatographic peak for the analyte.
-
Obtain the background-subtracted mass spectrum.
-
Compare the experimental spectrum against a reference library (e.g., NIST, Wiley).[19]
-
Manually interpret the fragmentation pattern, identifying the molecular ion, base peak, and key fragmentation pathways (α-cleavage, ring scission, McLafferty rearrangement).
-
Conclusion
The are a predictable consequence of fundamental chemical principles acting on a strained ring system. The primary fragmentation pathways involve α-cleavage leading to ring-opening, followed by cycloreversion (e.g., loss of ethene) or, in the case of suitably substituted analogs, the McLafferty rearrangement. By comparing the mass spectrum of an unknown with reference patterns and applying a mechanistic understanding, researchers can confidently identify these important chemical entities. The distinct shifts in key fragments based on substitution provide a powerful diagnostic tool for structural elucidation in research, quality control, and forensic applications.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... (n.d.). Doc Brown's Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results. (2025). The Journal of Chemical Physics. [Link]
-
An unusual substituent effect on elimination versus fragmentation reactions of the dianions of 5-fluorouracil-alkene photoadducts. Preparation of cyclobutane-annulated uracils. (1988). The Journal of Organic Chemistry. [Link]
-
GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). (2016). ResearchGate. [Link]
-
McLafferty Rearrangement. (2025). Chemistry Steps. [Link]
-
Norrish' type I and II reactions and their role in the building of photochemical science. (2021). Photochemical & Photobiological Sciences. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2019). ChemMedChem. [Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]
-
The McLafferty Rearrangement in Mass Spectrometry. (2025). YouTube. [Link]
-
Cyclobutanone. (n.d.). NIST WebBook. [Link]
-
Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface. (1996). ResearchGate. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). The Journal of Organic Chemistry. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules. [Link]
- Norrish Type I and II Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]
-
The Fragmentation Mechanism of Cyclobutanol. (1973). Canadian Journal of Chemistry. [Link]
-
Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. (2013). Repository of the Academy's Library. [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. [Link]
-
Derivatization Methods in GC and GC/MS. (2018). IntechOpen. [Link]
-
Cyclobutanone. (n.d.). PubChem. [Link]
-
The Surprising Dynamics of the McLafferty Rearrangement. (2023). The Journal of Physical Chemistry Letters. [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021). SciSpace. [Link]
-
cyclobutanone. (n.d.). Organic Syntheses Procedure. [Link]
-
Fragmentation mechanisms in mass spectrometry. (1968). Journal of Chemical Education. [Link]
-
Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. (2001). Tetrahedron. [Link]
-
Norrish type-2 reaction: Basic concept, Mechanism and Examples. (2024). YouTube. [Link]
- McLafferty Rearrangement. (n.d.). TextBook.
-
Mass Spectral Databases. (n.d.). Wiley Science Solutions. [Link]
-
The McLafferty Rearrangement. (n.d.). Organic Chemistry Tutor. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. ugto.mx [ugto.mx]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Cyclobutanone [webbook.nist.gov]
- 15. Cyclobutanone | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
A Comparative Guide to the Reactivity of Cyclobutanone and Cyclopropanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of cyclobutanone and cyclopropanone derivatives. Drawing on fundamental principles of organic chemistry and supported by experimental data, we will explore how ring strain dictates the stability, reaction pathways, and synthetic utility of these valuable chemical intermediates.
The Decisive Factor: Understanding Ring Strain
The chemistry of small-ring ketones is a masterclass in the effects of ring strain. This strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), fundamentally governs the reactivity of cyclopropanone and cyclobutanone.[1][2][3]
-
Cyclopropanone: The three-membered ring of cyclopropanone forces the sp²-hybridized carbonyl carbon and the two sp³-hybridized carbons into a planar triangle with internal angles of approximately 60°.[4][5] This represents a massive deviation from the ideal 120° for the carbonyl carbon and 109.5° for the adjacent carbons, resulting in extreme angle strain.[3][4] This high degree of strain makes cyclopropanones highly unstable and exceptionally reactive, with their chemical behavior dominated by reactions that open the ring to relieve this strain.[6][7]
-
Cyclobutanone: While still significantly strained compared to larger rings like cyclopentanone or cyclohexane, cyclobutanone is considerably more stable than cyclopropanone.[1][5] The four-membered ring can pucker into a "butterfly" conformation, which slightly alleviates torsional strain and allows for bond angles of around 90°.[8] Though these angles are still far from the ideal 109.5°, the reduced strain allows cyclobutanone to exhibit more "ketone-like" behavior, although with enhanced reactivity compared to its acyclic counterparts.[1][2]
The following diagram illustrates the geometric constraints leading to angle strain in these cyclic ketones.
Caption: Ideal vs. Actual Bond Angles in Cyclic Ketones.
Comparative Reactivity: A Head-to-Head Analysis
The profound differences in ring strain manifest in distinct reactivity profiles for cyclopropanone and cyclobutanone derivatives across a range of common organic transformations.
Stability and Handling: The Hydrate Form
A defining characteristic of cyclopropanone is its instability in the presence of nucleophiles, including water. It readily forms a stable hydrate (gem-diol) or hemiacetal, effectively rehybridizing the carbonyl carbon from sp² to the less-strained sp³ state.[9] This equilibrium lies so far to the right that free cyclopropanone is difficult to isolate and is often generated in situ from its more stable acetal precursors.[9]
In contrast, cyclobutanone is a stable, isolable liquid that behaves much like a typical ketone, with the equilibrium for hydration lying significantly to the left.
| Compound | Khydration (Equilibrium Constant) | Stability as Free Ketone |
| Cyclopropanone | Very Large (Favors Hydrate) | Low; typically generated in situ |
| Cyclobutanone | Small (Favors Ketone) | High; stable and isolable |
| Acetone | 1.4 x 10-3 | High; stable and isolable |
Table 1. Comparative Stability and Hydration.
Nucleophilic Addition vs. Ring Opening
The fate of a nucleophile upon reaction with these ketones is a key point of divergence.
-
Cyclopropanone Derivatives: Nucleophilic attack on the carbonyl carbon often initiates a cascade of ring-opening reactions.[6][9] The immense strain energy provides a powerful thermodynamic driving force for cleaving the three-membered ring.[10][11] For instance, reaction with organometallic reagents can lead to ring-opened enolates, while reactions with azides can produce β-lactams through ring expansion.[9]
-
Cyclobutanone Derivatives: Nucleophilic addition to cyclobutanone typically proceeds in a manner analogous to acyclic ketones, yielding stable tetrahedral intermediates and the corresponding addition products.[12] While ring-opening can be induced under specific conditions (e.g., with strong Lewis acids or via transition metal catalysis), it is not the default pathway.
The diagram below illustrates these divergent reaction pathways.
Caption: Nucleophilic Attack on Cyclic Ketones.
Rearrangement Reactions: The Favorskii and Baeyer-Villiger
Rearrangement reactions further highlight the influence of ring strain on reaction outcomes.
-
Favorskii Rearrangement: This reaction, typically involving α-halo ketones and a base, proceeds through a cyclopropanone intermediate.[13][14][15] In the case of α-halocyclobutanones, the reaction leads to a ring-contracted cyclopropanecarboxylic acid derivative. This transformation is a classic example of how the formation and subsequent cleavage of a highly strained intermediate can drive a synthetic pathway.[13]
-
Baeyer-Villiger Oxidation: This oxidation converts ketones to esters (or lactones from cyclic ketones) using peroxyacids.[16][17][18] The reaction rate and regioselectivity are highly dependent on the stability of the carbocation formed during the migration step. Due to the high energy associated with forming a cyclobutyl or, even more so, a cyclopropyl cation, the relief of ring strain becomes a dominant factor.[19] The more strained the ring, the greater the driving force for migration and subsequent ring expansion. Consequently, cyclobutanone readily undergoes Baeyer-Villiger oxidation to form γ-butyrolactone, a reaction often driven by the release of its ~26 kcal/mol of ring strain.[1][16]
| Reaction | Substrate | Product Type | Driving Force |
| Favorskii | α-Halocyclobutanone | Ring Contraction (Cyclopropanecarboxylic Acid) | Formation/cleavage of cyclopropanone intermediate[14][20] |
| Baeyer-Villiger | Cyclobutanone | Ring Expansion (γ-Butyrolactone) | Release of angle and torsional strain[19] |
Table 2. Comparison of Key Rearrangement Reactions.
Experimental Protocols & Methodologies
To provide a practical context for these reactivity differences, we outline two representative experimental procedures.
Protocol 1: Comparative Reduction with Sodium Borohydride
This experiment demonstrates the enhanced reactivity of the more strained ketone towards a standard nucleophilic reducing agent.
Objective: To compare the relative rates of reduction of cyclobutanone and cyclopentanone (as a less-strained control) to their corresponding alcohols.
Methodology:
-
Preparation: Prepare two separate 0.1 M solutions of cyclobutanone and cyclopentanone in ethanol in round-bottom flasks equipped with stir bars. Cool both flasks to 0 °C in an ice bath.
-
Initiation: To each flask, add 1.1 equivalents of sodium borohydride (NaBH₄) simultaneously. Start a timer for each reaction.
-
Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes). Immediately quench each aliquot with a small amount of acetone to destroy any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of ketone to alcohol.
-
Data: Plot the percentage conversion to alcohol versus time for both ketones. The steeper slope for cyclobutanone will quantitatively demonstrate its higher reactivity due to greater strain release upon rehybridization of the carbonyl carbon to sp³.
Protocol 2: Acid-Catalyzed Ring Opening of a Cyclopropanone Acetal
This protocol illustrates the characteristic susceptibility of the cyclopropane ring system to cleavage under conditions where cyclobutanone derivatives would be stable.
Objective: To demonstrate the facile, acid-catalyzed ring-opening of a cyclopropanone acetal, a stable precursor to the highly reactive cyclopropanone.
Methodology:
-
Setup: Dissolve 1-ethoxy-1-methoxycyclopropane (a common cyclopropanone acetal) in a solution of tetrahydrofuran (THF) containing 10% water.
-
Catalysis: Add a catalytic amount (e.g., 5 mol%) of a strong acid, such as p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. The high strain of the three-membered ring facilitates nucleophilic attack by water, leading to ring opening.[21]
-
Monitoring & Work-up: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within a short period. Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the organic product with diethyl ether.
-
Characterization: Analyze the product, ethyl 3-hydroxypropanoate, by ¹H and ¹³C NMR spectroscopy to confirm the structure, demonstrating the cleavage of the C2-C3 bond of the original cyclopropane ring.
Conclusion and Synthetic Outlook
The reactivity of cyclobutanone and cyclopropanone derivatives is a direct and predictable consequence of their inherent ring strain.
-
Cyclopropanones are defined by their extreme instability and high propensity for ring-opening reactions. This reactivity, driven by the release of immense strain energy, makes them powerful but delicate intermediates for synthesizing acyclic structures or engaging in ring-expansion cascades.[9][22]
-
Cyclobutanones , while still reactive, are far more stable and exhibit more conventional ketone chemistry.[23] Their enhanced reactivity compared to larger rings, coupled with their ability to undergo synthetically useful ring expansions (e.g., Baeyer-Villiger) and contractions (e.g., Favorskii), makes them versatile building blocks for accessing a wide array of four-, five-, and three-membered ring systems.[24]
For the practicing researcher, understanding these fundamental principles is paramount. The choice between a cyclopropanone or a cyclobutanone synthon is not arbitrary; it is a strategic decision based on whether the desired transformation requires the explosive release of energy from a three-membered ring or the more controlled, yet still potent, reactivity of its four-membered counterpart.
References
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Hydrate Growth over a Sessile Drop of Water in Cyclopentane. ACS Publications. [Link]
-
Nucleophilic Addition of Cyclopropenes. ResearchGate. [Link]
-
Cyclobutanone synthesis. Organic Chemistry Portal. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
-
Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Why is cyclopropane more reactive than cyclobutane? Quora. [Link]
-
Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. PubMed Central. [Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. PubMed Central. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. [Link]
-
Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. PubMed Central. [Link]
-
Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane. Indian Academy of Sciences. [Link]
-
EFFECT OF CYCLOPENTANE HYDRATES ON THE STABILITY OF DODAC AND AOT STRUCTURES. SciELO. [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme Connect. [Link]
-
Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. ResearchGate. [Link]
-
Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. [Link]
-
Why are cyclopropane and cyclobutane so reactive? Filo. [Link]
-
Oxidative Ring-Opening Reaction of Cyclopropanone Acetals with Carbonyl Compounds via Photoinduced Electron Transfer. The Journal of Organic Chemistry. [Link]
-
Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]
-
Additions involving cyclic intermediates. Chemistry LibreTexts. [Link]
-
Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Molecules with Rings. University of Bristol. [Link]
-
Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis. Royal Society of Chemistry. [Link]
-
Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link]
-
Baeyer-Villiger Oxidation. Chemistry Steps. [Link]
-
Favorskii rearrangement----Sir Khalid (Organic). SlideShare. [Link]
-
A Nitrogen Version of the Baeyer-Villiger Oxidation? We've Been Expecting you Mr Bond. Chemistry-europe.onlinelibrary.wiley.com. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why are cyclopropane and cyclobutane so reactive? | Filo [askfilo.com]
- 4. quora.com [quora.com]
- 5. Rings [ch.ic.ac.uk]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 9. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. drhnsp.org [drhnsp.org]
- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 18. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 19. scientificupdate.com [scientificupdate.com]
- 20. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 21. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. Cyclobutanone synthesis [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Advanced Structural Elucidation of 3-(1-Hydroxyethyl)cyclobutan-1-one: SC-XRD vs. MicroED and NMR
As drug development pipelines increasingly rely on complex, low-molecular-weight aliphatic scaffolds, the precise stereochemical assignment of building blocks becomes a critical bottleneck. 3-(1-Hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2) is a prime example of such a scaffold [1]. Featuring both a highly strained, puckered cyclobutanone ring and a chiral secondary alcohol at the 3-position, determining its relative (cis/trans) and absolute configuration is essential for downstream pharmaceutical efficacy.
Because this molecule has a low molecular weight (114.14 g/mol ) and lacks heavy atoms, it is typically a liquid or low-melting amorphous solid at room temperature. This physical state renders traditional structural elucidation highly challenging. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven protocols for researchers tasked with analyzing this and similar cyclobutanone derivatives.
Comparative Performance Analysis: Breaking the Stereochemical Bottleneck
To establish a self-validating analytical system, we must understand the physical causality behind each technique's limitations and strengths when applied to small, flexible rings.
Single-Crystal X-Ray Diffraction (SC-XRD): The Traditional Gold Standard
SC-XRD remains the definitive tool for absolute configuration. However, X-rays interact primarily with electron clouds. For a molecule composed entirely of C, H, and O, the anomalous dispersion signal (Friedel pairs) is exceptionally weak. Furthermore, the inherent volatility and low melting point of cyclobutanones necessitate either in situ cryo-crystallization (freezing the liquid directly on the diffractometer at ~150 K) [2] or chemical derivatization.
-
The Causality of Derivatization: By reacting the secondary alcohol with a heavy-atom reagent (e.g., 4-bromobenzoyl chloride), we achieve two goals: we increase the molecular weight to induce spontaneous crystallization, and we introduce a strong anomalous scatterer (Bromine) to unequivocally determine the absolute (R/S) configuration.
Microcrystal Electron Diffraction (MicroED): The Nanocrystalline Frontier
MicroED has revolutionized small molecule crystallography. Unlike X-rays, electrons interact with both the electron cloud and the atomic nucleus, resulting in a scattering cross-section that is orders of magnitude stronger [3].
-
The Causality of MicroED: Because of this strong interaction, MicroED does not require large (>50 µm) crystals. It can extract sub-angstrom (<1 Å) resolution data from nanocrystalline powders (100 nm to 1 µm) [4]. Furthermore, the strong interaction allows for the direct visualization of protons (hydrogen atoms), which is critical for mapping the hydrogen-bonding network of the 1-hydroxyethyl group [3].
Solution-State NMR: The Routine Baseline
While 1D and 2D NMR (NOESY/ROESY) are ubiquitous, they only provide relative stereochemistry. The puckering dynamics of the cyclobutanone ring can average out diagnostic NOE signals, leading to ambiguous cis/trans assignments. Absolute configuration via NMR requires chiral derivatization (e.g., Mosher's ester analysis), which consumes material and adds synthetic steps.
Quantitative Data Presentation
The following table summarizes the operational metrics of each technique when applied to low-molecular-weight cyclobutanones.
| Metric | SC-XRD (Derivatized) | MicroED (Direct Powder) | Solution NMR (Mosher's) |
| Sample Requirement | >5 mg (Large single crystal) | <1 µg (Nanocrystals) | 2–5 mg (Solution) |
| Crystal Size Needed | > 50 × 50 × 50 µm | 100 nm – 1 µm | N/A (Liquid/Amorphous) |
| Resolution Limit | ~0.70 – 0.84 Å | < 0.80 Å (Protons visible) | N/A |
| Absolute Configuration | Yes (via anomalous dispersion) | Yes (via dynamical scattering/chiral ref) | Yes (via chemical shift modeling) |
| Data Collection Time | 4 – 12 hours | < 30 minutes | 1 – 2 hours |
| Primary Limitation | Crystal growth is a severe bottleneck | Requires access to Cryo-TEM | Indirect measurement; synthetic overhead |
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies detail the exact workflows required to extract structural data for 3-(1-Hydroxyethyl)cyclobutan-1-one.
Protocol A: Heavy-Atom Derivatization & SC-XRD Workflow
Use this protocol when MicroED is unavailable and the compound resists in situ cryo-crystallization.
-
Derivatization: React 3-(1-Hydroxyethyl)cyclobutan-1-one (1.0 eq) with 4-bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane using triethylamine (1.5 eq) and a catalytic amount of DMAP. Stir at 0 °C for 2 hours.
-
Purification: Quench with saturated aqueous
, extract, and purify the resulting ester via flash chromatography. -
Crystallization: Dissolve the purified ester in a minimum volume of hot heptane/ethyl acetate (80:20). Allow the solution to cool to room temperature slowly over 48 hours in a vibration-free environment to yield suitable single crystals (>50 µm).
-
Data Collection: Mount a single crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo-Kα or Cu-Kα source and a cryostream set to 100 K.
-
Refinement: Integrate data using APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). The presence of the bromine atom will yield a robust Flack parameter near 0, confirming absolute stereochemistry.
Protocol B: MicroED Grid Preparation and Data Collection
Use this protocol for rapid analysis if the compound exists as a nanocrystalline powder or can be rapidly precipitated. [5]
-
Grid Preparation: Apply 2 µL of the dry nanocrystalline powder (or a sonicated suspension in a non-solvent like cold hexane) directly onto a glow-discharged Quantifoil holey carbon TEM grid.
-
Vitrification: Gently blot the grid to remove excess solvent/clumps and plunge-freeze in liquid ethane to prevent the formation of crystalline ice, which introduces parasitic diffraction rings.
-
Microscope Alignment: Transfer the grid to a Cryo-TEM (e.g., Titan Krios or Glacios) operating at 200 kV or 300 kV. Cool the stage to liquid nitrogen temperatures.
-
Data Collection: Locate a nanocrystal (approx. 200–500 nm thick) in imaging mode. Switch to diffraction mode. Continuously rotate the stage from -60° to +60° at a rate of 0.5°/second while recording the diffraction pattern on a fast-pixel detector (e.g., CetaD or Falcon 4) using a very low electron dose (<0.01
) to mitigate radiation damage. -
Processing: Convert the movie frames to standard crystallographic formats (SMV/CBF). Index and integrate the continuous rotation data using DIALS or XDS. Solve the phase problem using direct methods.
Structural Elucidation Decision Workflow
The following diagram illustrates the logical decision tree for analyzing highly flexible, low-molecular-weight molecules like 3-(1-Hydroxyethyl)cyclobutan-1-one.
Decision matrix for small molecule structural elucidation based on physical state.
References
- Sigma-Aldrich. "3-(1-hydroxyethyl)cyclobutan-1-one | 2092035-86-2". sigmaaldrich.com.
- ResearchGate. "Cyclopentanone and cyclobutanone".
- ACS Central Science.
- Frontiers. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples". frontiersin.org.
- NIH PMC. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals". nih.gov.
bioisosteric comparison of cyclobutane and phenyl rings
Title: Puckering the Planar Landscape: A Comprehensive Bioisosteric Comparison of Cyclobutane and Phenyl Rings in Drug Design
Executive Summary
Aromatic rings, particularly the phenyl group, have historically dominated the structural landscape of small-molecule therapeutics. However, the over-reliance on planar, sp²-hybridized systems often introduces developability liabilities, including high lipophilicity, poor aqueous solubility, and susceptibility to oxidative metabolism. The strategic bioisosteric replacement of phenyl rings with saturated, sp³-rich cyclobutane moieties—and their bridged derivatives, such as bicyclo[1.1.1]pentane (BCP)—has emerged as a validated tactic to rescue failing chemotypes. This guide objectively compares the physicochemical and pharmacokinetic performance of cyclobutane versus phenyl rings, providing actionable experimental protocols and mechanistic insights for medicinal chemists.
Mechanistic Rationale: Why Replace Phenyl with Cyclobutane?
The transition from a flat phenyl ring to a puckered cyclobutane ring fundamentally alters the molecule's interaction with both its target and the aqueous environment:
-
Increased Fsp³ and 3D Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) disrupts the planar symmetry that typically drives tight crystal lattice packing. This disruption significantly lowers the melting point and enhances 1[1].
-
Metabolic Shielding: Electron-rich phenyl rings are prime targets for Cytochrome P450 (CYP)-mediated aromatic hydroxylation and epoxidation. Saturated cyclobutanes lack this π-electron cloud, often resulting in2[2].
-
Exit Vector Conservation: The diagonal distance across a cyclobutane ring (or BCP) closely mimics the 1,4- (para) or 1,3- (meta) substitution vectors of a phenyl ring. This allows the molecule to maintain critical pharmacophore geometry while 3[3].
Quantitative Performance Comparison
The following table summarizes representative physicochemical shifts observed when a phenyl ring is replaced by a cyclobutane or BCP bioisostere, drawn from recent optimization campaigns (e.g., Nav1.7 inhibitors and antimalarial series)[2][4].
| Property | Phenyl Ring (Planar) | Cyclobutane / BCP (Saturated) | Mechanistic Impact / Causality |
| LogD (Lipophilicity) | High (e.g., 3.5 - 4.5) | Reduced (e.g., 2.0 - 3.0) | Removal of the hydrophobic π-cloud decreases partitioning into lipid phases. |
| Kinetic Solubility | Poor (< 10 µg/mL) | Enhanced (> 100 µg/mL) | Increased 3D complexity reduces crystal lattice energy, favoring solvation. |
| HLM Clearance (CLint) | High (> 50 µL/min/mg) | Low to Moderate (< 20 µL/min/mg) | Resistance to CYP450-mediated aromatic oxidation improves metabolic stability. |
| Non-Specific Binding | High | Low | Elimination of off-target π-π stacking interactions with serum albumin. |
Strategic Implementation: The Bioisosteric Decision Matrix
Replacing a phenyl ring is not a universal panacea. The success of a cyclobutane or BCP substitution heavily depends on the specific role of the original aromatic ring. If the phenyl ring is engaged in critical π-π stacking interactions with the target protein, substitution will likely ablate target affinity. Conversely, if the phenyl ring merely acts as a3, cyclobutane substitution is highly likely to yield a superior developability profile[3].
Decision matrix for evaluating the viability of a cyclobutane bioisosteric replacement.
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the success of a cyclobutane bioisosteric replacement, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for assessing the two most critical parameters: Lipophilicity and Metabolic Stability.
Protocol A: Shake-Flask Method for LogD (pH 7.4) Determination
Causality: LogD is preferred over LogP as it accounts for the ionization state of the molecule at physiological pH, providing a more accurate predictor of in vivo partitioning.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: Add 10 µL of stock to a vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Mechanically shake the vials for 60 minutes at 25°C to ensure complete phase equilibration, followed by centrifugation at 3000 rpm for 10 minutes to resolve the phases.
-
Quantification: Sample the octanol and aqueous layers separately. Dilute and analyze via LC-MS/MS.
-
Validation Control: Run Propranolol (known LogD ~1.2) in parallel. If the control deviates by >0.2 log units, discard the batch and repeat to ensure system validity.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: Evaluating intrinsic clearance (CLint) helps determine if the cyclobutane replacement successfully mitigated the oxidative liabilities of the parent phenyl ring.
-
Incubation Mix: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Validation Control: Use Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic viability of the microsomes.
Step-by-step experimental workflow for evaluating HLM intrinsic clearance.
Conclusion
The bioisosteric replacement of phenyl rings with cyclobutane and its bridged derivatives represents a paradigm shift in modern medicinal chemistry. By deliberately engineering 3D character into molecular scaffolds, researchers can systematically decouple target affinity from physicochemical liabilities, ultimately accelerating the discovery of safer, more efficacious therapeutics.
References
1.[1] Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Institutes of Health) URL: 2.[4] Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: PMC (National Institutes of Health) URL: 3.[3] Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups Source: PharmaBlock URL: 4.[2] Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Source: ACS Publications (Journal of Medicinal Chemistry) URL:
Sources
Spectroscopic Characterization of Cyclobutanone Impurities: A Comparative Guide for Drug Development
Executive Summary
In the lifecycle of pharmaceutical development, the rigorous identification of synthetic byproducts and degradants is not merely a quality control step—it is a regulatory mandate. Under the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, impurities present in new drug substances at levels exceeding the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally characterized[1].
Cyclobutanone derivatives often emerge as photolytic degradants or synthetic intermediates. Due to their unique 4-membered ring geometry, these molecules exhibit distinct electronic and vibrational behaviors. This guide objectively compares the three primary spectroscopic modalities—FTIR, EI-MS, and NMR—used to differentiate cyclobutanone impurities from structurally similar aliphatic or 5-membered cyclic ketones (e.g., cyclopentanone).
Mechanistic Comparison of Spectroscopic Modalities
To accurately identify a cyclobutanone impurity, an analyst must understand the physical causality driving its spectral signatures. The defining characteristic of cyclobutanone is its severe angle strain, which fundamentally alters its bond strengths and fragmentation pathways compared to unstrained alternatives.
FTIR: The Impact of Angle Strain on Vibrational Frequency
In unstrained aliphatic ketones (e.g., cyclohexanone), the C=O stretch typically appears around 1715 cm⁻¹[2]. However, reducing the ring size to four members in cyclobutanone introduces significant angle strain[3].
The Causality: To accommodate the compressed internal bond angles (approx. 90°), the ring carbon atoms utilize more p-character for their endocyclic bonds. Consequently, the exocyclic C=O double bond is forced to adopt higher s-character[4]. This increased s-character shortens and strengthens the carbonyl bond, shifting the stretching frequency significantly higher to approximately 1780–1785 cm⁻¹[2]. This high-frequency shift is a primary diagnostic marker that instantly differentiates a cyclobutanone from a cyclopentanone (~1750 cm⁻¹) or cyclohexanone[3].
Mass Spectrometry (EI-MS): Retro-[2+2] Fragmentation Fingerprints
Under electron ionization (EI), cyclic ketones undergo initial ionization at the carbonyl oxygen, followed by α-cleavage[5].
The Causality: For cyclobutanone derivatives, the dominant fragmentation pathway is driven by the relief of ring strain via a retro-[2+2] cycloaddition-like cleavage[5]. This results in the expulsion of an ethylene neutral (C₂H₄, 28 Da) to yield a ketene radical cation ([CH₂=C=O]⁺•) at m/z 42, or conversely, the loss of ketene to yield an ethylene radical cation[5]. This highly specific fragmentation fingerprint distinguishes cyclobutanones from cyclopentanones, which typically exhibit a base peak at m/z 55 due to a more complex rearrangement following α-cleavage[5].
¹³C NMR: Electronic Deshielding
The Causality: The ¹³C NMR spectrum of cyclobutanone is characterized by an extreme deshielding of the carbonyl carbon. While typical aliphatic ketones resonate between 190–200 ppm, cyclobutanone carbonyl carbons consistently appear further downfield in the 207–210 ppm range[6][7]. This shift is a direct electronic consequence of the altered hybridization and ring strain, providing a definitive map of the molecule's atomic connectivity.
Quantitative Performance Comparison
The following table summarizes the operational performance of each technique when tasked with characterizing trace cyclobutanone impurities.
| Spectroscopic Modality | Primary Diagnostic Marker | Structural Resolution Capability | Limit of Detection (LOD) | Sample Requirement |
| FTIR (ATR) | C=O stretch at ~1780–1785 cm⁻¹ | Low (Identifies ring strain/functional group only) | ~1–5 µg | Non-destructive; requires pure isolate |
| EI-HRMS | Base peak m/z 42 (ketene/ethylene loss) | Medium (Identifies molecular weight and ring size) | ~1–10 ng | Destructive; highly sensitive |
| ¹³C NMR | Carbonyl resonance at ~207–210 ppm | High (Maps exact atomic connectivity) | ~100–500 µg | Non-destructive; requires high purity |
| ¹H NMR | Complex multiplet splitting | High (Determines relative stereochemistry) | ~10–50 µg | Non-destructive; requires high purity |
Self-Validating Experimental Protocol
To meet regulatory standards, the identification of an impurity cannot rely on a single data point. The following protocol outlines a self-validating orthogonal workflow for isolating and characterizing a suspected cyclobutanone impurity.
Step 1: Preparative HPLC Isolation (The Foundation)
-
Action: Fractionate the API using a reversed-phase C18 column. Crucially, utilize a volatile mobile phase additive (e.g., 10 mM ammonium formate) rather than non-volatile salts like phosphate.
-
Causality: Volatile buffers prevent ion suppression during downstream MS analysis and leave no crystalline salt residue that would obscure the critical 1600–1850 cm⁻¹ region in FTIR.
-
Self-Validation: Re-inject the collected fraction into an analytical LC-UV system. A single peak with >98% Area Under Curve (AUC) validates the purity of the isolate, ensuring that subsequent spectral signals belong to a single entity.
Step 2: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
-
Action: Introduce the dried isolate via direct insertion probe (DIP) or GC-interface into an EI-HRMS system (70 eV). Monitor for the molecular ion [M]⁺• and low-mass fragments.
-
Causality: Hard ionization (70 eV EI) is required to induce the α-cleavage and subsequent retro-[2+2] fragmentation characteristic of 4-membered rings. Soft ionization (like ESI) would only yield the intact [M+H]⁺, missing the structural fingerprint.
-
Self-Validation: Calculate the exact mass of the neutral loss yielding the m/z 42 peak. A mass loss of exactly 28.031 Da confirms the expulsion of ethylene (C₂H₄), ruling out the isobaric loss of carbon monoxide (27.995 Da) and validating the cyclobutanone core hypothesis.
Step 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Action: Deposit 2–5 µg of the pure isolate onto a diamond ATR crystal. Acquire spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality: The diamond ATR crystal requires minimal sample and allows for direct analysis of the solid/oil isolate without matrix interference (e.g., from KBr pellets which can absorb moisture and mask signals).
-
Self-Validation: The presence of a sharp, intense band at ~1785 cm⁻¹ directly corroborates the ring-strain hypothesis generated by the MS retro-[2+2] fragmentation. If the peak appears at 1715 cm⁻¹, the MS fragmentation was likely a rearrangement of an unstrained aliphatic ketone, invalidating the cyclobutanone assignment.
Step 4: Multinuclear NMR Spectroscopy (¹H, ¹³C, and HMBC)
-
Action: Dissolve the remaining isolate (~500 µg) in CDCl₃ (100% deuterated, TMS internal standard). Acquire ¹³C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: ¹³C NMR directly probes the electronic environment of the carbonyl. The extreme deshielding (~208 ppm) is a direct consequence of the strained ring geometry. HMBC correlates protons 2-3 bonds away to this specific carbonyl carbon, mapping the exact atomic connectivity.
-
Self-Validation: The HMBC cross-peaks must logically converge on the ~208 ppm carbon from the adjacent α-protons. This connectivity map serves as the definitive, orthogonal proof that binds the MS (mass/fragmentation) and IR (bond strength) data into a single, undeniable structural assignment.
Workflow Visualization
The following diagram illustrates the logical progression and orthogonal validation points of the characterization workflow.
Orthogonal spectroscopic workflow for isolating and identifying cyclobutanone impurities.
References
- 19.14: Spectroscopy of Aldehydes and Ketones.Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyoiYa8Wf8oq6nwCd2NUT2nfpinX8b9CtzTcYI5k9W5lQAWm6ApRofYEgCk05Tlx0ZE0YavGB1MxGoHc9SuIF3de_dGzzg0anrb8jkTxnqIMZIT1pZH45FnTvgWn64ik7ksXl9yOJYF2seoVMaLK043rhfQBu1TVSQOkjjEBCOPM2i6KhG5Auj2CTY7XHyCYIlbdzapjncaIEhpP0A1grnsuCt_nOS4duttZvBeqD83vWSXlreB2XJ1q9LUbWa-b1FP1A5RP_KXu5xyWwXAnicdDHqHFQ1Ekr2Kde71ITtJV2TRkrrdLgV7CS12FlEhXVZ7rieFxoEdNjejpNECg==]
- 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry.OpenStax.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQKyCtmombTrb5wtrB1Dlr3Th6P_Kuy0mit3Io7x3sgIxNDUxlIt4Kti3mFE9L7yzQmnASeKcx4ICA2jUuLu5Ny_W3vWHYetLQvuFESp4B1dO50w6nFqFr38Rb8Am4IMavzQjO62vFnsxNDvMSwfA9eSXhnkUhOwvCag2ujNj8qsXGNbd769cdCDtzGjnnLN1suj6KYOAoks=]
- Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmln0LVMRoUjTPUlrqsfKEqNBrKC0QuPQ3o9td51ehvkmZPHlPpKZvKwoJj9xYQ-il6Lt681mvJ7DRAYekttOS36KVPpO_Srr-H4R7KNbyX-m-TjylCJKcHFXA6Fr7zgHT4Sb-FFHg-e5AZGHd_TObD-mIuYb08YCDemY9LPHLxHuwg3CWBvtFDLNmZ4qyc4e5QqDXLJG4aHPbWtLP_Q2gjg3rKvE47V_m3l5uZ2Z6ceZTM9_5mGaO2MJHhXsEMv8=]
- Impurity guidelines in drug development under ICH Q3.AMSbiopharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2oTVGc-Huul46gmZzTqj6N4X9vRqFPykpJ3urkn3VlJiSi6itZTlcDvSB9ppN1Vp1w7WBk1gPXUx8YbXaQzb0pVPinzwvTf6iEyOjzDgrzOUVweLXSbdFA01TUGEbkQRyysk93pKN3C1m4ttrmmA=]
- Difference between ketone rings in wavelength using an IR device.StackExchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHG_PVZjADgwwzGiXDCER4SY4p_e-fHKMr_Hun3bgxHfM-Ll1yNz_oaXgqiLZULhGKprVWlLCH2x6psyE-daVi-nQA8EsDvkXbbSHWpo-1afAZeN_ND9tIOr209WWUwOzWG9xjmQ156HwWe5T9Ao0bEquwY5WIT8sHSbXZgh7C_tY_1aqTzrIDlEIM0QUJNP-S8AlKb8Ami8PVqP2e3y-wBZd2BTKpkLr6tURuGEXSA==]
- Synthesis of the cyclobutanone core of solanoeclepin A via intramolecular allene butenolide photocycloaddition.The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2B-KsNpRqtaDM_WzehWtLuYNIIaqyKqU4nRoztumSmG4YdI5L0PMkVyvGBiJgcZhjlB3Aa5gBZ29kSwpYQeY-DI7Z3OmM1KXjiGinWzeCTYnaWgysl-8VUWGeaCpByRBdgz931dV-GBGlJ57sAZLUaLyf]
- Supporting Information.Wiley-VCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqAnY3nXLonchrRGUOSHL2EWOR6bUhyZWd1qcTslY5iI2Pf-q_0gnWRzh6nyb8stVoaUxGvJzl52qIEa7s5CZBsLCUXoSqmXKwaaf85zdFQrGllVX7SMcWEf1J2v-CWqseXfw_y4IsCJ7Klnf_LgTvWSOo6IC]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
A Comprehensive Guide to Establishing a Reference Standard for 3-(1-Hydroxyethyl)cyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the use of well-characterized reference standards is not merely a matter of best practice; it is a foundational requirement for generating reproducible, reliable, and scientifically valid data. This guide addresses the critical need for a standard reference material for 3-(1-Hydroxyethyl)cyclobutan-1-one, a chiral building block of increasing interest. Given the current absence of a commercially available Certified Reference Material (CRM) from metrological institutions, this document provides a comprehensive framework for the qualification of a commercially procured or in-house synthesized batch of this compound to serve as a robust, reliable in-house reference standard.
This guide will navigate the user through a multi-faceted analytical approach, ensuring the unequivocal confirmation of identity, a thorough assessment of purity (including chemical and enantiomeric), and the accurate determination of physical properties. By following these protocols, researchers can establish a self-validating system of analysis, ensuring that their in-house standard is fit for its intended purpose, whether that be for analytical method validation, quality control, or as a starting point for synthetic campaigns.
The Imperative for a Well-Characterized Standard
In any scientific endeavor, the reference standard is the anchor point against which all other measurements are compared. An insufficiently characterized standard can lead to significant errors in quantification, misidentification of impurities, and a lack of reproducibility, ultimately undermining the integrity of research and development efforts. For a chiral molecule like 3-(1-Hydroxyethyl)cyclobutan-1-one, the stakes are even higher. The distinct pharmacological and toxicological profiles of different enantiomers necessitate precise control and understanding of the stereochemical composition of the material.
As defined by the United States Pharmacopeia (USP), reference standards are highly characterized substances intended for use in compendial assays and tests.[1][2] While USP and other pharmacopeias provide a wide array of official reference standards, the reality is that for many novel or less common compounds, such standards do not yet exist. In these instances, the onus falls upon the researcher to qualify an in-house standard. This process, as outlined in this guide, is a systematic journey of analytical characterization.
Comparative Analysis: From Commercial Batch to In-House Reference Standard
The core of this guide is a comparative analysis, not between competing commercial standards, but between an uncharacterized starting material and a fully qualified in-house reference standard. The following table summarizes the essential analytical parameters that must be determined to bridge this gap.
| Analytical Parameter | Objective | Primary Techniques | Acceptance Criteria (Typical) |
| Identity Confirmation | To unequivocally verify the chemical structure of the compound. | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry (MS) | Spectral data must be consistent with the proposed structure of 3-(1-Hydroxyethyl)cyclobutan-1-one. |
| Purity (Chromatographic) | To quantify the percentage of the main component and identify any related substance impurities. | High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., CAD, ELSD) or UV if chromophore is present; Gas Chromatography (GC) if volatile. | Purity ≥ 95% (user-defined based on application). |
| Enantiomeric Purity | To determine the enantiomeric excess (% ee) of the chiral compound. | Chiral HPLC or Chiral GC. | Enantiomeric excess should be determined and meet the required specifications for the intended use. |
| Water Content | To quantify the amount of water present in the material. | Karl Fischer Titration.[3][4][5][6] | Typically ≤ 0.5% for a solid reference standard. |
| Residual Solvents | To identify and quantify any remaining solvents from the synthesis and purification process. | Headspace Gas Chromatography (HS-GC). | To meet ICH Q3C limits for residual solvents. |
| Inorganic Impurities | To determine the content of non-combustible inorganic impurities. | Residue on Ignition / Sulfated Ash. | Typically ≤ 0.1%. |
| Elemental Composition | To confirm the empirical formula of the compound. | Elemental Analysis (CHN). | Within ±0.4% of the theoretical values.[7][8] |
Experimental Protocols: A Step-by-Step Guide to Qualification
The following sections provide detailed methodologies for the comprehensive characterization of 3-(1-Hydroxyethyl)cyclobutan-1-one.
Structural Elucidation Workflow
The first and most critical step is the unambiguous confirmation of the chemical structure. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram: Structural Elucidation Workflow
Caption: Workflow for structural confirmation.
Protocol 1.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different proton environments and their integrations. The spectrum should show signals corresponding to the methyl group, the methine proton of the hydroxyethyl group, the hydroxyl proton, and the protons on the cyclobutane ring.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of distinct carbon environments, including the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclobutane ring.[9][10]
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing connectivity between adjacent protons. This is crucial for tracing the spin systems within the molecule, for instance, the coupling between the methine and methyl protons of the hydroxyethyl group.[11]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.[12]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments and confirming the overall carbon skeleton, for example, by observing correlations from the methyl protons to the carbon bearing the hydroxyl group and the adjacent ring carbon.[9][12]
Protocol 1.2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). The accurate mass measurement will allow for the determination of the elemental composition, which should match C₆H₁₀O₂. The fragmentation pattern can also provide structural information, although cyclobutane derivatives can exhibit complex ring-opening fragmentations.[13][14][15]
Purity and Enantiomeric Excess Determination
Chromatographic techniques are the cornerstone of purity assessment. For a chiral compound like 3-(1-Hydroxyethyl)cyclobutan-1-one, both achiral and chiral methods are necessary.
Diagram: Purity Analysis Workflow
Caption: Workflow for purity and enantiomeric excess determination.
Protocol 2.1: Achiral Purity by HPLC
-
Column and Mobile Phase Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A mobile phase of water and acetonitrile or methanol is a good starting point.[16]
-
Method Development: Develop a gradient elution method to ensure the separation of the main peak from any potential impurities.
-
Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong UV chromophore.
-
Quantification: Calculate the purity by area percent, assuming all components have a similar detector response.
Protocol 2.2: Enantiomeric Excess by Chiral Chromatography
The separation of enantiomers is critical and can be achieved by either chiral HPLC or chiral GC.[17][18]
-
Option A: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including alcohols and ketones.[19][20][21]
-
Mobile Phase: Normal phase (e.g., hexane/isopropanol) or polar organic modes are often successful.
-
Method Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
-
Option B: Chiral GC
-
Column Selection: Use a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[22][23][24]
-
Sample Preparation: The compound is volatile enough for direct GC analysis. However, derivatization of the hydroxyl group (e.g., acetylation) can sometimes improve peak shape and resolution.[23]
-
Temperature Program: Develop a temperature gradient to ensure good separation and peak shape.
-
Detection: Use a Flame Ionization Detector (FID).
-
Determination of Absolute Purity (Mass Balance Approach)
To assign a precise purity value to the in-house reference standard, a mass balance approach is recommended. This involves quantifying all significant impurities and subtracting them from 100%.
Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Residue)
Protocol 3.1: Water Content by Karl Fischer Titration
-
Instrument: Use a coulometric or volumetric Karl Fischer titrator.[5]
-
Procedure: Accurately weigh a suitable amount of the sample and introduce it into the titration cell. The instrument will automatically titrate the water present and provide a direct measurement of the water content.[3][4][25]
Protocol 3.2: Residual Solvents by Headspace GC
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF).
-
Analysis: Analyze the headspace vapor by GC-FID. Identify and quantify any residual solvents against a calibrated standard.
Protocol 3.3: Inorganic Impurities by Residue on Ignition
-
Procedure: Accurately weigh a sample into a crucible. Heat gently at first, then ignite at a high temperature (e.g., 600 ± 50 °C) until all carbonaceous material is burned off. The weight of the remaining residue represents the amount of inorganic impurities.
Protocol 3.4: Elemental Analysis
-
Procedure: Submit a sample for combustion analysis to determine the weight percentages of Carbon, Hydrogen, and Nitrogen (CHN).
-
Verification: Compare the experimental results with the theoretical values calculated for C₆H₁₀O₂. The results should agree within an acceptable tolerance, typically ±0.4%.[26][27][28]
Conclusion: Establishing a Foundation of Trust
The journey from a commercially available chemical to a fully qualified in-house reference standard is a rigorous but essential process. It demands a systematic and multi-technique approach to analytical chemistry. By following the workflows and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a high-quality, well-characterized reference standard for 3-(1-Hydroxyethyl)cyclobutan-1-one. This investment in analytical diligence provides the bedrock for data integrity, ensuring that subsequent research and development activities are built on a foundation of scientific trust and reproducibility. The use of such a qualified standard is indispensable for achieving accurate and reliable results in the complex and highly regulated environment of pharmaceutical science.
References
-
USP-NF. General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Available from: [Link]
-
Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608–3611. Available from: [Link]
-
Hach. Water Content Standards for Karl Fischer Titration. Available from: [Link]
-
Churya, S. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
Kádas, I., et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. Available from: [Link]
-
USP. (2012). <11> USP REFERENCE STANDARDS. Available from: [Link]
-
Slideshare. use of nmr in structure ellucidation. Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1974). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Available from: [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available from: [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
IAEA. (2003). Development and use of reference materials and quality control materials. Available from: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Trungtamthuoc.com. (2025). <11> USP Reference Standards. Available from: [Link]
-
Scharlab. Karl Fischer water content titration. Available from: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. Available from: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
-
Kumar, A., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3194. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Available from: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
-
gmp-compliance.org. (2024). USP: <11> Reference Standards - Draft published for Comment. Available from: [Link]
-
Al-Qaisi, A. M., et al. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2007, 85371. Available from: [Link]
-
Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available from: [Link]
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available from: [Link]
-
National Cancer Institute. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. Available from: [Link]
-
LCGC. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]
-
Wikipedia. Elemental analysis. Available from: [Link]
-
RQM+. (2024). Key Components of Analytical Testing in Pharmaceuticals. Available from: [Link]
-
National Measurement Institute, Australia. Chemical reference materials. Available from: [Link]
-
Pathogenia. Purity Assay (Pharmaceutical Testing). Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
OpenOChem Learn. Assessing Chiral Purity. Available from: [Link]
-
SIELC Technologies. Separation of Hydroxyacetone on Newcrom R1 HPLC column. Available from: [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 947–953. Available from: [Link]
-
ResearchGate. (2020). Chromatograms depicting bioconversion of pro chiral ketones. HPLC... Available from: [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. PMC. Available from: [Link]
-
Wikipedia. Certified reference materials. Available from: [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]
-
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. Available from: [Link]
-
BEBPA. Reference Standards for Potency Assays. Available from: [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
Fajgelj, A. (2001). Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs. ResearchGate. Available from: [Link]
-
Elementar. Elemental analysis: operation & applications. Available from: [Link]
-
ALWSCI. (2024). Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). Available from: [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 3. asistandards.com [asistandards.com]
- 4. 卡尔费休滴定标准品 [sigmaaldrich.com]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 15. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Hydroxyacetone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. gcms.cz [gcms.cz]
- 18. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 19. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Elemental analysis and chemical composition [infinitiaresearch.com]
- 27. Elemental analysis - Wikipedia [en.wikipedia.org]
- 28. Elemental analysis: operation & applications - Elementar [elementar.com]
Safety Operating Guide
Personal protective equipment for handling 3-(1-Hydroxyethyl)cyclobutan-1-one
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 3-(1-Hydroxyethyl)cyclobutan-1-one
As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery workflows. 3-(1-Hydroxyethyl)cyclobutan-1-one (CAS: 2092035-86-2) is a highly valuable, bifunctional liquid intermediate. However, its physical properties and reactivity profile demand strict adherence to advanced personal protective equipment (PPE) standards and engineering controls. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring both operator safety and reagent integrity.
Hazard Assessment & Mechanistic Rationale
Before selecting PPE, we must understand the chemical's intrinsic hazards. According to its safety data, 3-(1-Hydroxyethyl)cyclobutan-1-one presents the following Global Harmonized System (GHS) hazards[1]:
-
H302 (Harmful if swallowed): The molecule's low molecular weight (114.14 g/mol ) and moderate lipophilicity facilitate rapid systemic absorption if ingested[1].
-
H315 & H319 (Skin and Serious Eye Irritation): The cyclobutanone moiety is a reactive electrophile. The ring strain of the four-membered ring increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic functional groups found in dermal and ocular proteins[1].
-
H335 (May cause respiratory irritation): As a liquid stored at 2-8°C, it possesses sufficient vapor pressure at room temperature to volatilize during transfer operations, posing an inhalation risk[2].
Expertise & Experience Insight: PPE is always the last line of defense. Engineering controls must be your primary mitigation strategy. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that hazardous chemical exposure be controlled primarily through active ventilation systems like chemical fume hoods[3].
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is designed to counter the specific mechanistic hazards of 3-(1-Hydroxyethyl)cyclobutan-1-one.
| Hazard Route | Required PPE | Mechanistic Rationale & Specifications |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses lack orbital seals. Goggles are mandatory to prevent capillary action of the liquid into the eye in the event of a splash[4]. |
| Dermal (Hands) | Nitrile Gloves (Double-gloved) | Nitrile provides excellent resistance to polar organic liquids. Double-gloving is required; the outer glove must be discarded immediately upon suspected contact to prevent permeation[5]. |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat | Must be fully buttoned with cuffs tucked into the inner glove. Protects against accidental splashes and potential secondary ignition if used with reactive reagents[6]. |
| Inhalation | Chemical Fume Hood | Respirators are generally not required if handled strictly within a certified fume hood. The hood actively pulls volatile cyclobutanone vapors away from the operator's breathing zone[7]. |
Experimental Protocol: Safe Handling and Dispensing
Because 3-(1-Hydroxyethyl)cyclobutan-1-one is stored at 2-8°C under an inert atmosphere, improper handling not only endangers the operator but also degrades the reagent via condensation of atmospheric moisture[2].
Step-by-Step Dispensing Methodology:
-
Preparation: Verify that the fume hood is operational (face velocity 80-100 fpm). Don all PPE listed in the matrix. Purge a receiving flask with dry Argon or Nitrogen.
-
Equilibration: Remove the reagent bottle from the 2-8°C refrigerator. Crucial Step: Allow the sealed bottle to warm to room temperature within the fume hood before opening. Opening a cold bottle will cause atmospheric water vapor to condense inside, degrading the cyclobutanone and potentially causing pressure buildup in subsequent reactions.
-
Inert Transfer: Using a Schlenk line or an inert-gas flushed syringe, pierce the septum of the reagent bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent drawing a vacuum.
-
Dispensing: Withdraw the required volume of the liquid slowly to prevent cavitation. Transfer the liquid to the prepared reaction vessel.
-
Resealing: Flush the headspace of the reagent bottle with Argon for 10-15 seconds before sealing tightly with Parafilm. Return immediately to 2-8°C storage[2].
Spill Response and Disposal Plan
A self-validating safety protocol must account for operational failures and end-of-life material management.
-
Spill Response: In the event of a spill inside the fume hood, do not lift the sash. Lower the sash to maximize exhaust velocity. Apply an inert, inorganic absorbent (e.g., vermiculite or sand) to the liquid. Do not use combustible materials like paper towels for bulk absorption. Sweep the absorbed mixture using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) container.
-
Disposal Plan: Unreacted 3-(1-Hydroxyethyl)cyclobutan-1-one and contaminated solid debris must be segregated as Non-Halogenated Organic Waste [8]. Ensure the waste container is properly labeled according to institutional Environmental Health and Safety (EHS) guidelines and kept closed unless actively adding waste.
Operational Workflow Visualization
The following diagram illustrates the logical progression of handling this chemical, ensuring safety and material integrity are maintained at every step.
Workflow for the safe handling and disposal of 3-(1-Hydroxyethyl)cyclobutan-1-one.
References
-
Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide". Labequipmentdirect.com. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Osha.gov. URL:[Link]
-
NC State University EHS. "Personal Protective Equipment Requirements for Laboratories". Ncsu.edu. URL:[Link]
-
Dartmouth College EHS. "Personal Protective Equipment for Laboratories". Dartmouth.edu. URL:[Link]
-
National Research Council. "The Culture of Laboratory Safety - Prudent Practices in the Laboratory". NCBI Bookshelf. URL:[Link]
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf. URL:[Link]
Sources
- 1. 3-(1-hydroxyethyl)cyclobutan-1-one | 2092035-86-2 [sigmaaldrich.com]
- 2. 3-(1-Hydroxyethyl)cyclobutan-1-one | 2092035-86-2 [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. The Culture of Laboratory Safety - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
